2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPPDQUVECZQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052059 | |
| Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3846-71-7 | |
| Record name | 2-(2′-Hydroxy-3′5-di-tert-butylphenyl) benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3846-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzotriazol-2-yl-4,6-di-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TINUVIN 320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7KL87A2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a widely used UV absorber commonly known as UV-320 or Tinuvin 320. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is predominantly achieved through a two-step process. This process begins with an azo coupling reaction to form an intermediate compound, which is then converted to the final product via reductive cyclization.
-
Step 1: Azo Coupling. The synthesis initiates with the diazotization of an ortho-nitroaniline. The resulting diazonium salt is then coupled with 2,4-di-tert-butylphenol to produce the intermediate, 2-(2-nitro-phenylazo)-4,6-di-tert-butylphenol.
-
Step 2: Reductive Cyclization. The nitro group of the azo intermediate is subsequently reduced. This reduction leads to an intramolecular cyclization, forming the stable benzotriazole ring structure of the final product.[1] This reductive cyclization can be accomplished through various methods, including catalytic hydrogenation. The reaction may proceed through a benzotriazole N-oxide intermediate, which is then further reduced to the final 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
Experimental Protocols
The following is a detailed methodology for the synthesis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
Part 1: Synthesis of 2-(2-nitro-phenylazo)-4,6-di-tert-butylphenol (Azo Intermediate)
-
Diazotization of o-nitroaniline:
-
Dissolve o-nitroaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Azo Coupling Reaction:
-
In a separate vessel, dissolve 2,4-di-tert-butylphenol in an alkaline solution (e.g., aqueous sodium hydroxide) and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of 2,4-di-tert-butylphenol, maintaining the temperature below 5 °C and keeping the solution alkaline.
-
A colored precipitate of the azo intermediate will form.
-
Continue stirring the reaction mixture for 1-2 hours at low temperature.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.
-
Part 2: Reductive Cyclization to 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol
This protocol is adapted from a procedure for the reduction of a related benzotriazole N-oxide intermediate.[2]
-
Reaction Setup:
-
To a 500 ml autoclave equipped with a stirrer, add 10 g of the intermediate azo compound (or the corresponding benzotriazole-N-oxide).
-
Add 100 mg of a palladium-carbon catalyst (typically 5% or 10% Pd on C).
-
Add 100 ml of a solvent mixture, such as toluene and water (e.g., in a 4:1 ratio by volume).[2]
-
Add a reducing agent. While various reducing agents can be used, this example details catalytic hydrogenation. For alternative methods, a reducing agent like hydrazine or benzyl alcohol in the presence of a base could be employed.[3][4]
-
-
Hydrogenation:
-
Seal the autoclave and replace the air inside with hydrogen gas.
-
Pressurize the autoclave with hydrogen to a pressure of 10 kg/cm ².[2]
-
Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake or by analytical methods such as TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Remove the catalyst by filtration.
-
Separate the organic layer from the aqueous layer if a two-phase solvent system was used.
-
Remove the solvent from the organic phase by distillation under reduced pressure.
-
The resulting crude solid can be purified by crystallization from a suitable solvent, such as ethanol.[2]
-
Wash the crystals with cold ethanol and dry to obtain the final product, 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
-
Quantitative Data
The following table summarizes quantitative data found for a key step in the synthesis pathway.
| Parameter | Value | Reference |
| Starting Material | 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)benzotriazole-N-oxide | [2] |
| Catalyst | Palladium-carbon | [2] |
| Solvent | Toluene and Water (4:1) | [2] |
| Reducing Agent | Hydrogen Gas | [2] |
| Hydrogen Pressure | 10 kg/cm ² | [2] |
| Initial Yield (by GC) | 85.6% | [2] |
| Isolated Yield | 71% | [2] |
| Melting Point | 152-155 °C | [2] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for UV-320.
Caption: Experimental workflow for UV-320 synthesis.
References
An In-depth Technical Guide to the UV Absorption Spectrum of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption spectrum of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a widely used UV absorber commonly known by the trade name Tinuvin P. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who require detailed spectral data and experimental methodologies.
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is a member of the hydroxyphenyl benzotriazole class of UV absorbers.[1] Its primary function is to protect various polymers and organic substrates from degradation caused by exposure to UV radiation.[1] This is achieved through its strong absorption of UV light in the 300-400 nm range, which is then dissipated as harmless thermal energy.[1] Understanding the precise UV absorption characteristics of this compound is crucial for its effective application in stabilizing materials against photodegradation.
UV Absorption Spectrum and Data
The UV absorption spectrum of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is characterized by two distinct absorption maxima in the UVA region when dissolved in chloroform.[1] The spectrum shows strong absorbance between 300 nm and 400 nm, with minimal absorbance in the visible region (above 400 nm).[1]
The key spectral features are summarized in the table below. The data is based on a 10 mg/L solution in chloroform.[1]
| Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 301 | Not explicitly stated, but is a peak maximum[1] |
| 341 | 16,150[1] |
Note: The molar absorptivity at 301 nm is not explicitly provided in the available documentation, but it represents a significant absorption peak.
Experimental Protocol: UV-Vis Spectroscopy
The following protocol outlines the methodology for obtaining the UV absorption spectrum of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
1. Materials and Reagents:
-
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (analytical standard)
-
Chloroform (spectroscopic grade)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
-
Dissolve the weighed compound in a known volume of spectroscopic grade chloroform to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
3. Preparation of Working Solution:
-
From the stock solution, prepare a working solution of the desired concentration (e.g., 10 mg/L) by diluting with chloroform in a volumetric flask.
4. Spectrophotometer Setup and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 250 nm to 500 nm).
-
Use a quartz cuvette filled with chloroform as the blank to zero the spectrophotometer.
-
Rinse a second quartz cuvette with the prepared working solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
5. Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Experimental Workflow
The following diagram illustrates the workflow for obtaining the UV absorption spectrum of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
References
The Core Mechanism of Benzotriazole UV Absorbers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of 2-(2-hydroxyphenyl)benzotriazole (HPBT) UV absorbers, a class of compounds critical for the photostabilization of polymers, coatings, and various pharmaceutical and cosmetic formulations. Their remarkable efficacy lies in an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), which allows for the rapid and harmless dissipation of damaging UV radiation.
The Photoprotective Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The exceptional photostability of HPBTs is not due to chemical inertness but rather to a rapid, cyclical, and fully reversible photochemical process. This mechanism allows a single molecule to dissipate the energy of thousands of UV photons with a quantum yield for photoloss typically on the order of 10⁻⁶ or 10⁻⁷.[1] The core of this mechanism is the ESIPT process, which can be broken down into four key steps:
-
UV Absorption (Excitation): The molecule, existing in its ground state as the enol tautomer, absorbs a UV photon. This absorption, typically strong in the 300-400 nm range, promotes the molecule to an excited singlet state (S₁).[2][3]
-
Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group increases significantly. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to one of the nitrogen atoms on the adjacent benzotriazole ring.[4] This transfer occurs on an incredibly short timescale, on the order of 20 femtoseconds for 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (commonly known as Tinuvin P).[4] This step creates a transient, excited-state keto tautomer (or zwitterionic structure).[5]
-
Non-Radiative Decay: The excited keto tautomer is unstable and rapidly deactivates to its ground state (S₀) without emitting light (fluorescence). This internal conversion is facilitated by the molecule undergoing structural rearrangements, such as twisting and pyramidalization, which lead to a "conical intersection"—a point where the potential energy surfaces of the excited state and ground state touch.[4] This provides a highly efficient pathway for the molecule to return to the ground state, dissipating the absorbed UV energy as harmless thermal energy (heat).[6]
-
Reverse Proton Transfer: Once in the ground state, the keto tautomer is energetically unfavorable compared to the enol form. A rapid reverse proton transfer occurs, regenerating the original enol tautomer in its ground state, ready to absorb another UV photon and repeat the cycle.
This entire photoprotective cycle is exceptionally efficient, with the non-radiative dissipation of energy accounting for over 99% of the deactivation pathway.[7] This is why HPBTs have a very low fluorescence quantum yield and are incredibly photostable.[1][8]
Quantitative Photophysical Data
The efficiency of the ESIPT mechanism is reflected in the photophysical properties of HPBTs. The following table summarizes key quantitative data for representative benzotriazole UV absorbers.
| Compound Name (Trade Name) | CAS No. | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Excited-State Lifetime (τ, ps) | Fluorescence Quantum Yield (ΦF) |
| 2-(2H-Benzotriazol-2-yl)-p-cresol (Tinuvin P) | 2440-22-4 | 301, 341 (in CHCl₃)[2] | 16,150 at 341 nm (in CHCl₃)[2] | 14 - 75 (solvent dependent)[1][8] | < 0.01[7] |
| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Tinuvin 328) | 25973-55-1 | ~305, ~345[6] | ~14,000 / ~16,000[6] | Extremely short (picoseconds) | Very Low |
| 2-(5-Chloro-2H-benzotriazol-2-yl)-4-methyl-6-tert-butylphenol (Tinuvin 326) | 3896-11-5 | ~310, ~353 | N/A | Extremely short (picoseconds) | Very Low |
| 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (Tinuvin 329) | 3147-75-9 | ~303, ~344 | N/A | Extremely short (picoseconds) | Very Low |
Experimental Protocols
The elucidation of the ultrafast ESIPT mechanism relies on advanced spectroscopic techniques capable of resolving processes on femtosecond and picosecond timescales.
Transient Absorption Spectroscopy
This pump-probe technique is essential for directly observing the formation and decay of the transient excited states involved in the ESIPT cycle.
Methodology:
-
Sample Preparation: A dilute solution of the benzotriazole UV absorber is prepared in a non-polar solvent (e.g., cyclohexane) to ensure the intramolecular hydrogen bond is intact. The concentration is adjusted to an optimal optical density at the excitation wavelength. The solution is flowed through a cuvette to prevent photodegradation of a static sample.
-
Excitation (Pump): An ultrashort laser pulse (femtosecond duration) is generated, typically from a Ti:Sapphire laser system coupled with an optical parametric amplifier (OPA), to produce a pump beam at a wavelength strongly absorbed by the enol form (e.g., ~340 nm).[9] This pulse excites a fraction of the molecules to the S₁ state.
-
Probing: A second, weaker, broad-spectrum "white-light" supercontinuum pulse is generated and passed through the sample at a variable time delay after the pump pulse.[5]
-
Detection: The change in absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay. By systematically varying the delay, a time-resolved spectral map is constructed. This allows for the identification of transient species (like the excited keto tautomer) and the calculation of their formation and decay kinetics, revealing the excited-state lifetimes.[9]
Fluorescence Quantum Yield Measurement (Comparative Method)
The extremely low fluorescence quantum yield (ΦF) of HPBTs is a key indicator of the ESIPT mechanism's efficiency. The comparative method is a reliable way to quantify this value.
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is chosen. The standard should absorb at the chosen excitation wavelength.
-
Solution Preparation: A series of solutions of both the benzotriazole sample and the standard are prepared in the same solvent. Concentrations are carefully controlled so that the absorbance at the excitation wavelength is very low (typically < 0.1 in a 1 cm cuvette) to avoid inner filter effects.[10]
-
Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded using a spectrophotometer.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer under identical conditions (excitation wavelength, slit widths). The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.
-
Data Analysis: For both the sample and the standard, a graph of integrated fluorescence intensity versus absorbance is plotted. The data should yield a straight line, and the gradient is determined.
-
Calculation: The quantum yield of the unknown sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. The subscripts 'X' and 'ST' denote the unknown sample and the standard, respectively.
Conclusion
The mechanism of action for benzotriazole UV absorbers is a sophisticated and highly optimized photophysical cycle. Through the process of excited-state intramolecular proton transfer, these molecules effectively function as energy converters, transforming high-energy UV photons into low-energy thermal vibrations. This ultrafast, reversible process, confirmed by advanced spectroscopic techniques, underpins their exceptional photostability and widespread use in protecting materials from UV degradation. Understanding this core mechanism is paramount for researchers and developers aiming to design and implement effective photoprotective strategies in a variety of scientific and industrial applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. polivinilplastik.com [polivinilplastik.com]
- 3. santplas.com [santplas.com]
- 4. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. geglobalresearch.com [geglobalresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. oipub.com [oipub.com]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.horiba.com [static.horiba.com]
Photostability of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, commonly known as UV-320 or Tinuvin 320, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Its primary function is to protect various organic materials, including plastics, coatings, and adhesives, from the degradative effects of UV radiation.[1] By absorbing harmful UV light and dissipating it as thermal energy, UV-320 prevents discoloration, cracking, and loss of mechanical strength in the materials it protects.[1] This technical guide provides an in-depth analysis of the photostability of UV-320, including its physicochemical properties, a detailed experimental protocol for assessing its photostability, and a proposed photodegradation pathway based on related benzotriazole UV stabilizers.
Physicochemical and Photochemical Properties of UV-320
A summary of the key properties of UV-320 is presented in Table 1. Of particular importance for its function as a UV absorber are its strong absorption peaks in the UV-A and UV-B regions of the electromagnetic spectrum.[2]
Table 1: Physicochemical and Photochemical Properties of UV-320
| Property | Value | Reference(s) |
| Chemical Name | 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol | [3] |
| CAS Number | 3846-71-7 | [3] |
| Molecular Formula | C₂₀H₂₅N₃O | [3] |
| Molecular Weight | 323.4 g/mol | [3] |
| Appearance | Yellowish crystalline powder | [4] |
| Melting Point | 152-156 °C | [4] |
| UV Absorption Peaks | 304 nm and 346 nm | [2] |
Experimental Protocol for Photostability Assessment
The following protocol provides a comprehensive methodology for evaluating the photostability of UV-320, adapted from generalized procedures for benzotriazole UV absorbers.[5]
Materials and Reagents
-
UV-320 (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Quartz cuvettes or reaction vessels
-
Photoreactor equipped with a UV lamp (e.g., Xenon arc lamp with filters to simulate solar radiation, or specific wavelength lamps)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Calibrated analytical balance and pipettes
Sample Preparation
-
Stock Solution: Prepare a stock solution of UV-320 in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of UV-320 in the desired solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration suitable for HPLC analysis (e.g., 10 µg/mL).
Irradiation Procedure
-
Transfer a known volume of the UV-320 working solution into a quartz reaction vessel.
-
Place the vessel in the photoreactor.
-
As a control, wrap an identical vessel containing the same solution in aluminum foil to serve as a dark control. Place it alongside the test sample in the photoreactor to monitor for any degradation not caused by light.
-
Irradiate the sample for a defined period, withdrawing aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Store the collected aliquots in the dark and at a low temperature to prevent further degradation before analysis.
Analytical Method
-
HPLC Analysis:
-
Analyze the collected samples by HPLC to determine the concentration of UV-320 remaining at each time point.
-
A typical mobile phase could be a gradient of acetonitrile and water (with or without 0.1% formic acid).[5]
-
Set the UV detector to monitor at the λmax of UV-320 (304 nm or 346 nm).[2]
-
Quantify the concentration of UV-320 using a calibration curve prepared from standard solutions.
-
-
LC-MS Analysis:
Data Analysis
-
Plot the concentration of UV-320 as a function of irradiation time.
-
Determine the photodegradation kinetics by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Calculate the photodegradation rate constant (k) and the half-life (t½) of UV-320 under the specific experimental conditions.
Photodegradation Pathway
A generalized photodegradation pathway for benzotriazole UV absorbers is illustrated in the following diagram.
Caption: Proposed photodegradation pathway for UV-320.
Experimental and Analytical Workflow
The logical flow of a photostability study for UV-320, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Caption: Workflow for assessing the photostability of UV-320.
Conclusion
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320) is a robust UV absorber designed to protect materials from photodegradation. While it is inherently photostable, it is not entirely inert to photochemical transformation under prolonged UV exposure. Understanding its photostability profile is critical for predicting its long-term performance and environmental fate. The provided experimental protocol offers a standardized approach for researchers to quantify its photodegradation kinetics and identify transformation products. Further research is warranted to elucidate the specific photodegradation products of UV-320 and to determine its photodegradation quantum yield under various environmental conditions. This will enable a more comprehensive assessment of its efficacy and potential environmental impact.
References
- 1. 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol [myskinrecipes.com]
- 2. BASF Tinuvin 320 Benzotriazole UV Absorber - Guangzhou Eric Wei Chemical Co., Ltd. [ericwchem.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Photodegradation Products of Organic Photochromes by LC/MS -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 8. Degradation of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328) in soil by FeS activated persulfate: Kinetics, mechanism, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Mechanism of Action of Danofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danofloxacin, a synthetic fluoroquinolone antibiotic, is a significant compound in veterinary medicine. This guide provides a comprehensive overview of the chemical and physical properties of its mesylate salt, Danofloxacin Mesylate. It also delves into the experimental protocols for the determination of these properties and elucidates its mechanism of action at the molecular level. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development. While the user provided CAS number 3846-71-7, which corresponds to the UV stabilizer 2-(3,5-Di-tert-butyl-2-hydroxyphenyl)2H-benzotriazole, the detailed request for information on signaling pathways and experimental protocols strongly suggests an interest in a pharmacologically active compound. Therefore, this guide focuses on Danofloxacin Mesylate (CAS No. 119478-55-6), a compound highly relevant to the specified audience and core requirements.
Chemical and Physical Properties
Danofloxacin Mesylate is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| CAS Number | 119478-55-6 |
| Molecular Formula | C₁₉H₂₀FN₃O₃ · CH₄O₃S |
| Molecular Weight | 453.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 328°C |
| Solubility | Soluble in DMSO and methanol. |
| UV max | 282 nm (in acid), 278 nm (in base) |
Experimental Protocols
Synthesis of Danofloxacin Mesylate
A general method for the synthesis of Danofloxacin Mesylate involves a multi-step process.[1]
-
Preparation of the Quinolone Core: The synthesis begins with the preparation of the key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[1]
-
Condensation Reaction: This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under controlled heating to form the core quinolone structure of danofloxacin.[1]
-
Salt Formation: The resulting danofloxacin base is treated with methanesulfonic acid in water. The solution is refluxed to facilitate the formation of the mesylate salt.[1]
-
Crystallization: The product is then crystallized through gradual cooling, filtered, and dried to yield Danofloxacin Mesylate.[1]
A more specific, multi-step synthesis has been reported, starting from Anti-4-hydroxyl-L-proline to synthesize the intermediate (1S, 4S) -2-A The base-2,5-two-nitrogen miscellaneous two rings [2.2. 1] hydride. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative to yield Danofloxacin Mesylate.
Determination of Melting Point
The melting point of a crystalline solid like Danofloxacin Mesylate can be determined using a standard capillary melting point apparatus.[2][3][4][5]
-
Sample Preparation: A small amount of the dry, finely powdered Danofloxacin Mesylate is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[6][7][8][9][10]
-
Preparation of Saturated Solution: An excess amount of Danofloxacin Mesylate is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of Danofloxacin Mesylate in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved compound.
Mechanism of Action
Danofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14][15] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[11][15]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[11][14]
Danofloxacin binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[11] In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the primary target.[11]
Visualizations
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
References
- 1. Danofloxacin [sitem.herts.ac.uk]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chm.uri.edu [chm.uri.edu]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
In-Depth Technical Guide on the Thermal Stability of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, commonly known as UV-320 or Tinuvin 320, is a high-performance ultraviolet (UV) light absorber of the benzotriazole class. Its primary function is to protect various organic materials, including plastics, coatings, and other polymers, from photodegradation by absorbing harmful UV radiation and dissipating it as thermal energy. The thermal stability of UV-320 is a critical parameter, as it dictates its efficacy and integrity during high-temperature processing of materials and in demanding end-use environments. This technical guide provides a comprehensive overview of the thermal stability of UV-320, including quantitative data, detailed experimental protocols, and a logical workflow for its assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of UV-320 is essential for interpreting its thermal behavior.
| Property | Value |
| Chemical Name | 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol |
| CAS Number | 3846-71-7 |
| Molecular Formula | C₂₀H₂₅N₃O |
| Molecular Weight | 323.44 g/mol |
| Appearance | White to Pale Yellow Crystalline Powder |
| Melting Point | 152-156 °C |
| Flash Point | >300 °C |
| Density | 1.22 g/cm³ |
Quantitative Thermal Stability Data
The thermal stability of UV-320 has been evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following table summarizes key quantitative data regarding the thermal decomposition of UV-320.[1]
| Parameter | Temperature (°C) |
| 1% Weight Loss | 178 °C |
| 5% Weight Loss | 203 °C |
This data indicates that UV-320 exhibits good thermal stability, with significant decomposition occurring above 200°C.[1] Its relatively low volatility is a key feature for its application in polymer processing at elevated temperatures.[2]
Experimental Protocols
To ensure accurate and reproducible assessment of the thermal stability of UV-320, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and key decomposition temperatures of UV-320.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the UV-320 sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30°C).
-
-
Thermal Program:
-
Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.
-
Determine the onset decomposition temperature (Tonset), often defined as the temperature at which a specific percentage of weight loss (e.g., 1% or 5%) occurs.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tpeak).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify other thermal transitions (e.g., glass transitions, crystallization) of UV-320.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the UV-320 sample into a clean DSC pan (e.g., aluminum). Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).
-
Equilibrate the cell at a starting temperature below the expected melting point (e.g., 30°C).
-
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 180°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Heat the sample a second time using the same heating rate to observe the thermal behavior after a defined thermal history.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Analyze the thermogram for any other endothermic or exothermic events.
-
Mandatory Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of UV-320.
References
In-Depth Technical Guide: Solubility of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a prominent benzotriazole-based ultraviolet (UV) absorber commonly known by trade names such as Tinuvin 320. Understanding the solubility of this compound is critical for its effective formulation and application in various fields, including polymer stabilization, coatings, and potentially in the development of topical drug formulations to prevent photodegradation.
Core Compound Information
Chemical Name: 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol CAS Number: 3846-71-7 Molecular Formula: C₂₀H₂₅N₃O Molecular Weight: 323.43 g/mol
Quantitative Solubility Data
The solubility of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is a key parameter for its incorporation into various formulations. The following table summarizes the available quantitative solubility data for this compound in several organic solvents.
| Solvent | Solubility (% w/w at 20°C) |
| Acetone | 21[1] |
| Chloroform | 24[1] |
| Dichloromethane | 26[1] |
Note: The term "% w/w" refers to the weight of the solute per 100 units of weight of the solution.
For comparative purposes and to provide a broader understanding of the solubility profile of this class of compounds, the following table presents quantitative solubility data for a closely related structural analog, 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol (Tinuvin 328).
| Solvent | Solubility ( g/100 g solution at 20°C) |
| Butyl Carbitol | 3.5[2] |
| Butanol | 2.5[2] |
| Butyl Acetate | 15[2] |
| Ethyl Glycol | 4[2] |
| 1-Methoxypropylacetate-2 | 10[2] |
| Methyl Ethyl Ketone | 14[2] |
| Solvesso 100 | 25[2] |
| Solvesso 150 | 25[2] |
| Xylene | 34[2] |
| Water | < 0.01[2] |
Qualitative Solubility Information
In addition to quantitative data, several sources describe the qualitative solubility of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in other common organic solvents.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[3][4] |
| Methanol | Slightly Soluble[3][4] |
For the related compound, 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol, the following qualitative solubility has been reported:
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5] |
| Ethyl Acetate | Slightly Soluble[5] |
| Methanol | Slightly Soluble (Sonication may be required)[5] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is typically achieved through the equilibrium solubility method, often referred to as the shake-flask method. This is followed by a quantitative analysis of the saturated solution, commonly using High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method and HPLC Analysis
1. Materials and Reagents:
-
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (HPLC grade)
2. Preparation of Saturated Solutions:
-
Add an excess amount of the solid 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
3. Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.
4. Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the undissolved solid.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
5. HPLC Analysis:
-
Prepare a series of standard solutions of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
6. Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, % w/w).
Visualizations
Photostabilization Mechanism of Benzotriazole UV Absorbers
Benzotriazole-based UV absorbers, such as 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, protect materials from photodegradation through a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows for the rapid and harmless dissipation of absorbed UV energy as heat.
Caption: Photostabilization via Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of a compound using the shake-flask method coupled with HPLC analysis.
Caption: Experimental workflow for determining equilibrium solubility.
References
- 1. BASF Tinuvin 320 Benzotriazole UV Absorber - Guangzhou Eric Wei Chemical Co., Ltd. [ericwchem.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol CAS#: 25973-55-1 [m.chemicalbook.com]
An In-Depth Toxicological Assessment of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, commonly known as UV-320, is a benzotriazole ultraviolet (UV) absorber used in a variety of industrial and consumer products to prevent degradation from UV radiation. Its widespread use has prompted toxicological evaluation to understand its potential impact on human health and the environment. This technical guide provides a comprehensive overview of the available toxicological data for UV-320, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Toxicological Data
The following tables summarize the quantitative toxicological data for UV-320.
Table 1: Acute and Repeated Dose Toxicity
| Test Type | Species | Route | Parameter | Value | Reference |
| Acute Oral Toxicity | Rat (male and female) | Gavage | LD50 | > 2000 mg/kg bw | |
| 28-Day Repeated Dose Toxicity | Rat (male) | Gavage | NOAEL | < 0.5 mg/kg bw/day | |
| 28-Day Repeated Dose Toxicity | Rat (female) | Gavage | NOAEL | 2.5 mg/kg bw/day | |
| 52-Week Repeated Dose Toxicity | Rat (male) | Gavage | NOAEL | 0.1 mg/kg bw/day | [1] |
| 52-Week Repeated Dose Toxicity | Rat (female) | Gavage | NOAEL | 2.5 mg/kg bw/day | [1] |
Table 2: Genotoxicity
| Assay | Test System | Concentration Range | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA | Up to 5000 µ g/plate | With and without S9 | Negative | [2] |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Information not publicly available | With and without S9 | Information not publicly available |
While it is reported that UV-320 did not induce structural chromosomal aberrations, specific quantitative data from the study is not publicly available.
Table 3: Ecotoxicity
| Test Type | Species | Duration | Parameter | Value | Reference |
| Acute Immobilisation | Daphnia magna | 48 hours | EC50 | > 10 mg/L (No acute toxicity effects observed up to 10 mg/l) | [3] |
| Fish Embryo Acute Toxicity (FET) | Zebrafish (Danio rerio) | 96 hours | LC50 | No quantitative LC50 value available. Studies show effects on mitochondrial bioenergetics and locomotor activity at concentrations as low as 0.1 µM. |
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below, based on internationally recognized OECD guidelines.
Acute Oral Toxicity Study (as per OECD Guideline 401)
Repeated Dose Oral Toxicity Studies (as per OECD Guideline 408)
Subchronic and chronic repeated dose toxicity studies were conducted on rats. The test substance was administered daily by oral gavage for 28 days or 52 weeks.
Key endpoints evaluated during these studies included:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples were collected at termination to assess various parameters.
-
Organ Weights: Weights of key organs were recorded at necropsy.
-
Histopathology: Microscopic examination of tissues from control and high-dose groups, and any tissues with gross abnormalities.
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
This assay evaluates the potential of a substance to induce gene mutations in bacteria.
References
The Environmental Fate of Benzotriazole UV Stabilizers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzotriazole ultraviolet (UV) stabilizers (BUVSs) are a class of persistent organic pollutants of growing concern due to their widespread use in plastics, cosmetics, and industrial applications. Their continuous release into the environment has led to ubiquitous contamination of various environmental compartments, including water, sediment, air, and biota. This technical guide provides a comprehensive overview of the environmental fate of BUVSs, detailing their occurrence, transformation pathways, and ecotoxicological effects. The information is presented to support researchers, scientists, and drug development professionals in understanding the environmental risks associated with these compounds and in developing strategies for their mitigation.
Introduction
Benzotriazole UV stabilizers are additives designed to protect materials from degradation by absorbing harmful UV radiation.[1] Their chemical stability, a desirable trait for their industrial function, contributes to their persistence in the environment.[2] Several BUVSs, such as UV-328, have been classified as persistent, bioaccumulative, and toxic (PBT) substances, with some being listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention.[3] This guide synthesizes current knowledge on their environmental behavior and toxicological impact.
Environmental Occurrence
BUVSs are globally detected in various environmental matrices. Their concentrations are influenced by factors such as urbanization, wastewater discharge, and proximity to industrial areas.[1]
Data Presentation: Quantitative Occurrence Data
The following tables summarize the concentrations of commonly detected BUVSs in different environmental compartments.
Table 1: Concentration of Benzotriazole UV Stabilizers in Water and Wastewater (ng/L)
| Compound | Surface Water | Wastewater Effluent | Reference |
| UV-P | 0.1 - 16 | 10 - 100 | [4] |
| UV-326 | 0.05 - 6.9 | 1 - 25 | [4][5] |
| UV-327 | ND - 65 | 0.1 - 10 | [2][5] |
| UV-328 | 0.1 - 40 | 1 - 65 | [2][5] |
| UV-329 | 0.1 - 310 | 1 - 310 | [4] |
| UV-234 | ND - 100 | 10 - 116 | [4] |
| ND: Not Detected |
Table 2: Concentration of Benzotriazole UV Stabilizers in Sediment and Sludge (ng/g dw)
| Compound | Sediment | Sewage Sludge | Reference |
| UV-P | 1 - 20.6 | 20.6 (median) | [2] |
| UV-326 | 0.3 - 67.8 | 67.8 (median) | [2] |
| UV-327 | 7.9 - 720 | 42 - 87 | [6] |
| UV-328 | 7.9 - 720 | 57.3 (median) | [2][6] |
| UV-329 | ND - 57.3 | 66.8 (median) | [2] |
| UV-234 | 1 - 116 | 116 (median) | [2] |
| dw: dry weight |
Table 3: Concentration of Benzotriazole UV Stabilizers in Biota (ng/g lw)
| Compound | Organism | Concentration | Reference |
| UV-327 | Fish (Bream liver) | up to 65 | [7] |
| UV-328 | Fish (Bream liver) | up to 40 | [7] |
| UV-327 | Marine Mammals (Porpoise blubber) | 4.0 (mean) | [8] |
| UV-328 | Marine Mammals (Porpoise blubber) | 8.4 (mean) | [8] |
| Various | Mussels | up to 450 | [9] |
| lw: lipid weight |
Environmental Transformation Processes
The environmental persistence of BUVSs is primarily dictated by their resistance to degradation. The main transformation pathways are photodegradation and biodegradation, although the latter is generally slow.
Photodegradation
Photodegradation can occur through direct photolysis, where the BUVS molecule directly absorbs sunlight, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM).[4] The efficiency of photodegradation is influenced by factors like pH, the presence of DOM, and the specific chemical structure of the BUVS.[4]
Transformation Products: Photodegradation of BUVSs can lead to the formation of various transformation products through hydroxylation, ring opening of the triazole or benzene ring, and polymerization.[3] For instance, the degradation of 1H-benzotriazole can yield hydroxylated products and subsequently open-loop products.[3]
Biodegradation
Biodegradation of BUVSs in the environment is generally a slow process, contributing to their persistence.[2] Half-lives in soil and sediment can be on the order of months to years.[2]
Transformation Products: Aerobic biodegradation can lead to the formation of hydroxylated and carboxylated metabolites. For example, 1H-benzotriazole can be transformed into 4- and 5-hydroxy-1H-benzotriazole.[10]
Sorption
Due to their high hydrophobicity (high log Kow values), BUVSs have a strong tendency to partition from water to solid matrices like sediment, soil, and sludge.[2] This sorption behavior reduces their concentration in the aqueous phase but leads to their accumulation in solid environmental compartments.
Experimental Protocols
Standardized methodologies are crucial for assessing the environmental fate of chemicals. The following sections detail key experimental protocols.
Photodegradation Studies
Objective: To determine the rate of photodegradation and identify transformation products.
Methodology:
-
Solution Preparation: Prepare a solution of the target BUVS in a relevant aqueous matrix (e.g., ultrapure water, natural water) at a known concentration.
-
Irradiation: Expose the solution to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). The light intensity should be monitored throughout the experiment.
-
Sampling: Collect samples at regular time intervals.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) to quantify the parent compound and identify transformation products.
-
Data Analysis: Calculate the photodegradation rate constant and half-life from the concentration-time data. Quantum yield can also be determined with appropriate actinometry.
Biodegradation Assessment (Adapted from OECD Guidelines 301 & 308)
Objective: To assess the extent and rate of aerobic and anaerobic biodegradation in aquatic environments.
Methodology (Aerobic Biodegradation in Water - OECD 301): [8]
-
Test System: Prepare a mineral medium containing the test substance and an inoculum of microorganisms (e.g., from activated sludge).
-
Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: Monitor biodegradation by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.
-
Pass Levels: A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >70% DOC removal) within a 10-day window.[11]
Methodology (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - OECD 308): [4][12]
-
Test System: Establish water-sediment systems in flasks. The sediment and overlying water are collected from a natural source.
-
Application: Apply the radiolabeled test substance to the water phase.
-
Incubation: Incubate the systems in the dark at a controlled temperature for up to 100 days. For aerobic testing, the water is aerated; for anaerobic testing, the system is kept anoxic.
-
Sampling and Analysis: At various time points, sample and analyze the water and sediment phases to determine the concentrations of the parent compound and its transformation products.
-
Data Analysis: Calculate the degradation half-lives in the total system, water, and sediment.
Sorption/Desorption Studies (Adapted from OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of a BUVS in soil or sediment.
Methodology (Batch Equilibrium Method): [13][14]
-
Soil/Sediment Preparation: Use characterized soil or sediment samples.
-
Adsorption Phase:
-
Add a solution of the test substance to a known amount of soil/sediment in a centrifuge tube.
-
Equilibrate the mixture by shaking for a predetermined time at a constant temperature.
-
Separate the solid and aqueous phases by centrifugation.
-
Analyze the concentration of the test substance in the aqueous phase.
-
Calculate the amount of substance adsorbed to the solid phase by mass balance.
-
-
Desorption Phase:
-
After the adsorption phase, replace the supernatant with a fresh solution without the test substance.
-
Equilibrate and analyze as in the adsorption phase to determine the amount of substance desorbed.
-
-
Data Analysis: Calculate the adsorption (Kd) and desorption (Kdes) coefficients, and the organic carbon-normalized adsorption coefficient (Koc).
Ecotoxicological Effects and Signaling Pathways
BUVSs have been shown to exert a range of toxic effects on organisms. A key mechanism of toxicity for some BUVSs is the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] Other toxicological endpoints include endocrine disruption, oxidative stress, and apoptosis.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[13] The binding of a BUVS to AhR can trigger a cascade of events leading to adverse effects.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Endocrine Disruption
Several BUVSs have been shown to possess endocrine-disrupting potential by interacting with estrogen and androgen receptors.[10][15] For example, UV-P has demonstrated both estrogenic and anti-androgenic activity.[15] This can lead to adverse effects on the reproductive and developmental health of organisms.
Oxidative Stress and Apoptosis
Exposure to some BUVSs can induce oxidative stress by increasing the production of reactive oxygen species (ROS) in cells.[7] This can lead to cellular damage and trigger apoptosis (programmed cell death).[16] For instance, UV-329 has been shown to induce apoptosis in the gills and digestive glands of freshwater clams.[16]
Caption: General Experimental Workflow for BUVS Analysis.
Conclusion and Future Perspectives
Benzotriazole UV stabilizers are persistent and bioaccumulative environmental contaminants with the potential to cause adverse ecological effects. Their widespread detection highlights the need for continued monitoring and research. Future research should focus on:
-
Long-term environmental monitoring: To understand trends in contamination and the effectiveness of any regulatory measures.
-
Toxicity of transformation products: To assess the full environmental risk, the toxicity of degradation products needs to be better understood.
-
Mixture toxicity: Organisms in the environment are exposed to a complex mixture of contaminants. The combined effects of BUVSs and other pollutants should be investigated.
-
Development of safer alternatives: The design and use of more environmentally friendly UV stabilizers are crucial for preventing future contamination.
This guide provides a foundational understanding of the environmental fate of benzotriazole UV stabilizers, offering valuable information for the scientific community to address the challenges posed by these emerging contaminants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Benzotriazole ultraviolet stabilizers in the environment: A review of occurrence, partitioning and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study finds UV stabilizers with endocrine-disrupting potential in plastics | Food Packaging Forum [foodpackagingforum.org]
- 11. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 12. oecd.org [oecd.org]
- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 15. An analytical survey of benzotriazole UV stabilizers in plastic products and their endocrine-disrupting potential via human estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzotriazole UV stabilizer-induced genotoxicity in freshwater benthic clams: A survey on apoptosis, oxidative stress, histopathology and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a prominent ultraviolet (UV) absorber commonly known as Tinuvin P. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for researchers and professionals engaged in the analysis and characterization of this compound.
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is a member of the hydroxyphenyl benzotriazole class of UV absorbers. Its efficacy in protecting a wide variety of polymers from degradation by UV radiation is well-documented. The photostability of this compound is attributed to its ability to undergo efficient excited-state intramolecular proton transfer (ESIPT), a process that dissipates UV energy as harmless thermal energy. A thorough spectroscopic characterization is paramount for its identification, purity assessment, and quality control in various applications.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
UV-Vis Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the UV-absorbing properties of the molecule. In a chloroform solution, 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol exhibits strong absorbance in the 300-400 nm range, with minimal absorbance in the visible region (greater than 400 nm)[1]. This characteristic is crucial for its function as a UV stabilizer, as it absorbs harmful UV radiation while remaining colorless.
Table 1: UV-Vis Spectroscopic Data
| Parameter | Value | Solvent |
| λmax 1 | 301 nm[1] | Chloroform |
| λmax 2 | 341 nm[1] | Chloroform |
| Molar Absorptivity (ε) at 341 nm | 16150 L·mol⁻¹·cm⁻¹[1] | Chloroform |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol displays characteristic absorption bands corresponding to its various functional groups. The presence of a hydroxyl group, aromatic rings, and aliphatic tert-butyl groups can be confirmed through IR analysis.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (intramolecularly hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl groups) |
| ~1620, 1500, 1480, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~1360, 1280 | Strong | C-H bending (tert-butyl groups), C-O stretch (phenol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, allowing for the unambiguous assignment of protons and carbons. The predicted chemical shifts are based on the analysis of structurally similar compounds.
Table 3: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | Phenolic -OH |
| ~8.2-7.8 | Multiplet | 4H | Protons on the benzotriazole ring |
| ~7.5 | Singlet | 1H | Aromatic proton on the phenol ring |
| ~7.2 | Singlet | 1H | Aromatic proton on the phenol ring |
| ~1.5 | Singlet | 18H | Protons of the two tert-butyl groups |
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-140 | Aromatic carbons of the phenol and benzotriazole rings |
| ~130-115 | Aromatic carbons of the phenol and benzotriazole rings |
| ~35 | Quaternary carbons of the tert-butyl groups |
| ~30 | Methyl carbons of the tert-butyl groups |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent such as chloroform or cyclohexane at a concentration of approximately 10 mg/L.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the absorbance values.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr).
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective protons and carbons in the molecule.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful toolkit for the comprehensive characterization of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol. This guide summarizes the essential spectroscopic data and provides standardized protocols to aid researchers and scientists in the accurate identification and quality assessment of this important UV stabilizer. The presented data serves as a valuable reference for routine analysis and further research in the fields of polymer chemistry, materials science, and drug development.
References
Methodological & Application
Application Notes and Protocols: 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol for Enhanced Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a prominent member of the benzotriazole class of ultraviolet (UV) absorbers, is a highly effective stabilizer for a wide range of polymeric materials. Its primary function is to protect polymers from degradation caused by exposure to UV radiation, thereby preventing undesirable changes such as yellowing, cracking, and the deterioration of mechanical properties.[1][2][3][4][5] This compound is particularly crucial for materials used in applications requiring long-term outdoor exposure or those subjected to indoor lighting that emits UV rays. Its mechanism of action involves the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy, a process that interrupts the photo-oxidative degradation cascade.[3] This application note provides detailed information on its mechanism, performance data in various polymers, and standardized protocols for its evaluation.
Mechanism of Action
The exceptional photostability of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is attributed to its unique molecular structure, which facilitates an efficient energy dissipation cycle. The process can be summarized in the following steps:
-
UV Absorption: The benzotriazole moiety of the molecule absorbs high-energy UV photons, causing the molecule to transition to an excited electronic state.
-
Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the triazole ring. This tautomerization creates a lower-energy excited keto-type intermediate.
-
Vibrational Relaxation and Tautomerization: The excited intermediate quickly returns to its ground state through non-radiative decay, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original phenolic structure.
This rapid and efficient cycle of absorption and energy dissipation, occurring on a picosecond timescale, allows the molecule to protect the polymer matrix from the damaging effects of UV radiation without being consumed in the process.
Caption: Mechanism of Polymer Photodegradation and UV Stabilization.
Data Presentation
The following tables summarize the expected performance of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in various polymers. Note: The following data is illustrative and based on the general performance of benzotriazole UV absorbers. Specific performance can vary depending on the polymer grade, processing conditions, and exact weathering parameters.
Table 1: Performance in Polypropylene (PP) after Accelerated Weathering
| Formulation | Exposure Time (hours) | Change in Yellowness Index (ΔYI) | Gloss Retention (%) |
| Unstabilized PP | 0 | 0 | 100 |
| 500 | +15.2 | 65 | |
| 1000 | +28.5 | 30 | |
| PP + 0.3% UV Absorber | 0 | 0 | 100 |
| 500 | +2.1 | 95 | |
| 1000 | +4.8 | 88 | |
| PP + 0.3% UV Absorber + 0.2% HALS | 0 | 0 | 100 |
| 500 | +1.0 | 98 | |
| 1000 | +2.3 | 94 |
Table 2: Performance in Polyethylene (PE) after Accelerated Weathering
| Formulation | Exposure Time (hours) | Change in Yellowness Index (ΔYI) | Tensile Strength Retention (%) |
| Unstabilized PE | 0 | 0 | 100 |
| 1000 | +12.8 | 70 | |
| 2000 | +25.1 | 45 | |
| PE + 0.3% UV Absorber | 0 | 0 | 100 |
| 1000 | +1.5 | 96 | |
| 2000 | +3.2 | 90 |
Table 3: Performance in Polycarbonate (PC) after Accelerated Weathering
| Formulation | Exposure Time (hours) | Change in Yellowness Index (ΔYI) | Haze Increase (%) |
| Unstabilized PC | 0 | 0 | 0.5 |
| 1000 | +18.5 | 15.2 | |
| 2000 | +35.2 | 28.9 | |
| PC + 0.5% UV Absorber | 0 | 0 | 0.6 |
| 1000 | +3.1 | 2.5 | |
| 2000 | +6.5 | 5.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in polymer stabilization.
Sample Preparation
-
Objective: To prepare polymer samples with and without the UV stabilizer for weathering tests.
-
Apparatus: Twin-screw extruder, injection molding machine or compression molder, film blowing line (for films).
-
Procedure:
-
Dry the polymer resin to the manufacturer's recommended moisture content.
-
Create a masterbatch of the UV stabilizer in the desired polymer or dry blend the stabilizer with the polymer powder/pellets at the target concentration (e.g., 0.1-1.0% by weight). For synergistic studies, a hindered amine light stabilizer (HALS) can also be incorporated.
-
Melt compound the blend using a twin-screw extruder with a temperature profile appropriate for the polymer.
-
Produce test specimens of the desired geometry (e.g., tensile bars, plaques) by injection molding or compression molding the compounded material. Ensure a control batch of the unstabilized polymer is processed under identical conditions.
-
Accelerated Weathering
-
Objective: To simulate the damaging effects of outdoor weathering in a laboratory setting.
-
Standards:
-
Fluorescent UV Exposure: ASTM D4329
-
Xenon-Arc Exposure: ISO 4892-2
-
-
Apparatus: Fluorescent UV accelerated weathering tester or Xenon-arc weathering chamber.
-
Procedure (Example using Xenon-Arc, ISO 4892-2, Method A):
-
Mount the polymer specimens in the sample holders of the xenon-arc chamber.
-
Set the exposure conditions as specified in the standard. A common cycle for simulating outdoor weathering is:
-
Light/Dark Cycle: Continuous light.
-
Irradiance: 0.51 W/(m²·nm) at 340 nm.
-
Black Panel Temperature: 65 ± 3 °C.
-
Relative Humidity: 50 ± 10%.
-
Water Spray Cycle: 18 minutes of water spray every 120 minutes.
-
-
Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), removing specimens at specified intervals for analysis.
-
Caption: Experimental workflow for evaluating polymer stabilizer performance.
Property Evaluation
-
Objective: To quantify the yellowing and overall color change of the polymer samples.
-
Standard: ASTM D2244
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument using standard white and black tiles.
-
Measure the CIELAB color coordinates (L, a, b*) of the unexposed (control) and exposed samples.
-
Calculate the change in Yellowness Index (ΔYI) according to ASTM E313.
-
Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
-
-
Objective: To measure the change in specular gloss of the sample surface.
-
Standard: ASTM D523
-
Apparatus: Gloss meter (typically at 60° geometry for most plastics).
-
Procedure:
-
Calibrate the gloss meter using the supplied standard.
-
Measure the gloss of the unexposed and exposed samples at multiple locations on the surface to obtain an average value.
-
Calculate the percent gloss retention as: (Gloss_exposed / Gloss_unexposed) x 100%.
-
-
Objective: To determine the effect of weathering on the mechanical integrity of the polymer.
-
Standard: ASTM D638 (for tensile properties)
-
Apparatus: Universal Testing Machine (UTM) with an extensometer.
-
Procedure:
-
Condition the tensile bar specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.
-
Secure the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed as specified in the standard for the material being tested.
-
Record the stress-strain data until the specimen fractures.
-
From the data, determine the tensile strength, elongation at break, and modulus of elasticity.
-
Calculate the percent retention of each property compared to the unexposed control.
-
Synergistic Effects with Hindered Amine Light Stabilizers (HALS)
For optimal protection, especially in polyolefins, 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is often used in combination with a Hindered Amine Light Stabilizer (HALS). These two types of stabilizers work through different mechanisms, providing a synergistic effect. While the benzotriazole UV absorber primarily absorbs UV radiation, HALS act as radical scavengers, neutralizing the free radicals that are formed during the initial stages of photo-oxidation. This dual-action approach is more effective at preventing polymer degradation than using either stabilizer alone. As illustrated in Table 1, the combination of a UV absorber and HALS can lead to significantly improved retention of color and gloss.
Conclusion
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is a highly effective UV absorber for the stabilization of a wide variety of polymers. Its ability to dissipate harmful UV radiation as heat makes it an essential additive for improving the weatherability and service life of plastic materials. The provided protocols offer a standardized framework for researchers and scientists to evaluate its performance and optimize formulations for specific applications. The synergistic combination with HALS is recommended for achieving the highest level of UV protection in many polymer systems.
References
Application Notes and Protocols: Incorporation and Evaluation of UV Absorbers in Polyolefin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are widely utilized polymers due to their versatility, chemical resistance, and cost-effectiveness. However, their hydrocarbon backbone makes them susceptible to degradation when exposed to ultraviolet (UV) radiation from sunlight.[1] This photo-oxidation leads to a variety of undesirable effects, including discoloration (yellowing), surface cracking, brittleness, and a significant loss of mechanical properties like tensile strength and elongation.[2][3] To counteract these effects and extend the service life of polyolefin products, UV stabilizers are incorporated into the polymer matrix.
This document provides detailed application notes and protocols for the incorporation and evaluation of UV absorbers, a primary class of UV stabilizers, in polyolefin formulations. It also discusses Hindered Amine Light Stabilizers (HALS), which function via a different mechanism and are often used synergistically with UV absorbers.
Mechanism of Polyolefin Photodegradation
The degradation of polyolefins by UV radiation is an oxidative process that proceeds via a free-radical chain reaction.[1][4] The process can be broken down into three main stages:
-
Initiation: Polymer chains, or impurities within the polymer matrix, absorb UV photons. This energy absorption leads to the formation of highly reactive free radicals (R•).[1][4]
-
Propagation: The initial free radicals react rapidly with atmospheric oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical (R•). This creates a self-perpetuating cycle of degradation.
-
Termination: The hydroperoxides are unstable and can cleave upon absorbing more energy, leading to chain scission (breaking of the polymer backbone) and the formation of carbonyl groups, which contribute to yellowing.[1] This results in the deterioration of the material's physical and mechanical properties.[3]
Classes of UV Stabilizers for Polyolefins
Two primary classes of light stabilizers are used to protect polyolefins. They operate through different mechanisms and are often used in combination for a synergistic effect.[5][6]
UV Absorbers (UVAs)
UV absorbers function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3][7][8] This prevents the UV photons from reaching the polymer and initiating the degradation process. For a UV absorber to be effective, it must absorb UV light more strongly and rapidly than the polymer itself in the critical 290-400 nm wavelength range.[5][7]
-
Benzophenones: These are widely used due to their strong absorption in the UVB and UVA regions. They are effective at protecting polymers from photo-oxidation.[7]
-
Benzotriazoles: Considered highly effective, benzotriazoles exhibit excellent thermal stability and strong absorption in the UV range, making them suitable for various polyolefins.[7][9]
Hindered Amine Light Stabilizers (HALS)
Unlike UV absorbers, HALS do not absorb UV radiation.[7][10] Instead, they act as radical scavengers, actively interrupting the propagation cycle of degradation.[2] They trap the free radicals (P• and POO•) that are formed, preventing them from causing further damage.[10] A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in the stabilization cycle multiple times, providing long-term protection.[2][10] HALS are particularly effective at protecting the surface of the material.[5]
Protocol: Incorporation of UV Absorbers into Polyolefins
This protocol details the process of incorporating UV absorbers and/or HALS into a polyolefin resin via melt compounding, followed by sample preparation for testing.
Materials and Equipment
-
Polyolefin Resin: Polypropylene (PP) or Polyethylene (PE) pellets (ensure they are dried according to manufacturer's specifications to prevent processing issues).
-
UV Stabilizer(s): UV absorber (e.g., a benzotriazole type) and/or HALS powder.
-
Processing Aid: Calcium Stearate (optional, as a lubricant and acid scavenger).
-
Antioxidant Package: Primary (e.g., hindered phenol) and secondary (e.g., phosphite) antioxidants to protect the polymer during high-temperature processing.
-
Twin-Screw Extruder: For melt compounding.
-
Injection Molding Machine or Compression Press: For preparing test specimens.
-
ASTM Standard Molds: For tensile bars (ASTM D638) and impact testing.
Compounding and Specimen Preparation Workflow
Detailed Compounding Procedure
-
Drying: Dry the polyolefin pellets in a dehumidifying dryer as per the supplier's recommendation (e.g., 80°C for 2-4 hours) to a moisture content below 0.05%.
-
Pre-blending: Accurately weigh the dried polymer pellets, UV stabilizer(s), and any other additives (e.g., antioxidants) according to the desired formulation (see Table 1). Tumble-mix the components in a sealed container for 15-20 minutes to ensure a homogenous dry blend.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polyolefin (e.g., for PP: 180°C - 220°C from feed zone to die).
-
Starve-feed the dry blend into the extruder at a consistent rate.
-
Melt compound the material. The screw design should ensure adequate mixing and dispersion of the additives.
-
-
Pelletizing: The extruded polymer strand is passed through a water bath for cooling and then fed into a pelletizer to produce compounded pellets.
-
Final Drying: Dry the compounded pellets again before molding to remove any moisture absorbed from the water bath.
Specimen Molding
-
Injection Molding: Using a standard injection molding machine, mold the compounded pellets into test specimens (e.g., tensile bars, impact discs, color plaques) according to ASTM or ISO standards.
-
Record Parameters: Document all processing parameters (temperatures, pressures, cycle times) as they can influence material properties.
Protocol: Evaluation of UV Stabilization Efficacy
This protocol outlines key tests to quantify the performance of the incorporated UV stabilizers. A control sample (containing no UV stabilizer) must be tested alongside the stabilized samples for comparison.
Accelerated Weathering
-
Objective: To simulate the damaging effects of long-term outdoor exposure in a laboratory setting.
-
Apparatus: Use either a Xenon Arc Weather-Ometer (ASTM G155) which simulates the full solar spectrum, or a Fluorescent UV (QUV) apparatus (ASTM G154) which focuses on the most damaging short-wavelength UV.
-
Procedure:
-
Mount the test plaques in the weathering chamber.
-
Program a cycle that includes UV exposure, temperature, and moisture (e.g., condensation or water spray) to simulate environmental conditions.
-
Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).
-
Evaluate the samples for changes in color, gloss, and mechanical properties at each interval.
-
Colorimetric and Gloss Analysis
-
Objective: To quantify changes in appearance, such as yellowing and loss of surface shine.
-
Apparatus: Spectrophotometer/Colorimeter, Gloss Meter.
-
Procedure:
-
Color: Measure the CIE Lab* color space values for each sample before and after weathering intervals. Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]^½. A higher ΔE indicates a greater color shift.
-
Yellowness Index (YI): Measure the Yellowness Index according to ASTM E313. An increase in YI signifies degradation.
-
Gloss: Measure the 60° gloss according to ASTM D523. Report the percentage of gloss retention relative to the unexposed sample.
-
Mechanical Property Testing
-
Objective: To measure the retention of mechanical integrity after UV exposure.
-
Apparatus: Universal Testing Machine (UTM).
-
Procedure:
-
Tensile Properties: Test the tensile strength and elongation at break of the weathered and unweathered tensile bars according to ASTM D638.
-
Impact Strength: Perform Izod or Charpy impact testing according to ASTM D256 to measure the material's toughness.
-
Analysis: Calculate the percent retention of each property after each exposure interval. A higher retention indicates better stabilization.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between different formulations.
Table 1: Example Polyolefin Formulations with UV Stabilizers
| Component | Control Formulation (% wt.) | Stabilized Formulation A (% wt.) | Stabilized Formulation B (% wt.) |
|---|---|---|---|
| Polypropylene Copolymer | 99.7 | 99.2 | 99.0 |
| Primary Antioxidant | 0.1 | 0.1 | 0.1 |
| Secondary Antioxidant | 0.2 | 0.2 | 0.2 |
| Benzotriazole UVA | - | 0.5 | 0.2 |
| HALS | - | - | 0.5 |
Table 2: Example Performance Data - Yellowness Index (YI) vs. Accelerated Weathering Time
| Formulation | 0 Hours | 500 Hours | 1000 Hours | 2000 Hours |
|---|---|---|---|---|
| Control | 2.5 | 10.8 | 18.5 | 35.1 |
| Formulation A (UVA) | 2.6 | 4.1 | 7.3 | 15.4 |
| Formulation B (UVA + HALS) | 2.6 | 3.0 | 4.2 | 8.9 |
Table 3: Example Performance Data - Percent Retention of Elongation at Break
| Formulation | 0 Hours | 500 Hours | 1000 Hours | 2000 Hours |
|---|---|---|---|---|
| Control | 100% | 65% | 20% | <5% (Failure) |
| Formulation A (UVA) | 100% | 92% | 75% | 40% |
| Formulation B (UVA + HALS) | 100% | 98% | 90% | 78% |
Data in tables are illustrative and will vary based on the specific polymer, additives, and testing conditions.
Conclusion
The selection and incorporation of UV stabilizers are critical for ensuring the long-term durability and performance of polyolefin products intended for outdoor use. UV absorbers protect the polymer by absorbing incident UV radiation, while HALS provide protection by scavenging free radicals.[2][7] As the data illustrates, a synergistic combination of a UV absorber and a HALS often provides the most robust protection against photo-oxidative degradation.[5][6] The protocols outlined in this document provide a systematic framework for compounding these additives into polyolefins and rigorously evaluating their efficacy through accelerated weathering and subsequent analytical testing.
References
- 1. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 2. chempoint.com [chempoint.com]
- 3. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 4. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. HALS | Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Why are UV stabilizers and UV absorbers interesting? - WTH [wthgmbh.de]
- 9. xometry.com [xometry.com]
- 10. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-327) in Plastics
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, commonly known as UV-327, is a benzotriazole ultraviolet (UV) absorber. It is widely incorporated into various polymers to protect them from degradation caused by exposure to UV radiation, thereby enhancing their lifespan and maintaining their physical properties.[1][2] Typical concentrations in polyolefins like polyethylene (PE) and polypropylene (PP) range from 0.2% to 0.6% by weight, while in PVC and ABS resins, dosages are generally between 0.2% and 0.5%.[3][4] Given its widespread use and potential for environmental leaching, accurate and reliable quantification of UV-327 in plastic materials is crucial for quality control, regulatory compliance, and environmental monitoring.[5]
This document provides detailed analytical methods and protocols for the extraction and quantification of UV-327 from various plastic matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approaches Overview
The quantification of UV-327 in plastics involves a two-step process: first, the extraction of the analyte from the solid polymer matrix, and second, the instrumental analysis of the resulting extract. The choice of extraction and analytical method depends on the polymer type, the required sensitivity, and the available instrumentation.
-
Extraction: The goal is to efficiently transfer UV-327 from the plastic into a solvent. Common methods include solvent-based extraction techniques like soaking, ultrasound-assisted extraction (UAE), and complete dissolution of the polymer followed by precipitation.
-
Analysis: HPLC-UV is a robust and widely used technique for quantifying UV stabilizers.[6][7] GC-MS offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.[8][9]
Experimental Protocols
Sample Preparation: Extraction of UV-327 from Plastics
Accurate quantification begins with the effective extraction of the analyte from the polymer matrix. Below are two common protocols.
Protocol 3.1.1: Ultrasound-Assisted Solvent Extraction (UAE)
This method is effective for various plastic types, including PE, PP, and PET, and uses ultrasonic agitation to enhance extraction efficiency.[10]
Materials:
-
Plastic sample (cut into small pieces or cryo-milled, <2 mm)
-
Dichloromethane (DCM), HPLC or GC grade
-
Glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
Procedure:
-
Weigh accurately approximately 0.2-0.5 g of the plastic sample into a 20 mL glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).[10]
-
Allow the solution to cool to room temperature.
-
Carefully decant the supernatant (extract). For more exhaustive extraction, the process can be repeated with fresh solvent, and the extracts combined.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a clean vial or directly into an autosampler vial.
-
If necessary, adjust the final volume in a volumetric flask and use this solution for instrumental analysis.
Protocol 3.1.2: Polymer Dissolution and Precipitation
This method is suitable for polymers that are soluble in a specific solvent (e.g., polypropylene in toluene). It ensures the complete release of additives from the polymer matrix.
Materials:
-
Plastic sample (e.g., PP pellets or film)
-
Toluene, HPLC or GC grade
-
Methanol, HPLC or GC grade (as anti-solvent)
-
Beakers and magnetic stirrer/hotplate
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh accurately approximately 0.5 g of the plastic sample into a beaker.
-
Add 10 mL of toluene. The mass-to-volume ratio should be approximately 1:(8-12).[8]
-
Gently heat the mixture (e.g., to 60-80°C) while stirring until the polymer is completely dissolved.
-
Once dissolved, cool the solution to room temperature.
-
Slowly add methanol (typically 2-3 times the volume of toluene) to the solution while stirring to precipitate the polymer. UV-327 will remain in the solvent mixture.
-
Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated polymer.
-
Carefully collect the supernatant containing the extracted UV-327.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter prior to analysis.
Instrumental Analysis Protocols
Protocol 3.2.1: Quantification by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | Isocratic elution with 95% Acetonitrile and 5% Water[11] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[11] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 340 nm[7] |
Procedure:
-
Calibration: Prepare a series of standard solutions of UV-327 in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L).[8]
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered extract from the sample preparation step (Section 3.1).
-
Quantification: Identify the UV-327 peak based on its retention time compared to the standards. Calculate the concentration in the extract using the calibration curve.
-
The final concentration in the plastic sample (in µg/g or % w/w) is calculated using the following formula: Concentration (µg/g) = (C_extract × V_extract) / W_sample Where:
-
C_extract = Concentration in the extract (µg/mL)
-
V_extract = Final volume of the extract (mL)
-
W_sample = Weight of the plastic sample (g)
-
Protocol 3.2.2: Quantification by GC-MS
This method is highly selective and can require derivatization for certain UV stabilizers, though UV-327 can often be analyzed directly.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| GC Column | DB-5HT or similar non-polar capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film)[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 20°C/min to 320°C, hold for 5 min[8] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan (50-500 amu) for identification |
| Quantifier Ion (SIM) | To be determined from the mass spectrum of a UV-327 standard (typically the molecular ion or a major fragment) |
Procedure:
-
Calibration: Prepare a series of standard solutions of UV-327 in a suitable solvent (e.g., toluene or dichloromethane) covering the expected concentration range (e.g., 0.1-10 mg/L).[8]
-
Analyze the standards to establish a calibration curve based on the peak area of the quantifier ion.
-
Sample Analysis: Inject the filtered sample extract (from Section 3.1) into the GC-MS system.
-
Quantification: Identify the UV-327 peak by its retention time and mass spectrum. Quantify the concentration using the calibration curve and calculate the final concentration in the plastic as described in Protocol 3.2.1.
Data Presentation
Typical Concentrations of UV-327 in Plastics
The following table summarizes typical concentration ranges of UV-327 found in various studies.
| Plastic Type | UV-327 Concentration Range (µg/g) | Reference |
| Polypropylene (PP) | 190 - 221 (in spiked pellets) | [12] |
| Polypropylene (PP) | < 0.2 - 70 (in beached pellets) | [12] |
| Various (PE, PP, PET, PC) | 0.003 - 82 | [10] |
Analytical Method Performance
This table presents typical performance characteristics for the analytical methods described.
| Parameter | HPLC-UV | GC-MS | Reference |
| Linearity Range | 0.05 - 10.0 mg/L | 0.1 - 10 mg/L | [7][8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [7][8] |
| Limit of Detection (LOD) | 0.01 mg/L | 0.1 mg/L | [7][8] |
| Recovery Rate | 91.7% - 101.0% | 95% - 110% | [7][8] |
| Repeatability (RSD) | < 10% | < 3% | [7][8] |
Visualizations
Overall Analytical Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: General workflow for UV-327 quantification in plastics.
Detailed Sample Extraction Workflow
This diagram provides a more detailed view of the two primary extraction protocols.
Caption: Comparison of two main extraction protocols for UV-327.
Logical Relationship of Analytical Methods
This diagram shows the logical flow from a prepared sample to the different analytical endpoints.
Caption: Logical flow for HPLC-UV and GC-MS analysis of UV-327.
References
- 1. Neurotoxicity of Benzotriazole Ultraviolet Stabilizers in Teleost Fishes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography [xuebao.bjmu.edu.cn]
- 8. CN105606727A - Method for detecting benzotriazole ultraviolet absorbent in plastic product - Google Patents [patents.google.com]
- 9. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 11. eco.korea.ac.kr [eco.korea.ac.kr]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note and Protocol for Testing the Efficacy of UV Absorbers in Coatings
Introduction
Ultraviolet (UV) radiation from sunlight is a primary cause of degradation in organic coatings, leading to undesirable effects such as color fading, loss of gloss, cracking, blistering, and chalking.[1][2] To mitigate these effects and enhance the durability of coatings, UV absorbers are incorporated into the formulations.[1] These additives function by preferentially absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer matrix of the coating and the underlying substrate.[3][4] The selection and concentration of UV absorbers are critical for the long-term performance and lifespan of the coating.[3]
This application note provides a detailed protocol for evaluating the efficacy of UV absorbers in coating formulations using accelerated weathering techniques. The protocol is designed for researchers, scientists, and professionals in the coatings and materials development industries. The methodology is primarily based on established standards such as ASTM G154, which provides a standardized practice for operating fluorescent UV lamp apparatus for the exposure of nonmetallic materials.[5][6][7]
Principle of the Test
The core of this protocol involves subjecting coated specimens to accelerated weathering conditions that simulate long-term outdoor exposure in a condensed timeframe.[1] This is achieved using a QUV accelerated weathering tester, which exposes the samples to cycles of UV radiation and moisture at controlled temperatures.[8] The performance of coatings with different UV absorber formulations is then evaluated by measuring changes in their aesthetic and physical properties over time.
Experimental Protocol
1. Materials and Apparatus
-
Substrate Panels: Standardized panels (e.g., steel or aluminum, typically 75 x 150 mm).[8]
-
Coating Formulations:
-
Control: Coating formulation without any UV absorber.
-
Test Samples: Coating formulations containing different types or concentrations of UV absorbers.
-
-
UV Absorbers: Various classes such as benzotriazoles, benzophenones, triazines, etc.[1]
-
Hindered Amine Light Stabilizers (HALS): Often used in conjunction with UV absorbers for synergistic effects.[1][9]
-
Coating Application Equipment: Film applicator or spray gun to ensure uniform film thickness.
-
QUV Accelerated Weathering Tester: Equipped with fluorescent lamps (e.g., UVA-340 lamps to simulate sunlight).[7][10]
-
Spectrophotometer/Colorimeter: For measuring color change (CIELAB Lab* values).
-
Gloss Meter: For measuring gloss at standard angles (e.g., 20°, 60°, 85°).[1]
-
Microscope: For visual inspection of surface defects like cracking and blistering.
-
Adhesion Tester: (e.g., cross-hatch adhesion test kit, ASTM D3359).[11]
-
Mandrel Bend Tester: For evaluating flexibility and resistance to cracking.
2. Specimen Preparation
-
Thoroughly clean the substrate panels to remove any contaminants.
-
Prepare the coating formulations, ensuring a consistent batch for the control and each test variable.
-
Apply the coatings to the substrate panels at a specified and uniform dry film thickness.
-
Cure the coated panels according to the manufacturer's specifications.
-
Prepare at least three replicate specimens for each formulation to ensure statistical validity.
-
Label each panel clearly for identification.
-
Measure and record the initial color (Lab*) and gloss of each specimen before exposure.
3. Accelerated Weathering Procedure (based on ASTM G154)
-
Set up the QUV accelerated weathering tester with the appropriate fluorescent lamps (UVA-340 is recommended for simulating sunlight).[10]
-
Program the exposure cycle. A commonly used cycle for coatings is:
-
Mount the prepared specimens in the sample holders of the QUV tester.
-
Run the accelerated weathering test for a predetermined duration, typically ranging from 500 to 2000 hours.[1][8]
-
Periodically remove the specimens at specified intervals (e.g., every 250 or 500 hours) for evaluation.
4. Evaluation of Coating Performance
At each evaluation interval, assess the following properties for both the control and test specimens:
-
Color Change (ΔE*ab):
-
Gloss Retention:
-
Measure the gloss at a specified angle (e.g., 60°).
-
Calculate the percent gloss retention using the formula: Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100
-
-
Visual Inspection:
-
Examine the specimens under magnification for any signs of physical degradation, such as:
-
Cracking
-
Blistering
-
Chalking
-
Peeling
-
-
-
Adhesion:
-
Perform a cross-hatch adhesion test (ASTM D3359) to assess the coating's adhesion to the substrate.[11]
-
-
Flexibility:
-
Conduct a mandrel bend test to evaluate the coating's resistance to cracking upon bending.
-
Data Presentation
Summarize the quantitative data in tables for easy comparison.
Table 1: Color Change (ΔE*ab) After Accelerated Weathering
| Exposure Time (hours) | Control (No UV Absorber) | Formulation A (UV Absorber 1) | Formulation B (UV Absorber 2) | Formulation C (UV Absorber 1 + HALS) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 500 | 5.2 | 2.1 | 2.5 | 1.5 |
| 1000 | 10.8 | 4.5 | 5.1 | 3.2 |
| 1500 | 18.5 | 7.8 | 8.9 | 5.6 |
| 2000 | 25.1 | 11.2 | 12.4 | 8.1 |
Table 2: Gloss Retention (%) at 60° After Accelerated Weathering
| Exposure Time (hours) | Control (No UV Absorber) | Formulation A (UV Absorber 1) | Formulation B (UV Absorber 2) | Formulation C (UV Absorber 1 + HALS) |
| 0 | 100 | 100 | 100 | 100 |
| 500 | 65 | 85 | 82 | 90 |
| 1000 | 40 | 70 | 65 | 80 |
| 1500 | 25 | 55 | 50 | 72 |
| 2000 | 10 | 40 | 35 | 65 |
Table 3: Visual and Physical Properties After 2000 Hours of Accelerated Weathering
| Formulation | Cracking | Blistering | Chalking | Adhesion (ASTM D3359) |
| Control | Severe | Few | Heavy | 2B |
| Formulation A | Slight | None | Slight | 4B |
| Formulation B | Moderate | None | Moderate | 4B |
| Formulation C | None | None | None | 5B |
Visualizations
Caption: Mechanism of UV degradation in coatings and the protective action of UV absorbers and HALS.
Caption: Experimental workflow for testing the efficacy of UV absorbers in coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 4. geglobalresearch.com [geglobalresearch.com]
- 5. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 6. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 7. lib-chamber.com [lib-chamber.com]
- 8. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 9. pcimag.com [pcimag.com]
- 10. pcimag.com [pcimag.com]
- 11. p1smartrepairs.com [p1smartrepairs.com]
Application of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in Automotive Finishes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a critical additive in the formulation of high-performance automotive finishes. Its primary function is to protect the aesthetic and structural integrity of automotive coatings by absorbing damaging UV radiation from sunlight. This prevents the degradation of the polymer matrix, which can otherwise lead to color fading, loss of gloss, cracking, and delamination. This document provides detailed application notes and experimental protocols for the utilization of this UV absorber in automotive clearcoats.
The protective mechanism of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol involves the absorption of UV radiation in the 300-400 nm range.[1] Upon absorption of a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer, converting the electronic energy into harmless thermal energy, which is then dissipated through the polymer matrix. This efficient photostabilization mechanism allows the molecule to withstand repeated exposure to UV radiation without significant degradation, thus providing long-term protection to the automotive finish.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is presented in the table below.
| Property | Value |
| Chemical Name | 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol |
| CAS Number | 3846-71-7 |
| Molecular Formula | C₂₀H₂₅N₃O |
| Molecular Weight | 323.43 g/mol |
| Appearance | White to slightly yellow powder |
| Melting Point | 152-154°C |
| UV Absorbance Range | 300 - 400 nm |
Application in Automotive Clearcoats
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is typically incorporated into the clearcoat layer of an automotive paint system. The clearcoat is the uppermost layer, providing the initial barrier against environmental factors, including UV radiation. For optimal performance, it is often used in conjunction with a Hindered Amine Light Stabilizer (HALS). While the benzotriazole UV absorber provides primary protection by filtering UV light, the HALS acts as a radical scavenger, neutralizing free radicals that may form within the polymer matrix, thus providing a synergistic protective effect.
Recommended Formulation
The following table provides a representative formulation for a solvent-borne acrylic clearcoat incorporating a benzotriazole UV absorber. The concentration of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol should be optimized based on the specific resin system, desired durability, and cost considerations.
| Component | Concentration (% w/w) | Function |
| Acrylic Polyol Resin | 40 - 50 | Primary binder |
| Aliphatic Polyisocyanate | 20 - 25 | Crosslinker |
| 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol | 1.0 - 3.0 | UV Absorber |
| Hindered Amine Light Stabilizer (HALS) | 0.5 - 1.5 | Light Stabilizer |
| Flow and Leveling Agent | 0.1 - 0.5 | Surface appearance |
| Solvent Blend (e.g., xylene, butyl acetate) | 25 - 35 | Viscosity adjustment |
Performance Data
The inclusion of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol significantly enhances the durability of automotive clearcoats. The following tables present representative data on gloss retention and color change after accelerated weathering tests.
Table 1: Gloss Retention of an Automotive Clearcoat After Accelerated Weathering
| Formulation | Initial 20° Gloss | 20° Gloss Retention after 2000 hours (%) |
| Control (without UV absorber/HALS) | 88 | 45 |
| With 2% Benzotriazole UV Absorber | 89 | 75 |
| With 2% Benzotriazole UV Absorber + 1% HALS | 89 | 92 |
Table 2: Color Change (ΔE) of a White Basecoat/Clearcoat System After Accelerated Weathering*
| Formulation | Initial Color | ΔE* after 2000 hours |
| Control (without UV absorber/HALS) | White | 15.2 |
| With 2% Benzotriazole UV Absorber | White | 5.8 |
| With 2% Benzotriazole UV Absorber + 1% HALS | White | 2.1 |
Note: Data is representative and performance may vary depending on the complete formulation and testing conditions.
Experimental Protocols
The following protocols describe the preparation, application, and testing of automotive clearcoats containing 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
Protocol 1: Preparation of a Solvent-Borne Acrylic Clearcoat
-
Materials:
-
Acrylic polyol resin
-
Aliphatic polyisocyanate crosslinker
-
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol
-
Hindered Amine Light Stabilizer (HALS)
-
Flow and leveling agent
-
Solvent blend (e.g., xylene, butyl acetate)
-
-
Procedure:
-
In a suitable mixing vessel, charge the acrylic polyol resin and the solvent blend. Mix until homogeneous.
-
In a separate container, dissolve the 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol and HALS in a small portion of the solvent blend with gentle warming if necessary.
-
Slowly add the dissolved UV absorber and HALS solution to the resin mixture under continuous agitation.
-
Add the flow and leveling agent and mix until fully incorporated.
-
Just prior to application, add the aliphatic polyisocyanate crosslinker at the recommended stoichiometric ratio and mix thoroughly.
-
Protocol 2: Panel Preparation and Coating Application
-
Substrate: Use standard automotive-grade steel or aluminum panels (e.g., 10 cm x 15 cm) pre-coated with a suitable primer and basecoat.
-
Application:
-
Apply the formulated clearcoat over the basecoated panels using a spray gun to achieve a dry film thickness of 40-50 µm.
-
Allow the panels to flash-off at ambient temperature for 10-15 minutes.
-
-
Curing: Cure the coated panels according to the resin manufacturer's recommendations (e.g., 30 minutes at 130°C for a typical thermally cured system).
-
Conditioning: Condition the cured panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 3: Accelerated Weathering Testing
Accelerated weathering tests are performed to simulate the long-term effects of sunlight and moisture.
-
Apparatus: Use a xenon-arc weathering apparatus conforming to ASTM G155 or ISO 16474-2.
-
Test Cycle: A common cycle for automotive coatings is ASTM G155 Cycle 1 or a cycle from ASTM D7869. An example cycle is:
-
Light Cycle: 102 minutes of light at a controlled irradiance (e.g., 0.55 W/m² at 340 nm).
-
Light and Water Spray Cycle: 18 minutes of light with water spray.
-
Black Panel Temperature: 63 ± 3°C.
-
Relative Humidity: 50 ± 10%.
-
-
Duration: Expose the panels for a total duration of at least 2000 hours, with periodic removal for evaluation.
Protocol 4: Performance Evaluation
Evaluate the performance of the clearcoats at regular intervals (e.g., every 500 hours).
-
Gloss Measurement:
-
Measure the 20° specular gloss of the panels using a gloss meter according to ASTM D523.
-
Calculate the percentage of gloss retention relative to the initial gloss measurement.
-
-
Color Measurement:
-
Measure the color coordinates (L, a, b*) of the panels using a spectrophotometer.
-
Calculate the total color difference (ΔE) between the exposed and unexposed (control) areas of the panel according to ASTM D2244. A ΔE of 1 is generally considered a just noticeable difference to the human eye.[2][3][4]
-
-
Visual Inspection:
-
Visually inspect the panels for any signs of degradation such as cracking, blistering, or chalking, in accordance with relevant ASTM standards.
-
Microscopy can be used for a more detailed examination of surface defects.
-
Visualizations
UV Degradation and Protection Mechanism
The following diagram illustrates the process of UV degradation in an automotive coating and the protective role of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
Caption: UV protection mechanism in automotive clearcoats.
Experimental Workflow for Performance Evaluation
This diagram outlines the key steps in the experimental workflow for evaluating the performance of automotive finishes containing the UV absorber.
Caption: Experimental workflow for coating performance evaluation.
References
Application Notes and Protocols for Accelerated Weathering Tests of Stabilized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers are integral to a vast array of applications, from medical devices and drug delivery systems to packaging and infrastructure. However, their long-term performance can be significantly compromised by environmental factors such as sunlight, heat, and moisture. This degradation process, known as weathering, can lead to undesirable changes in physical, chemical, and mechanical properties, including discoloration, cracking, and loss of strength. To ensure the durability and reliability of polymeric materials, stabilizers are incorporated into their formulations. Accelerated weathering tests are crucial for rapidly evaluating the effectiveness of these stabilizers and predicting the service life of the polymers.[1][2]
This document provides detailed application notes and protocols for conducting accelerated weathering tests on stabilized polymers. It is designed to guide researchers, scientists, and drug development professionals in setting up and executing these experiments, as well as in interpreting the resulting data.
Key Accelerated Weathering Test Methods
Two of the most common and effective methods for accelerated weathering are the QUV accelerated weathering test and the Xenon Arc test.
-
QUV Accelerated Weathering Test: This method utilizes fluorescent lamps to simulate the ultraviolet (UV) portion of the sunlight spectrum.[3][4] It is particularly effective at mimicking the damaging effects of short-wave UV light that causes most polymer degradation. The test also incorporates cycles of moisture condensation to simulate dew and rain.[3]
-
Xenon Arc Test: This method employs a xenon arc lamp that produces a full-spectrum light that is a close match to natural sunlight, including UV, visible, and infrared radiation.[5][6] This makes it suitable for testing a wide range of materials and for evaluating changes in color and light stability.[5]
Experimental Protocols
Protocol for QUV Accelerated Weathering Test (ASTM G154)
This protocol outlines the general procedure for conducting a QUV accelerated weathering test on stabilized polymer samples.
3.1.1. Apparatus:
-
QUV accelerated weathering tester equipped with UVA-340 or UVB-313 fluorescent lamps.[7]
-
Specimen holders.
-
Deionized water for the condensation cycle.
3.1.2. Specimen Preparation:
-
Prepare polymer specimens according to the relevant material specifications. Typical sample sizes are 75 mm x 150 mm.[3]
-
Ensure specimens are clean and free from any surface contaminants.
-
Prepare a set of control specimens (without stabilizers) and sets of specimens with varying types and concentrations of stabilizers.
-
Label each specimen clearly for identification.
-
Measure and record the initial properties of interest for each specimen (e.g., color, gloss, tensile strength, etc.).
3.1.3. Test Procedure:
-
Mount the specimens in the holders of the QUV tester.
-
Select the appropriate fluorescent lamps (UVA-340 for the best simulation of sunlight below 365 nm, or UVB-313 for faster, more severe degradation).[7]
-
Set the test cycle according to the specific application or relevant standard. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[3]
-
Set the irradiance level of the UV lamps.
-
Start the QUV tester and allow the test to run for the predetermined duration (e.g., 500, 1000, 2000 hours).[3]
-
At specified intervals, remove a subset of specimens for evaluation.
3.1.4. Post-Exposure Evaluation:
-
Visually inspect the specimens for any signs of degradation such as cracking, chalking, or blistering.
-
Measure the final properties of the exposed specimens and compare them to the initial measurements and the unexposed control specimens.
-
Commonly evaluated properties include:
Protocol for Xenon Arc Test (ASTM G155)
This protocol provides a general procedure for conducting a Xenon Arc test on stabilized polymer samples.
3.2.1. Apparatus:
-
Xenon arc test chamber equipped with appropriate filters to simulate the desired light spectrum (e.g., daylight, window glass).[5][8]
-
Specimen holders.
-
Deionized water for spray cycles.
3.2.2. Specimen Preparation:
-
Follow the same specimen preparation steps as outlined in the QUV protocol (Section 3.1.2.).
3.2.3. Test Procedure:
-
Mount the specimens in the holders of the xenon arc test chamber.
-
Select the appropriate filters for the xenon arc lamp to simulate the intended end-use environment.[5]
-
Set the test cycle of light and moisture exposure. Cycles can include periods of light only, light with water spray, and dark periods with high humidity.[5][8]
-
Set the irradiance level of the xenon arc lamp.
-
Control the temperature and relative humidity within the chamber according to the test standard.
-
Start the xenon arc tester and run the test for the specified duration.
-
Periodically remove specimens for evaluation as required.
3.2.4. Post-Exposure Evaluation:
-
Perform the same post-exposure evaluations as described in the QUV protocol (Section 3.1.4.).
Data Presentation
The following tables provide examples of how to structure quantitative data from accelerated weathering tests for clear comparison of the performance of different stabilized polymer formulations.
Table 1: Mechanical Properties of Stabilized LDPE Films After 90 Days of Accelerated Weathering. [3]
| Formulation | Tensile Strength (MPa) - Initial | Tensile Strength (MPa) - After 90 days | % Retention | Elastic Modulus (MPa) - Initial | Elastic Modulus (MPa) - After 90 days | % Change |
| Neat LDPE | 9.5 | 7.0 | 73.7% | 90.5 | 120.1 | +32.7% |
| LDPE + 0.2 wt% Alkanox-240 | 10.2 | 11.0 | 107.8% | 92.3 | 135.2 | +46.5% |
| LDPE + 0.5 wt% Good-rite | 9.8 | 10.5 | 107.1% | 91.8 | 138.9 | +51.3% |
Table 2: Yellowness Index (YI) of Polycarbonate with and without UV Stabilizer After QUV Exposure. [9]
| Formulation | YI - 0 hours | YI - 500 hours | YI - 1000 hours |
| Polycarbonate (No Stabilizer) | 1.2 | 8.5 | 15.3 |
| Polycarbonate + UV Stabilizer | 1.1 | 2.3 | 4.1 |
Table 3: Color Change (ΔE) of Rigid PVC Formulations After 4122 Hours of Xenon Arc Weathering (ASTM D2565). [10]
| Formulation | ΔE after 1000 hours | ΔE after 2000 hours | ΔE after 4122 hours |
| PVC + 4.0 phr TiO₂ | 1.5 | 2.8 | 4.2 |
| PVC + 3.2 phr TiO₂ + 0.8 phr FP-510 | 1.3 | 2.5 | 3.9 |
Visualization of Degradation Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key processes involved in polymer degradation and the experimental workflow for evaluating stabilizers.
Polymer Photo-Oxidation and Stabilization Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Weathering Studies in Plastics and Biocomposites—Effects on Mechanical Properties and Emissions of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrd.com [ijsrd.com]
- 5. mdpi.com [mdpi.com]
- 6. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 7. docs.paint.org [docs.paint.org]
- 8. exceliteplas.com.au [exceliteplas.com.au]
- 9. madisongroup.com [madisongroup.com]
- 10. fp-pigments.com [fp-pigments.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzotriazole
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzotriazole (BTA) and its derivatives are widely used industrial compounds, primarily known for their anti-corrosive properties and as UV stabilizers.[1][2] They are common additives in aircraft de-icing fluids, antifreeze, hydraulic fluids, and to prevent corrosion of copper and its alloys.[1] Certain derivatives are also used as UV absorbers in plastics and personal care products.[2] Due to their widespread use, chemical stability, and potential for environmental accumulation, a robust and reliable analytical method for the quantification of benzotriazole in various matrices is essential.[3] High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate method for this purpose.
Principle This method employs reverse-phase HPLC to separate benzotriazole from other components in a sample matrix. A C18 column is used as the stationary phase, which retains the relatively nonpolar benzotriazole. A polar mobile phase, typically a mixture of acetonitrile and water, is used to elute the analyte.[4] Following separation, the compound is detected by a UV detector at a wavelength where benzotriazole exhibits strong absorbance, allowing for accurate quantification.[1][4]
Experimental Protocols
Protocol 1: Analysis of Benzotriazole in Aqueous Samples
This protocol is designed for the analysis of benzotriazole in relatively clean aqueous matrices such as cooling water or treated wastewater.
1. Apparatus and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Chemicals: Benzotriazole (analytical standard, >99% purity), HPLC-grade acetonitrile, HPLC-grade water.
-
Consumables: 100 mL volumetric flasks, autosampler vials, 0.45 µm syringe filters.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of benzotriazole standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol or acetonitrile. This solution is stable for several months when stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical calibration range is 1.0 to 80.0 mg/L.[4] For example, prepare standards with concentrations of 1.0, 5.0, 10.0, 20.0, 40.0, and 80.0 mg/L.
3. Sample Preparation
-
For clean aqueous samples, extensive preparation is often not required.[3][5]
-
Bring the sample to room temperature.
-
Withdraw approximately 2 mL of the sample and filter it through a 0.45 µm syringe filter into an autosampler vial to remove any particulate matter.
4. HPLC Operating Conditions The following conditions have been shown to provide good separation and quantification of benzotriazole.
5. Calibration and Quantification
-
Inject the prepared working standards into the HPLC system, starting from the lowest concentration.
-
Generate a calibration curve by plotting the peak area of benzotriazole against its corresponding concentration.
-
Perform a linear regression analysis on the data points. The correlation coefficient (R²) should be ≥ 0.999 for good linearity.[1][6]
-
Inject the prepared samples.
-
Determine the concentration of benzotriazole in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Notes on Analysis in Complex Matrices
For more complex matrices, a sample extraction step is necessary to remove interfering substances.
-
Oils (e.g., Electrical Insulating Oil): Requires a multi-step liquid-liquid extraction and cleanup procedure as detailed in industry-specific standards like JIS C 2101.[1]
-
Biological Fluids (e.g., Plasma): Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective methods for isolating phenolic benzotriazoles from plasma samples before LC-MS/MS analysis.[7]
-
Solid Samples (e.g., Textiles, Plastics): Microwave-assisted solvent extraction using a solvent like dichloromethane is a common technique to extract benzotriazole derivatives from solid matrices.[8]
Data Presentation
Quantitative data and typical performance parameters for the HPLC method are summarized below.
Table 1: Recommended HPLC Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm | [4] |
| Mobile Phase | Acetonitrile / Water (25:75, v/v) | [4] |
| Flow Rate | 1.0 mL/min | [1][4] |
| Column Temperature | 40 °C | [1] |
| Detection Wavelength | 260 nm | [4] |
| Injection Volume | 20 µL |[9] |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value | Notes | Reference |
|---|---|---|---|
| Linearity Range | 3.84 – 76.8 mg/L | In circulating cooling water | [4] |
| Correlation Coefficient (R²) | ≥ 0.999 | Demonstrates excellent linearity | [1][6] |
| Recovery | 96.4% | For spiked cooling water samples | [4] |
| Limit of Detection (LOD) | 0.001 - 5 µg/L | Highly dependent on matrix and detector sensitivity (e.g., UV vs. MS/MS) | [10][11] |
| Limit of Quantification (LOQ) | 0.003 - 16 µg/L | Typically defined as a signal-to-noise ratio of 10:1 |[10][11][12] |
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Benzotriazole by HPLC [lhjyhxfc.mat-test.com]
- 5. researchgate.net [researchgate.net]
- 6. process-insights.com [process-insights.com]
- 7. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 10. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
Synergistic Effects of Hindered Amine Light Stabilizers (HALS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered Amine Light Stabilizers (HALS) are a class of additives renowned for their exceptional ability to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) light. Their unique mechanism of action, which involves scavenging free radicals generated during photo-oxidation, allows them to provide long-lasting stability. The efficacy of HALS can be significantly enhanced through synergistic combinations with other additives, most notably UV absorbers (UVA) and antioxidants. This synergy arises from the complementary protective mechanisms of the combined additives, resulting in a level of stabilization that surpasses the sum of their individual contributions.[1][2][3]
These application notes provide a detailed overview of the synergistic effects of HALS with other common polymer additives. It includes quantitative data on performance improvements, detailed experimental protocols for evaluating these synergies, and visual representations of the underlying mechanisms and workflows.
Mechanisms of Synergistic Action
The primary synergistic partners for HALS are UV absorbers and antioxidants. Each combination leverages different, yet complementary, protective pathways to mitigate polymer degradation.
HALS and UV Absorber Synergy
UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the initial formation of free radicals within the polymer matrix.[4][5] However, they do not deactivate any free radicals that may still form. HALS, on the other hand, do not absorb UV radiation but are highly efficient at scavenging these free radicals once they are formed.[6][7]
The combination of a UVA and a HALS creates a powerful two-tiered defense system:
-
First Line of Defense (UVA): The UV absorber reduces the number of photons that can initiate degradation.
-
Second Line of Defense (HALS): The HALS neutralizes any free radicals that are generated, preventing them from propagating and causing further damage.
This synergistic relationship is particularly effective in protecting the surface and the bulk of the polymer, leading to superior retention of gloss, color, and mechanical properties.[3][4]
Caption: Synergistic protection mechanism of HALS and UV Absorbers.
HALS and Antioxidant Synergy
Antioxidants are crucial for protecting polymers during high-temperature processing and in applications involving thermal stress. They function by interrupting the oxidative chain reactions. While HALS also possess some antioxidant activity, their primary role is light stabilization. The combination of HALS with traditional phenolic or phosphite antioxidants can provide comprehensive protection against both photo-oxidation and thermal degradation.[8][9]
The synergy is particularly evident in applications where the material is exposed to both heat and light. The antioxidant provides initial stability during processing and mitigates thermal degradation, while the HALS ensures long-term resistance to UV radiation.[9] It is important to note that some combinations can lead to antagonistic effects, where the additives interfere with each other's function. Therefore, careful selection of the antioxidant to be paired with a HALS is critical.[10]
Quantitative Data on Synergistic Performance
The following tables summarize the performance improvements observed when using synergistic combinations of HALS with other additives in various polymers. The data is compiled from multiple sources and represents typical results from accelerated weathering studies.
Synergy of HALS and UV Absorber in Polypropylene (PP)
This table illustrates the enhanced performance of polypropylene films stabilized with a combination of a Hindered Amine Light Stabilizer (HALS) and a Benzotriazole UV Absorber (UVA) after 1500 hours of accelerated weathering.
| Stabilizer System | Additive Concentration (%) | Gloss Retention (%) at 60° | Color Change (ΔE*) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized | 0 | 15 | 25 | 20 | 10 |
| HALS only | 0.3 | 65 | 8 | 70 | 55 |
| UVA only | 0.3 | 50 | 12 | 60 | 45 |
| HALS + UVA | 0.15 + 0.15 | 90 | 3 | 95 | 85 |
Data compiled from graphical representations and textual descriptions in cited literature.
Synergy of HALS and Antioxidant in Low-Density Polyethylene (LDPE)
This table shows the performance of Low-Density Polyethylene films stabilized with a HALS and a phenolic antioxidant after 2000 hours of accelerated weathering.
| Stabilizer System | Additive Concentration (%) | Gloss Retention (%) at 60° | Color Change (ΔE*) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized | 0 | 20 | 30 | 25 | 15 |
| HALS only | 0.4 | 70 | 10 | 75 | 60 |
| Antioxidant only | 0.2 | 30 | 20 | 40 | 30 |
| HALS + Antioxidant | 0.2 + 0.1 | 85 | 5 | 90 | 80 |
Data compiled from graphical representations and textual descriptions in cited literature.[1][11]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the synergistic effects of HALS with other additives. These protocols are based on established ASTM standards.
Protocol for Accelerated Weathering
This protocol describes the procedure for subjecting polymer samples to accelerated weathering to simulate outdoor exposure.
Objective: To evaluate the resistance of stabilized polymer formulations to degradation from UV light, heat, and moisture.
Apparatus: Fluorescent UV accelerated weathering chamber (e.g., QUV).
Standard: Based on ASTM G154 and ASTM D4329.[12][13][14][15]
Procedure:
-
Sample Preparation:
-
Prepare test specimens of the polymer formulations (unstabilized, single additive, and combination) according to the dimensions specified by the testing apparatus and the subsequent evaluation methods (e.g., ASTM D638 for tensile testing).[16]
-
Ensure all specimens are clean and free from any surface contaminants.
-
Prepare at least three replicate specimens for each formulation to ensure statistical validity.
-
-
Weathering Cycle:
-
Mount the specimens in the sample holders of the weathering chamber.
-
Select an appropriate weathering cycle. A common cycle for plastics is:
-
8 hours of UV exposure at a set irradiance (e.g., 0.89 W/m²/nm at 340 nm using UVA-340 lamps) and a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
The total duration of the exposure should be determined based on the polymer and the intended application, but typical durations range from 500 to 2000 hours.
-
-
Evaluation:
-
Periodically remove the specimens from the chamber at predetermined intervals (e.g., every 500 hours) for evaluation.
-
Evaluate the specimens for changes in gloss, color, and mechanical properties according to the protocols outlined below.
-
Caption: Workflow for accelerated weathering testing.
Protocol for Measuring Specular Gloss
Objective: To quantify the change in surface gloss of the polymer samples after weathering.
Apparatus: Gloss meter.
Standard: Based on ASTM D523.[1][4]
Procedure:
-
Calibration: Calibrate the gloss meter according to the manufacturer's instructions using the supplied standards.
-
Measurement Geometry: Select the appropriate measurement geometry. A 60° geometry is common for most plastic samples. For high gloss samples (>70 gloss units), a 20° geometry is recommended, and for low gloss samples (<10 gloss units), an 85° geometry is preferred.
-
Measurement:
-
Place the gloss meter on a flat, unexposed area of the test specimen to obtain a baseline reading.
-
Take at least three readings at different locations on the unexposed surface and calculate the average.
-
Repeat the process for the exposed area of the specimen.
-
Take at least three readings on the exposed surface and calculate the average.
-
-
Calculation: Calculate the percentage of gloss retention using the following formula:
-
Gloss Retention (%) = (Average gloss of exposed sample / Average gloss of unexposed sample) x 100
-
Protocol for Calculating Color Difference
Objective: To quantify the change in color of the polymer samples after weathering.
Apparatus: Spectrophotometer or colorimeter.
Standard: Based on ASTM D2244.[11]
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Measurement:
-
Measure the color coordinates (CIELAB: L, a, b*) of an unexposed specimen. This will serve as the reference.
-
Measure the color coordinates of the exposed specimen.
-
-
Calculation: The total color difference (ΔE*) is calculated using the following formula:
-
ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
Where:
-
ΔL* = L_exposed - L_reference
-
Δa* = a_exposed - a_reference
-
Δb* = b_exposed - b_reference
-
-
A higher ΔE* value indicates a greater change in color.
Protocol for Determining Tensile Properties
Objective: To evaluate the change in the mechanical properties of the polymer samples after weathering.
Apparatus: Universal Testing Machine (UTM) with an extensometer.
Standard: Based on ASTM D638.[16]
Procedure:
-
Specimen Conditioning: Condition the test specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Machine Setup:
-
Set the crosshead speed of the UTM according to the standard for the specific material being tested.
-
Attach the extensometer to the specimen to accurately measure strain.
-
-
Testing:
-
Place the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Start the test and record the load and extension data until the specimen fractures.
-
-
Calculation: From the stress-strain curve, determine the following properties:
-
Tensile Strength at Break: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Calculate the percentage retention of these properties compared to the unexposed specimens.
-
Conclusion
The synergistic combination of Hindered Amine Light Stabilizers with UV absorbers and selected antioxidants offers a highly effective strategy for enhancing the durability and performance of polymeric materials. By understanding the underlying mechanisms and employing standardized testing protocols, researchers and formulators can develop robust stabilization packages tailored to specific applications. The quantitative data clearly demonstrates that these synergistic systems provide a level of protection that is significantly greater than the sum of the individual components, leading to extended product lifetimes and improved material integrity.
References
- 1. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of HALSs and Nano-ZnO Worked as UV Stabilizers of Polypropylene - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. UV Absorber Technology - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 15. researchgate.net [researchgate.net]
- 16. specialchem.com [specialchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Photodegradation of Polymers with UV Absorbers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UV absorbers to prevent the photodegradation of polymers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My polymer sample is still showing significant yellowing after adding a UV absorber. What could be the cause?
Answer:
Several factors could be contributing to the persistent yellowing of your polymer sample despite the addition of a UV absorber:
-
Incorrect UV Absorber Selection: The UV absorber you've chosen may not be effective for the specific wavelength range of UV radiation your polymer is being exposed to. Different UV absorbers, such as benzophenones and benzotriazoles, have different absorption spectra.[1][2][3] Benzophenones are effective in the UV-B and UV-C regions, while benzotriazoles offer broader protection, including the UV-A range.[3]
-
Insufficient Concentration: The concentration of the UV absorber may be too low to provide adequate protection. The effectiveness of UV absorbers is dependent on their concentration within the polymer matrix.[4]
-
Poor Dispersion: If the UV absorber is not uniformly dispersed throughout the polymer, some areas may have insufficient protection, leading to localized degradation and yellowing. Incompatibility between the UV absorber and the polymer matrix can lead to poor dispersion.[5][6]
-
Interaction with Other Additives: The UV absorber might be interacting with other additives in your formulation, such as antioxidants or pigments, which could reduce its efficacy or lead to discoloration.[5]
-
Thermal Degradation during Processing: Excessive heat during processing steps like extrusion or molding can cause thermal degradation of the polymer or the UV absorber itself, leading to discoloration.[5]
-
Degradation of the UV Absorber: UV absorbers themselves can degrade over time with prolonged exposure to UV radiation, losing their effectiveness.[5]
Troubleshooting Steps:
-
Verify UV Absorber Choice: Confirm that the selected UV absorber is appropriate for your polymer type and the UV exposure conditions.
-
Optimize Concentration: Experiment with increasing the concentration of the UV absorber in small increments. Recommended loading levels are typically in the range of 0.2% to 1.0%.[7]
-
Improve Dispersion: Consider using a compatibilizer or a masterbatch to ensure homogeneous dispersion of the UV absorber within the polymer matrix.[5]
-
Review Formulation: Evaluate potential interactions with other additives.
-
Control Processing Conditions: Ensure that processing temperatures are within the recommended range for both the polymer and the UV absorber.[5]
Question 2: I'm observing a hazy or crystalline deposit on the surface of my polymer sample. What is this and how can I prevent it?
Answer:
This phenomenon is likely "blooming" or "exudation," where the UV absorber migrates to the surface of the polymer.[5] This can compromise the aesthetic appearance and reduce the effectiveness of UV protection.
Possible Causes:
-
Poor Compatibility: The UV absorber has low solubility in the polymer matrix.[5]
-
High Concentration: The concentration of the UV absorber exceeds its solubility limit in the polymer.
-
Processing Conditions: High processing temperatures can sometimes promote migration.
Troubleshooting Steps:
-
Assess Compatibility: Select a UV absorber with better compatibility with your specific polymer.
-
Reduce Concentration: Lower the concentration of the UV absorber to within its solubility limit.
-
Use a Higher Molecular Weight UV Absorber: Higher molecular weight UV absorbers tend to have lower mobility within the polymer matrix.
-
Consider Surface Modification: Techniques like grafting UV absorbers onto the polymer surface can prevent migration.[6]
Question 3: My polymer's mechanical properties (e.g., tensile strength, elongation at break) are degrading faster than expected, even with a UV absorber.
Answer:
A rapid decline in mechanical properties suggests that the polymer chains are undergoing significant scission despite the presence of a UV absorber.
Possible Causes:
-
Synergistic Degradation Factors: Your polymer might be exposed to other environmental stressors in addition to UV radiation, such as high temperatures and humidity, which can accelerate degradation.[5]
-
Inadequate Protection Mechanism: UV absorbers primarily work by absorbing UV radiation.[8] However, once free radicals are formed, UV absorbers are not effective at stopping the degradation cascade.
-
Surface vs. Bulk Degradation: The UV absorber might be protecting the bulk of the material, but the surface is still experiencing significant degradation.
Troubleshooting Steps:
-
Consider a Synergistic Stabilizer System: Combine the UV absorber with a Hindered Amine Light Stabilizer (HALS). HALS do not absorb UV radiation but are highly efficient at scavenging free radicals that initiate degradation. This combination often provides superior long-term stability.[5][9][10]
-
Evaluate Environmental Conditions: Assess all environmental factors your polymer is exposed to and consider if additional stabilization against thermal or oxidative degradation is needed.
-
Analyze the Surface: Use techniques like ATR-FTIR to specifically analyze the surface of your polymer for signs of degradation.
Frequently Asked Questions (FAQs)
What is photodegradation of polymers?
Photodegradation is the deterioration of a polymer's physical and chemical properties due to the combined action of light, particularly UV radiation, and oxygen.[11] This process leads to the breaking of polymer chains (chain scission), resulting in the material becoming brittle, discolored, and losing its mechanical strength.[11]
How do UV absorbers work?
UV absorbers are chemical compounds that are added to polymers to protect them from photodegradation. They function by absorbing harmful UV radiation and dissipating the energy as less damaging heat, thereby preventing the UV rays from breaking the chemical bonds in the polymer.[4]
What are the main types of UV absorbers?
The most common types of UV absorbers are benzophenones and benzotriazoles.[9]
-
Benzophenones: Offer broad-spectrum UV protection and are compatible with a wide range of polymers like polyolefins and PVC.[3][8]
-
Benzotriazoles: Are highly efficient UV absorbers with strong and broad absorption properties, particularly in the UV-A range.[2][10]
How do I choose the right UV absorber for my experiment?
The selection of a UV absorber depends on several factors:
-
The polymer to be protected: Compatibility with the polymer matrix is crucial.[5]
-
The intended application and functional life: Long-term outdoor applications require more robust stabilization.[9]
-
The specific UV wavelength range of concern: Different UV absorbers are effective against different UV ranges.[1]
-
Processing conditions: The UV absorber must be thermally stable at the processing temperatures of the polymer.[5]
What is the difference between a UV absorber and a Hindered Amine Light Stabilizer (HALS)?
UV absorbers and HALS protect polymers through different mechanisms:
-
UV Absorbers: Function by absorbing UV radiation and converting it into heat.[8]
-
HALS: Do not absorb UV radiation but act as radical scavengers, interrupting the degradation process initiated by free radicals that may have formed.[5][9] A synergistic combination of a UV absorber and a HALS often provides the most effective protection.[5][10]
Data Presentation
The following tables summarize quantitative data on the effect of UV absorbers on polymer properties.
Table 1: Effect of UV Exposure on Tensile Strength of Polypropylene (PP)
| Exposure Duration (days) | Tensile Strength (N/mm²) | Percentage Decline |
| 0 | 35.0 | 0% |
| 125 | 30.5 | 12.9% |
| 225 | 25.0 | 28.6% |
| 375 | 18.0 | 48.6% |
| 625 | 14.3 | 59.1% |
| Data synthesized from a study on the effect of UV exposure on polypropylene properties.[12] |
Table 2: Effect of Tin(IV) Complex Stabilizers on Photodegradation of PVC Films after 300 hours of Irradiation
| Property | Blank PVC | PVC + Complex 1 | PVC + Complex 2 | PVC + Complex 3 |
| Weight Loss (%) | 0.70 | < 0.45 | < 0.45 | < 0.40 |
| Carbonyl Index (IC=O) | 0.26 | 0.12 | 0.11 | 0.09 |
| Polyene Index (IC=C) | 0.28 | 0.17 | 0.16 | 0.14 |
| Hydroxyl Index (IOH) | 0.40 | 0.22 | 0.20 | 0.18 |
| Data is based on a study of the long-term effect of ultraviolet irradiation on poly(vinyl chloride) films containing naproxen diorganotin(IV) complexes.[13] |
Experimental Protocols
1. Accelerated Weathering Test (Based on ASTM G155)
This protocol describes a general procedure for accelerated weathering of polymer samples using a xenon arc lamp apparatus to simulate the damaging effects of sunlight and moisture.
Objective: To evaluate the resistance of polymer formulations to photodegradation under controlled, accelerated conditions.
Apparatus: Xenon arc weathering apparatus (e.g., Weather-Ometer®).[14]
Procedure:
-
Sample Preparation:
-
Prepare polymer samples (e.g., films, plaques) according to standard molding or extrusion procedures. Standard specimen sizes are often 69mm x 145mm.[14]
-
Ensure samples are clean and free of any surface contaminants.
-
Prepare control samples (polymer without UV absorber) and experimental samples (polymer with different types and/or concentrations of UV absorbers).
-
-
Apparatus Setup:
-
Select the appropriate glass filters for the xenon arc lamp to simulate the desired end-use conditions (e.g., direct sunlight or sunlight through window glass).[15]
-
Set the irradiance level of the lamp (e.g., 0.8 W/m² at 340 nm).[16]
-
Program the exposure cycle, including the duration of light and dark periods, temperature, and moisture (water spray or condensation). A common cycle is 8 hours of UV light at 60°C followed by 4 hours of dark with condensed water at 50°C.
-
-
Exposure:
-
Mount the samples in the specimen holders of the apparatus.
-
Run the programmed exposure cycle for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Periodically remove samples at specified intervals for analysis.
-
-
Evaluation:
-
After exposure, evaluate the samples for changes in properties. This can include:
-
Visual Inspection: Assess changes in color (yellowing), gloss, cracking, and surface crazing.
-
Mechanical Testing: Measure tensile strength, elongation at break, and impact strength.
-
Spectroscopic Analysis: Use FTIR spectroscopy to identify chemical changes, such as the formation of carbonyl groups.
-
-
2. Analysis of Polymer Degradation using FTIR Spectroscopy
This protocol outlines a general method for using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory to assess the chemical changes on the surface of a polymer sample due to photodegradation.
Objective: To identify and quantify the formation of degradation products, such as carbonyl groups, on the surface of a polymer.
Apparatus: FTIR spectrometer with an ATR accessory.
Procedure:
-
Sample Preparation:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove interference from the ambient atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place the polymer sample directly on the ATR crystal, ensuring good contact. Apply pressure if necessary.[17]
-
Collect the FTIR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Interpretation:
-
Analyze the resulting spectrum for the appearance or increase in intensity of specific absorption bands that indicate degradation.
-
A key indicator of photo-oxidation is the formation of a carbonyl (C=O) peak, which typically appears in the region of 1850-1650 cm⁻¹.[19][20]
-
The intensity of the carbonyl peak can be used to calculate a "carbonyl index," which provides a semi-quantitative measure of the extent of degradation. This is often done by normalizing the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H stretching or bending vibration).[13][21]
-
Mandatory Visualization
Caption: The general mechanism of polymer photodegradation initiated by UV radiation.
References
- 1. cyclohexylamine.net [cyclohexylamine.net]
- 2. partinchem.com [partinchem.com]
- 3. partinchem.com [partinchem.com]
- 4. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 5. benchchem.com [benchchem.com]
- 6. Polymer Stabilization with UV Absorbers Challenges and Strategies – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
- 7. madisonpolymers.com [madisonpolymers.com]
- 8. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 9. specialchem.com [specialchem.com]
- 10. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 11. esrf.fr [esrf.fr]
- 12. Study of the Effect of Ultraviolet Exposure Duration on Polypropylene Properties | Jurnal Sains Materi Indonesia [ejournal.brin.go.id]
- 13. Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenon-Arc Accelerated Exposure [intertek.com]
- 15. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 16. Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 19. Assessing Polymer Ageing FTIR - Material Analysis [impact-solutions.co.uk]
- 20. mdpi.com [mdpi.com]
- 21. Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in Polar Polymers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the UV absorber 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (also known as UV-327) in polar polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-327) and why is it used?
A1: 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol is a high-performance ultraviolet (UV) light absorber. It is incorporated into various materials, including plastics, coatings, and adhesives, to protect them from degradation caused by UV radiation.[1] This protection helps to prevent yellowing, cracking, and the loss of mechanical strength in the polymer.[1]
Q2: Why am I experiencing solubility issues with UV-327 in my polar polymer matrix?
A2: UV-327 is a non-polar molecule due to its chemical structure, which is rich in hydrocarbon groups. Polar polymers, such as polymethyl methacrylate (PMMA), polyethylene terephthalate (PET), and polylactic acid (PLA), have a polar nature. Based on the principle of "like dissolves like," the significant difference in polarity between UV-327 and these polymers leads to poor solubility and compatibility. This incompatibility can result in issues like "blooming," where the additive migrates to the surface of the polymer.
Q3: What are the typical signs of poor solubility or "blooming" of UV-327?
A3: Poor solubility can manifest as cloudiness or haze in an otherwise transparent polymer film. "Blooming" is the migration of the additive to the polymer surface, which can be observed as a white, crystalline powder or a greasy film on the surface. This not only affects the aesthetic properties of the material but also reduces the effectiveness of the UV protection as the absorber is no longer uniformly distributed within the polymer matrix.
Q4: Can I predict the solubility of UV-327 in a given polar polymer before conducting experiments?
A4: Yes, the concept of Hansen Solubility Parameters (HSP) can be a powerful predictive tool. HSP separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller difference between the HSP values of the UV absorber and the polymer indicates a higher likelihood of good solubility.
Troubleshooting Guide: Diagnosing and Solving Solubility Issues
This guide provides a systematic approach to addressing the poor solubility of UV-327 in polar polymers.
Step 1: Solubility Prediction and Assessment
The first step is to assess the compatibility of UV-327 with your specific polar polymer using Hansen Solubility Parameters.
Methodology: Estimating Hansen Solubility Parameters (HSP)
Table 1: Estimated Hansen Solubility Parameters (HSP) of UV-327 and Common Polar Polymers
| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| UV-327 (Estimated) | 19.5 | 3.5 | 4.0 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 |
| Polyethylene Terephthalate (PET) | 19.5 | 7.9 | 9.4 |
| Polylactic Acid (PLA) | 18.6 | 9.7 | 6.8 |
A smaller "distance" (Ra) between the HSP of the additive and the polymer suggests better compatibility. The Ra can be calculated using the formula: Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²].
Troubleshooting Logic:
Caption: Troubleshooting workflow for UV-327 solubility issues.
Step 2: Formulation Strategies to Enhance Solubility
If poor solubility is predicted or observed, the following formulation strategies can be employed.
Option A: Utilize a Compatibilizer
A compatibilizer is an additive that improves the interfacial adhesion between two immiscible phases. For a non-polar additive in a polar polymer matrix, a compatibilizer typically has both non-polar and polar segments.
Table 2: Recommended Compatibilizers for Incorporating Non-Polar Additives into Polar Polymers
| Compatibilizer Type | Example | Mechanism of Action | Recommended Concentration (wt%) |
| Maleic Anhydride Grafted Polyolefins | Polyethylene-graft-maleic anhydride (PE-g-MA) | The polyethylene backbone is compatible with the non-polar UV-327, while the maleic anhydride groups can interact with the polar polymer. | 2 - 10 |
| Ethylene-Acrylate Copolymers | Ethylene-methyl acrylate-glycidyl methacrylate (EMA-GMA) | The ethylene segments interact with UV-327, and the acrylate and glycidyl methacrylate groups provide polarity for interaction with the host polymer. | 3 - 15 |
| Styrenic Block Copolymers | Styrene-ethylene-butylene-styrene (SEBS) grafted with maleic anhydride | The ethylene-butylene mid-block is compatible with non-polar additives, and the styrenic and maleic anhydride components enhance compatibility with polar matrices. | 5 - 20 |
Experimental Protocol: Incorporation of UV-327 with a Compatibilizer via Melt Blending
-
Drying: Dry the polar polymer resin and the compatibilizer pellets to the manufacturer's recommended specifications to prevent hydrolytic degradation during melt processing.
-
Dry Blending: In a suitable container, dry blend the polar polymer resin, UV-327 powder, and the chosen compatibilizer at the desired weight percentages.
-
Melt Compounding: Process the dry blend using a twin-screw extruder. The extruder should be set to a temperature profile appropriate for the polar polymer.
-
Pelletizing: Extrude the molten blend through a die and pelletize the strands.
-
Characterization: Prepare samples from the pellets (e.g., by injection molding or film extrusion) and visually inspect for signs of poor dispersion (e.g., haze, surface imperfections).
Caption: Mechanism of a compatibilizer at the molecular level.
Option B: Chemical Modification of the UV Absorber
An alternative approach is to chemically modify the UV-327 molecule to increase its polarity, thereby improving its intrinsic solubility in the polar polymer matrix. This can be achieved by introducing polar functional groups.
Experimental Protocol: Synthesis of a More Polar Benzotriazole UV Absorber (Example: Hydroxylation)
This protocol describes a general method for increasing the polarity of a benzotriazole UV absorber by introducing an additional hydroxyl group.
Reaction Scheme:
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol + Oxidizing Agent → 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butyl-x-hydroxyphenol
Materials:
-
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-327)
-
Suitable oxidizing agent (e.g., a peroxide)
-
Appropriate solvent (e.g., acetic acid)
-
Catalyst (if required)
-
Sodium bisulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve UV-327 in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so control the addition rate to maintain a safe temperature. Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidizing agent by slowly adding a sodium bisulfite solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the more polar, hydroxylated product.
-
Characterization: Confirm the structure of the modified UV absorber using techniques such as NMR and Mass Spectrometry.
Caption: Workflow for chemical modification of UV-327.
By following this structured troubleshooting guide, researchers can systematically address and overcome the solubility challenges of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol in polar polymer systems, leading to improved material performance and stability.
References
Technical Support Center: Minimizing Plastic Yellowing During UV Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with plastic yellowing during UV exposure experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Rapid and Severe Yellowing of Samples | - Incorrect polymer selection for the application. - Absence or insufficient loading of UV stabilizers. - High intensity of the UV source. - Presence of impurities or catalyst residues in the polymer.[1] | - Verify that the selected plastic is suitable for UV exposure; consider alternatives like fluoropolymers or silicones for high-intensity applications. - Incorporate or increase the concentration of UV absorbers (e.g., benzophenones, benzotriazoles) or Hindered Amine Light Stabilizers (HALS).[2][3] - Calibrate the UV lamp to ensure the correct irradiance level for your material. - Use high-purity polymer grades with minimal residual catalysts.[1] |
| Inconsistent Yellowing Across a Single Sample | - Uneven dispersion of UV stabilizers. - Non-uniform UV exposure across the sample surface. - Variations in sample thickness. | - Ensure proper compounding and processing to achieve a homogeneous distribution of additives. - Check the alignment and uniformity of the UV light source in your weathering chamber. - Prepare samples with a consistent thickness to ensure uniform UV penetration. |
| Control Samples (with UV stabilizers) are Yellowing | - Inappropriate type of UV stabilizer for the polymer. - Degradation of the UV stabilizer over time ("photodegradation").[4] - Leaching or migration of the stabilizer out of the polymer matrix. | - Select a UV stabilizer that is compatible with the polymer and effective in the relevant UV wavelength range.[3][5] - Consider using a combination of UV absorbers and HALS for synergistic and long-term protection.[2] - Opt for higher molecular weight stabilizers to reduce migration. |
| Unexpected Brittleness Accompanying Yellowing | - Chain scission of the polymer backbone due to photo-oxidation.[6] - Excessive cross-linking in some polymers. | - This is a common effect of UV degradation.[3][6] In addition to UV stabilizers, consider incorporating antioxidants to inhibit oxidative degradation pathways. - Monitor mechanical properties (e.g., tensile strength, elongation at break) alongside color change. |
| Discoloration Other Than Yellowing (e.g., Pinking, Browning) | - Reaction of atmospheric pollutants (e.g., NOx) with certain antioxidants (e.g., phenolic antioxidants).[7] - Degradation of specific dyes or pigments in the plastic.[1] | - If working in an environment with potential air pollutants, consider using non-phenolic antioxidants. - Ensure all additives, including colorants, are photostable under the experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of plastic yellowing upon UV exposure?
Plastic yellowing is primarily caused by a process called photo-oxidation.[6][8] When a polymer is exposed to UV radiation, its chemical structure can degrade. This degradation often involves the formation of free radicals, which then react with oxygen in the atmosphere. This cascade of reactions leads to changes in the polymer's molecular structure, creating "chromophores" – chemical groups that absorb light in the visible spectrum, resulting in a yellowish appearance.[9]
2. Which types of plastics are most susceptible to UV-induced yellowing?
Plastics with certain chemical structures are more prone to yellowing. These include:
-
Polyvinyl Chloride (PVC): The degradation process can lead to the formation of polyene structures, which cause discoloration.[10]
-
Polystyrene (PS): Its aromatic rings can be involved in photo-oxidative reactions that lead to yellowing.[6][11]
-
Polycarbonate (PC): Can undergo a "photo-Fries" rearrangement, leading to yellowing.
-
Acrylonitrile Butadiene Styrene (ABS): The butadiene component is particularly susceptible to UV degradation.
-
Aromatic Polyurethanes (PU): These can form yellow-colored quinones upon oxidation.[7]
3. How can I prevent or minimize yellowing in my plastic components?
The most effective method is to incorporate UV stabilizers into the polymer formulation before processing.[7] There are two main types:
-
UV Absorbers (UVAs): These molecules (e.g., benzophenones, benzotriazoles) preferentially absorb harmful UV radiation and dissipate it as harmless heat, protecting the polymer.[3][12]
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but instead act as radical scavengers. They trap free radicals that form during photo-oxidation, interrupting the degradation cycle.[3][13] HALS are particularly effective for long-term stability as they are regenerative.[2]
Using a combination of UVAs and HALS often provides synergistic and superior protection.[2]
4. What is the difference between a UV absorber and a HALS?
| Feature | UV Absorber (UVA) | Hindered Amine Light Stabilizer (HALS) |
| Primary Mechanism | Competitively absorbs UV radiation.[3] | Scavenges free radicals to interrupt degradation.[13] |
| Mode of Action | Acts as a preventative shield. | Acts as a curative by stopping ongoing degradation. |
| Longevity | Can be consumed over time (photodegradation).[2] | Regenerative, providing very long-term stability.[2] |
| Effectiveness in Thin vs. Thick Sections | More effective in thicker sections. | Effective in both thin and thick sections. |
| Common Chemical Classes | Benzophenones, Benzotriazoles.[3] | Tetramethylpiperidine derivatives. |
5. My samples are behind a glass window. Do I still need to worry about UV degradation?
Yes. Standard window glass typically blocks UVB (280-315 nm) but transmits a significant portion of UVA (315-400 nm) radiation. Many polymers are sensitive to UVA wavelengths, so yellowing and degradation can still occur, albeit at a slower rate.[14] For experiments simulating indoor, near-window conditions, specific test cycles using window glass filters are recommended (e.g., in ISO 4892-2).[14][15]
Performance of UV Stabilizers
The effectiveness of UV stabilizers can be quantified by measuring changes in color (yellowing index) and the retention of mechanical properties over time.
Table 1: Comparative Performance of UV Stabilizer Classes
| Stabilizer Class | Typical Improvement in Lifespan | % Reduction in Crack Formation (in PE) | Key Advantages |
| UV Absorbers (e.g., Benzotriazoles) | 30% - 50%[3] | - | Good compatibility, minimal color impact.[2] |
| Hindered Amine Light Stabilizers (HALS) | Can be up to 300%[3] | ~50%[3] | Long-term stability, regenerative mechanism.[2] |
| Combination (UVA + HALS) | - | - | Synergistic effect, comprehensive protection.[2] |
Note: Performance data is highly dependent on the specific polymer, stabilizer concentration, and exposure conditions.
Experimental Protocols
Protocol 1: Accelerated UV Weathering Test (based on ASTM D4329)
This protocol describes a common method for simulating the damaging effects of sunlight and moisture using a fluorescent UV lamp apparatus.
1. Objective: To evaluate the resistance of plastic materials to UV radiation, heat, and moisture, leading to property changes such as yellowing and embrittlement.[8][16]
2. Apparatus:
-
Fluorescent UV Weathering Device (e.g., QUV tester).
-
Fluorescent Lamps: UVA-340 lamps are recommended to simulate sunlight in the critical short-wavelength region.[1]
-
Specimen Holders.
-
Spectrocolorimeter or spectrophotometer for color measurement.
-
Mechanical testing equipment (e.g., tensile tester).
3. Specimen Preparation:
-
Prepare at least three replicate specimens for each material being tested.[7][16]
-
Specimens should be sized to fit the holders. For insulating materials, the maximum thickness should be 20 mm.[7]
-
Include a control sample of a material with known performance for comparison.[8]
4. Procedure:
-
Test Cycle: A common cycle specified in ASTM D4329 is:
-
Irradiance: Set the irradiance level, typically between 0.49 and 1.55 W/(m²·nm) at 340 nm.[7]
-
Duration: The total test duration can range from hundreds to thousands of hours, depending on the material and its intended application.
-
Evaluation: Periodically remove samples for evaluation. Do not remove and then return the same sample to the chamber, as this can alter the results.
5. Data Analysis and Reporting:
-
Visual Inspection: Note any changes in appearance, such as cracking, chalking, or blistering.
-
Color Measurement: Quantify the change in color using the CIELAB color space (ΔE*) or Yellowing Index (YI).
-
Mechanical Properties: Measure the retention of properties like tensile strength and elongation at break compared to unexposed samples.
-
Report: Document the test conditions (lamp type, irradiance, temperature, cycle, duration) and the results of all evaluations.
Protocol 2: Xenon-Arc Lamp Exposure Test (based on ISO 4892-2)
This protocol uses a xenon-arc lamp to provide a more complete simulation of the full solar spectrum (UV, visible, and infrared).
1. Objective: To determine the durability of plastics when exposed to a laboratory light source that simulates natural sunlight, with controlled temperature and moisture.[15][18]
2. Apparatus:
-
Xenon-Arc Weathering Chamber.
-
Xenon-Arc Lamp with appropriate filters (e.g., daylight filters for outdoor simulation, window glass filters for indoor).[14]
-
System for controlling temperature, humidity, and water spray.
-
Evaluation equipment as described in Protocol 1.
3. Specimen Preparation:
-
Prepare specimens as described in Protocol 1. Typical dimensions are 3" x 6".[19]
4. Procedure:
-
Test Cycle (Example Method A - Outdoor Simulation):
-
Step 1: 102 minutes of light exposure (dry).
-
Step 2: 18 minutes of light exposure with water spray.[15]
-
-
Irradiance: Set the broadband (300-400 nm) irradiance, for example, at 60 W/m².[15]
-
Temperature: Control the Black Panel Temperature (e.g., 65°C) and chamber temperature.
-
Relative Humidity: Maintain a controlled relative humidity during the light-only cycle (e.g., 50%).
-
Duration: As required by the specific material or end-use application.
5. Data Analysis and Reporting:
-
Follow the same data analysis and reporting procedures as outlined in Protocol 1.
Visualizations
Signaling Pathways and Workflows
Caption: General photo-oxidation pathway in polymers initiated by UV radiation.
Caption: Intervention mechanisms of UV Absorbers and Hindered Amine Light Stabilizers (HALS).
Caption: A logical workflow for conducting UV resistance experiments on plastics.
References
- 1. kiyorndlab.com [kiyorndlab.com]
- 2. benchchem.com [benchchem.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. geglobalresearch.com [geglobalresearch.com]
- 5. Top 10 UV Absorber Additives for Enhanced Protection in Plastics and Coatings [afinechem.com]
- 6. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 7. micomlab.com [micomlab.com]
- 8. store.astm.org [store.astm.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pe-nets.com [pe-nets.com]
- 14. m2lab-international.com [m2lab-international.com]
- 15. ISO 4892-2 | Q-Lab [q-lab.com]
- 16. ASTM D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 17. mdpi.com [mdpi.com]
- 18. eurolab.net [eurolab.net]
- 19. micomlab.com [micomlab.com]
Technical Support Center: Optimizing 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol for Maximum UV Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320) for optimal UV protection in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320)?
A1: 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, commonly known as UV-320 or Tinuvin 320, is a high-performance benzotriazole-based UV absorber. Its primary function is to protect polymers and other organic materials from the degrading effects of ultraviolet radiation by absorbing UV light and dissipating it as harmless thermal energy.[1][2][3] This helps to prevent discoloration, cracking, and the loss of mechanical properties in materials exposed to sunlight.[4]
Q2: In which applications is UV-320 typically used?
A2: UV-320 is a versatile UV stabilizer compatible with a wide range of polymers. It is frequently used in plastics such as polyvinyl chloride (PVC), polyesters, and polyolefins.[2][3] Its applications extend to coatings, where it helps maintain color and gloss integrity, making it suitable for automotive finishes and industrial paints.[2]
Q3: What is the recommended concentration range for UV-320?
A3: The optimal concentration of UV-320 depends on the polymer matrix, the thickness of the material, and the desired level of UV protection. However, general recommended dosage levels are provided in the table below.
| Polymer System | Recommended Dosage (%) |
| Polyester | 0.3 - 0.5 |
| Polyvinyl Chloride (PVC) | 0.25 - 0.5 |
| Unsaturated Polyester | 0.2 - 0.5 |
Data sourced from multiple supplier datasheets.[5][6][7]
Q4: Can UV-320 be used in combination with other stabilizers?
A4: Yes, for enhanced performance, UV-320 is often used in conjunction with Hindered Amine Light Stabilizers (HALS). UV absorbers like UV-320 provide a primary defense by absorbing UV radiation, while HALS act as radical scavengers, neutralizing any free radicals that may still form within the polymer. This synergistic combination provides a more comprehensive and robust defense against UV degradation.[4]
Troubleshooting Guides
Issue 1: Yellowing of the Polymer Formulation After Adding UV-320
-
Question: My polymer formulation is exhibiting a yellow tint after incorporating UV-320. What could be the cause and how can I resolve it?
-
Answer:
-
Possible Cause 1: High Concentration of UV-320. While UV-320 itself is a yellowish crystalline powder, using it at concentrations higher than recommended can impart a noticeable yellow hue to the final product.[5]
-
Solution: Carefully review and optimize the concentration of UV-320. Conduct a concentration-dependent study to find the lowest effective concentration that provides the desired UV protection without unacceptable discoloration.
-
-
Possible Cause 2: Interaction with Other Additives. The yellowing could be a result of an interaction between UV-320 and other components in your formulation, such as antioxidants or other stabilizers, especially at elevated processing temperatures.
-
Solution: Evaluate the compatibility of all additives in your formulation. Consider replacing any interacting components with more compatible alternatives.
-
-
Possible Cause 3: Thermal Degradation. Although UV-320 has good thermal stability, excessive processing temperatures can lead to its degradation and the formation of chromophoric (color-causing) byproducts.
-
Solution: Ensure that the processing temperature of your polymer formulation is within the recommended thermal stability range of UV-320.
-
-
Issue 2: Poor UV Protection Despite the Addition of UV-320
-
Question: I have added UV-320 to my formulation, but the material is still showing signs of UV degradation (e.g., cracking, color fading). Why is this happening?
-
Answer:
-
Possible Cause 1: Insufficient Concentration. The concentration of UV-320 may be too low to provide adequate protection for the intended application and exposure conditions.
-
Solution: Increase the concentration of UV-320 in incremental steps and evaluate the UV stability at each concentration using accelerated weathering tests. Refer to the recommended dosage table for guidance.
-
-
Possible Cause 2: Poor Dispersion. If UV-320 is not uniformly dispersed throughout the polymer matrix, some areas will have a lower concentration of the stabilizer, making them more susceptible to UV degradation.
-
Solution: Optimize your mixing and processing parameters to ensure homogeneous dispersion of UV-320. Consider using a masterbatch or a liquid form of the UV absorber for easier and more uniform incorporation.
-
-
Possible Cause 3: Leaching of the Stabilizer. Over time, especially in contact with solvents or in high-humidity environments, the UV stabilizer may migrate to the surface and leach out of the polymer, reducing its long-term effectiveness.
-
Solution: Consider using a higher molecular weight UV absorber or a combination of stabilizers to improve permanence within the polymer matrix.
-
-
Issue 3: Inconsistent UV Protection Performance Across Batches
-
Question: I am observing batch-to-batch variation in the UV protection performance of my product. What could be causing this inconsistency?
-
Answer:
-
Possible Cause 1: Inconsistent Dosing of UV-320. Variations in the amount of UV-320 added to each batch will directly impact the level of UV protection.
-
Solution: Implement strict quality control measures for weighing and dispensing all additives, including UV-320.
-
-
Possible Cause 2: Variations in Raw Materials. The properties of the polymer resin or other additives may vary between batches, affecting the dispersion and efficacy of the UV stabilizer.
-
Solution: Source raw materials from reliable suppliers and establish incoming material inspection protocols to ensure consistency.
-
-
Possible Cause 3: Fluctuations in Processing Conditions. Changes in processing parameters such as temperature, mixing speed, and residence time can affect the dispersion of UV-320 and the overall quality of the final product.
-
Solution: Standardize and closely monitor all processing parameters to ensure batch-to-batch consistency.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of UV-320 in a Polymer Film
This protocol outlines a method for determining the most effective concentration of UV-320 for UV protection in a polymer film using UV-Vis spectroscopy.
-
Preparation of Polymer Films:
-
Prepare a series of polymer formulations with varying concentrations of UV-320 (e.g., 0%, 0.1%, 0.25%, 0.5%, 0.75%, and 1.0% by weight).
-
Ensure all other additives are kept at a constant concentration across all formulations.
-
Process each formulation into a thin film of uniform thickness (e.g., by solution casting or extrusion).
-
-
UV-Vis Spectroscopy Analysis:
-
Using a UV-Vis spectrophotometer, measure the UV absorbance spectrum of each film over the wavelength range of 280-400 nm.
-
Use a film without UV-320 as the baseline.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorption for UV-320 as a function of its concentration.
-
Determine the concentration at which the absorbance plateaus, as this indicates the point of diminishing returns for UV protection.
-
-
Accelerated Weathering (Optional but Recommended):
-
Expose the prepared films to accelerated weathering conditions according to ASTM G154 standards.[8]
-
Periodically evaluate the films for changes in color, gloss, and mechanical properties.
-
Correlate the results with the initial UV-Vis data to determine the optimal concentration for long-term stability.
-
Protocol 2: Evaluating the Performance of UV-320 in a Coating
This protocol describes a method for assessing the effectiveness of UV-320 in a coating formulation through accelerated weathering and physical property measurements.
-
Preparation of Coated Panels:
-
Prepare a control coating formulation without any UV stabilizer and a series of formulations with varying concentrations of UV-320.
-
Apply the coatings to standardized panels (e.g., steel or aluminum) and cure them according to the manufacturer's specifications.
-
-
Initial Property Measurement:
-
Before exposure, measure and record the initial color (using a spectrophotometer, e.g., CIELAB Lab*) and gloss (using a gloss meter at 20°, 60°, or 85°) of each coated panel.[8]
-
-
Accelerated Weathering:
-
Expose the coated panels to accelerated weathering using a QUV Accelerated Weathering Tester equipped with UVA-340 lamps, following a standard cycle such as ASTM G154 Cycle 1 (8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C).[8]
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 250 hours), remove the panels and measure the changes in color (ΔE) and gloss retention.
-
Visually inspect the panels for any signs of degradation such as cracking, blistering, or chalking.
-
-
Data Analysis:
-
Plot the change in color (ΔE) and percent gloss retention as a function of exposure time for each concentration of UV-320.
-
The formulation with the lowest ΔE and the highest gloss retention after prolonged exposure contains the optimal concentration of UV-320 for that system.
-
Visualizations
Caption: Workflow for optimizing UV-320 concentration.
Caption: Synergistic UV protection mechanism of UV-320 and HALS.
References
- 1. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. uvabsorber.com [uvabsorber.com]
- 5. partinchem.com [partinchem.com]
- 6. scielo.br [scielo.br]
- 7. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating UV Absorber Interference in Analytical Testing
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with UV absorber interference in analytical testing. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are UV absorbers and why do they interfere with analytical testing?
A1: UV absorbers are chemical compounds added to materials like cosmetics, plastics, and pharmaceutical packaging to protect them from UV degradation.[1] They function by absorbing UV radiation and dissipating it as thermal energy.[1][2] However, their strong UV absorbance can interfere with analytical techniques that rely on UV detection, such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) with a UV detector. Interference can manifest as overlapping spectral peaks, elevated baselines, or matrix effects that suppress or enhance the signal of the analyte of interest.[3][4]
Q2: What are the most common types of interference caused by UV absorbers?
A2: The most common types of interference include:
-
Spectral Overlap: The UV absorption spectrum of the UV absorber overlaps with that of the analyte, making it difficult to distinguish between the two signals.[4]
-
Matrix Effects: Co-eluting matrix components, including UV absorbers, can alter the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement.[3][5] In UV-Vis spectroscopy, the sample matrix can affect the analyte's absorptivity.[3]
-
Baseline Instability: High concentrations of UV absorbers can cause baseline drift and noise, affecting the accuracy of peak integration.[6][7]
-
Co-elution: The UV absorber may elute from the chromatography column at the same time as the analyte, resulting in a composite peak.[8]
Q3: How can I quickly check if a UV absorber is interfering with my analysis?
A3: A simple way to check for interference is to analyze a blank sample matrix (without the analyte) that is known to contain the UV absorber. If you observe a significant signal at the analyte's expected retention time or wavelength, it indicates interference. Additionally, comparing the peak shape and spectral data of your sample to a pure standard of the analyte can reveal anomalies caused by co-eluting interferences.
Troubleshooting Guides
This section provides systematic approaches to address specific problems encountered during analytical testing.
Issue 1: Unexpected Peaks or High Baseline in HPLC-UV Analysis
Possible Cause: Interference from a UV absorber in the sample matrix.
Troubleshooting Steps:
-
Wavelength Adjustment:
-
Action: Analyze the UV-Vis spectrum of both your analyte and a sample containing the suspected UV absorber. Select a detection wavelength where the analyte has significant absorbance, but the UV absorber has minimal absorbance.[4][9]
-
Rationale: This can significantly reduce the interference from the UV absorber without compromising the analyte's signal.
-
-
Chromatographic Separation Optimization:
-
Action: Modify the mobile phase composition, gradient profile, or select a different column chemistry to improve the separation between the analyte and the interfering UV absorber.[3][6]
-
Rationale: Achieving baseline separation will allow for accurate quantification of the analyte without contribution from the interfering peak.
-
-
Sample Preparation:
-
Action: Implement a sample cleanup procedure to remove the UV absorber before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or size-exclusion chromatography can be effective.[3][10]
-
Rationale: Removing the interfering compound from the sample matrix is a direct way to eliminate the problem.
-
Issue 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)
Possible Cause: The sample matrix, including UV absorbers, is affecting the analyte's response.[3]
Troubleshooting Steps:
-
Internal Standard Method:
-
Action: Add a known amount of an internal standard (a compound structurally similar to the analyte but not present in the sample) to all samples, standards, and blanks.[3]
-
Rationale: The internal standard experiences similar matrix effects as the analyte. By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to matrix effects can be compensated for, improving accuracy and precision.[3]
-
-
Matrix-Matched Calibration:
-
Action: Prepare your calibration standards in a blank matrix that is free of the analyte but contains the same UV absorbers and other components as your samples.
-
Rationale: This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.[8]
-
-
Sample Dilution:
-
Action: Dilute the sample with the mobile phase or a suitable solvent.[8]
-
Rationale: Dilution can reduce the concentration of the interfering matrix components, thereby minimizing their impact on the analyte's signal.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Lipophilic UV Absorbers from Aqueous Samples
This protocol is suitable for removing common lipophilic UV absorbers like oxybenzone and octinoxate from aqueous samples prior to HPLC analysis.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Sample containing the analyte and UV absorber
-
Vacuum manifold for SPE
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load 10 mL of the aqueous sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences while retaining the lipophilic UV absorbers on the sorbent. The analyte of interest, if more polar, will elute.
-
Elution (if analyte is also retained): If your analyte is also lipophilic and retained with the UV absorber, a selective elution step is needed. Elute the analyte with a solvent that is strong enough to desorb the analyte but weak enough to leave the highly lipophilic UV absorber on the cartridge (this step requires method development). Alternatively, elute both and optimize chromatographic separation.
-
Analysis: The collected fraction (from the washing step if the analyte is polar, or the elution step if the analyte is lipophilic) is then ready for HPLC analysis.
Protocol 2: Method of Standard Addition for Quantifying an Analyte in the Presence of Matrix Effects
This method is used to accurately quantify an analyte in a complex matrix where matrix effects are suspected.
Methodology:
-
Sample Preparation: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot as is (unspiked). To the other three aliquots, add known, increasing amounts of a standard solution of the analyte.
-
Analysis: Analyze all four aliquots using the established analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis:
-
Plot the measured analyte signal (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, unspiked sample.
-
Quantitative Data Summary
Table 1: Common UV Absorbers and their λmax
| UV Absorber | Chemical Name | Typical λmax (nm) |
| Oxybenzone | (2-Hydroxy-4-methoxyphenyl)-phenylmethanone | ~288, ~325 |
| Avobenzone | 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione | ~357 |
| Octinoxate | 2-Ethylhexyl 4-methoxycinnamate | ~310 |
| Octocrylene | 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | ~303 |
Note: λmax can vary slightly depending on the solvent.
Diagrams
Caption: Troubleshooting workflow for UV absorber interference.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 2. glsciences.com [glsciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 8. longdom.org [longdom.org]
- 9. hinotek.com [hinotek.com]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Long-Term Performance of UV Stabilized Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of UV stabilized materials.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of UV degradation in my polymer samples?
A1: Exposure to UV radiation can cause a variety of undesirable changes in polymeric materials. Common signs of degradation include discoloration (especially yellowing), a reduction in surface gloss, and the appearance of a chalky residue on the surface.[1][2][3] Physically, the material may become brittle, leading to cracking, and a decrease in mechanical properties such as tensile strength, impact strength, and elongation.[3][4][5]
Q2: My UV stabilized material is still degrading prematurely in accelerated weathering tests. What are the likely causes?
A2: Several factors could lead to the premature failure of a UV stabilized material.[6] These include:
-
Inadequate Stabilizer Concentration: The amount of UV stabilizer may be insufficient for the intended application and exposure conditions.
-
Poor Dispersion: The stabilizer may not be uniformly distributed throughout the polymer matrix, leading to localized areas of vulnerability.
-
Incompatibility: The stabilizer might not be fully compatible with the specific polymer grade, causing it to leach out over time.[6]
-
Inappropriate Stabilizer Type: The selected UV stabilizer may not be the most effective for the specific polymer or the spectral range of the UV source.
-
Harsh Processing Conditions: Excessive heat during processing can degrade the stabilizer before the material is even exposed to UV light.[6]
Q3: What is the difference between a UV absorber and a Hindered Amine Light Stabilizer (HALS)?
A3: UV absorbers and HALS protect polymers through different mechanisms.[7]
-
UV absorbers , such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[4][8][9] They act as a shield, primarily protecting the surface layers.
-
Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the photo-oxidative degradation process.[4][10] HALS are effective at protecting the bulk of the material and offer long-term stability due to their regenerative nature in scavenging free radicals.[7]
Q4: Can I mix different types of UV stabilizers?
A4: Yes, and it is often recommended. Combining different types of UV stabilizers can have a synergistic effect, providing more comprehensive protection than a single stabilizer alone.[11] A common and effective combination is a UV absorber with a HALS.[9][12] The UV absorber protects the surface, while the HALS protects the material's bulk by scavenging any free radicals that may form.
Q5: How do I choose the correct accelerated weathering test for my material?
A5: The choice of test depends on the material, its intended application, and the specific environmental factors you want to simulate. Several standards exist, with the most common being:
-
ASTM G154: Uses fluorescent UV lamps to simulate sunlight and is widely used for plastics and coatings.[13]
-
ASTM D4329: Specifically outlines procedures for fluorescent UV exposure testing of plastics.[14][15]
-
ASTM D2565 & ASTM G155: Employ Xenon arc lamps, which provide a closer spectral match to natural sunlight, for testing plastics intended for outdoor applications.[13][16][17]
-
ISO 4892: An international standard for plastic materials' UV aging tests.[18]
Troubleshooting Guides
Issue 1: Unexpected Discoloration (Yellowing) of the Material
-
Question: My transparent/white polymer is yellowing despite containing a UV stabilizer. What should I investigate?
-
Answer:
-
Review Stabilizer Type: Some UV absorbers, while effective, can contribute to slight yellowing. For applications requiring high clarity, consider a non-yellowing stabilizer system, possibly with a higher concentration of HALS.
-
Check for Thermal Degradation: Yellowing can also be a sign of thermal degradation during processing.[6] Ensure that processing temperatures are within the recommended range for both the polymer and the UV stabilizer.
-
Investigate Additive Interactions: Other additives in your formulation could be interacting with the UV stabilizer or degrading under UV exposure to cause discoloration. Review the compatibility of all components.[6]
-
Consider Synergistic Effects: A combination of a UV absorber and a HALS can often mitigate yellowing more effectively than a UV absorber alone.[6]
-
Issue 2: Material Becomes Brittle and Cracks During Experiments
-
Question: My UV stabilized polymer is losing its flexibility and developing micro-cracks after a short period of UV exposure. How can I troubleshoot this?
-
Answer:
-
Assess Stabilizer Distribution: Brittleness and cracking often point to a loss of molecular weight due to chain scission.[2] This can occur if the UV stabilizer is not well-dispersed, leaving parts of the polymer unprotected. Consider improving mixing during processing or using a masterbatch for better dispersion.
-
Evaluate Stabilizer Type and Concentration: This type of failure suggests that the degradation process is not being effectively interrupted. A HALS is particularly effective at preventing chain scission by scavenging free radicals.[4] You may need to increase the HALS concentration or combine it with a UV absorber.
-
Examine Environmental Stress Cracking (ESC): The presence of certain chemicals, even in small amounts, can accelerate cracking under UV exposure and mechanical stress.[5] Ensure your experimental setup is free from any unintended chemical contaminants.
-
Review Test Protocol: Ensure the temperature and humidity cycles in your accelerated weathering test are appropriate for your material. Excessive thermal stress can exacerbate embrittlement.[5]
-
Quantitative Data Summary
The following tables summarize the qualitative and semi-quantitative effects of UV stabilizers on polymer properties. Precise quantitative improvements can vary significantly based on the polymer, stabilizer type and concentration, processing conditions, and testing protocol.
Table 1: Effect of UV Stabilizer Type on Degradation Characteristics
| Stabilizer Type | Primary Protection Mechanism | Effect on Discoloration | Effect on Mechanical Properties | Typical Applications |
| UV Absorbers | Absorbs UV radiation and dissipates it as heat.[8][9] | Good to Excellent | Good | Surface protection, transparent materials, coatings. |
| HALS | Scavenges free radicals to inhibit photo-oxidation.[4][10] | Fair to Good | Excellent | Long-term stability, bulk material protection, thick cross-sections. |
| Synergistic Blend (UVA + HALS) | Combines UV absorption and radical scavenging.[9][12] | Excellent | Excellent | Demanding outdoor applications, enhanced color and property retention. |
Table 2: Influence of Stabilizer Concentration on Performance
| Concentration | Expected Performance | Potential Issues |
| Low | Limited long-term protection. | Premature failure, especially under harsh conditions. |
| Optimal | Balanced performance and cost-effectiveness. | Requires careful optimization for each application. |
| High | Enhanced protection and durability. | Can lead to compatibility issues (e.g., blooming, exudation), increased cost.[6] |
Experimental Protocols
Protocol 1: Accelerated Weathering Testing (based on ASTM D4329)
This protocol provides a general methodology for evaluating the performance of UV stabilized plastics using fluorescent UV lamp apparatus.
-
Specimen Preparation:
-
Prepare at least three replicate specimens for each material formulation being tested.
-
Specimen dimensions should be suitable for the property being evaluated after exposure (e.g., tensile bars for mechanical testing, flat plaques for color and gloss measurements).[14] A common size is 75 mm x 150 mm.[19]
-
-
Apparatus Setup:
-
Exposure Cycle:
-
A common cycle for simulating outdoor weathering is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[15]
-
The condensation phase is achieved by creating a temperature differential between the specimens and a heated water pan, allowing water to condense on the sample surface.
-
-
Procedure:
-
Mount the specimens in the holders and place them in the weathering chamber.
-
Initiate the pre-programmed exposure cycle.
-
Run the test for a specified duration (e.g., 500, 1000, or 2000 hours), or until a certain level of degradation is observed.
-
-
Evaluation:
-
At predetermined intervals, remove the specimens for evaluation.
-
Measure relevant properties such as:
-
Color Change (ΔE): Using a spectrophotometer.
-
Gloss: Using a gloss meter.
-
Mechanical Properties: Tensile strength, elongation at break, impact strength according to relevant ASTM standards.
-
-
Compare the results of the stabilized materials to a non-stabilized control.
-
Visualizations
Polymer UV Degradation and Stabilization Pathways
Caption: UV degradation and stabilization mechanisms in polymers.
Experimental Workflow for UV Stabilizer Evaluation
Caption: Workflow for evaluating UV stabilizer performance.
Troubleshooting Logic for Premature Degradation
References
- 1. Weathering Testing Standards for Polymers [atlas-mts.com]
- 2. Materials Technology Limited [drb-mattech.co.uk]
- 3. craftechind.com [craftechind.com]
- 4. craftechind.com [craftechind.com]
- 5. rqmplus.com [rqmplus.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. welltchem.com [welltchem.com]
- 9. The Science of Stability: How UV Absorbers Extend Material Performance ∣ Chitec Technology Co., Ltd. [chitec.com]
- 10. specialchem.com [specialchem.com]
- 11. Degradation and Stabilization of Polymers | springerprofessional.de [springerprofessional.de]
- 12. ulprospector.com [ulprospector.com]
- 13. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 14. micomlab.com [micomlab.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 17. testrongroup.com [testrongroup.com]
- 18. mdeplastics.com [mdeplastics.com]
- 19. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
Technical Support Center: Mitigating the Environmental Footprint of Benzotriazole UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working on reducing the environmental impact of benzotriazole UV absorbers (BUVs). Benzotriazole and its derivatives are recognized as persistent and bioaccumulative contaminants, posing potential risks to aquatic ecosystems and human health.[1][2][3][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research in developing effective degradation and removal strategies for these emerging contaminants of concern.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at degrading or analyzing benzotriazole UV absorbers.
| Issue | Possible Cause & Solution |
| Low or No Degradation of Benzotriazole UV Absorber | Insufficient UV Light Intensity or Incorrect Wavelength: - Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of the specific benzotriazole UV absorber you are studying.[6] - Check the age of the UV lamp, as its intensity can diminish over time.[6]Inappropriate Solvent: - The choice of solvent can significantly influence the degradation pathway and rate.[6] Consider testing the photodegradation in various solvents with different polarities to optimize the reaction.[6]Presence of Quenchers: - Components in your solution, such as dissolved organic matter or certain metal ions (e.g., Cu²⁺, Fe³⁺), can act as quenchers.[6] These substances can deactivate the excited state of the benzotriazole molecule or scavenge the reactive oxygen species responsible for degradation, thus inhibiting the process.[6] |
| Inconsistent or Irreproducible Degradation Results | Variability in Sample Preparation: - Ensure the concentration of the benzotriazole UV absorber is consistent across all experimental samples by using precise and calibrated laboratory equipment like pipettes and balances.[6]Temperature and Environmental Fluctuations: - Conduct experiments in a temperature-controlled environment to minimize variability.[6] - Seal reaction vessels to prevent solvent evaporation, which could lead to an unintended increase in the sample concentration.[6]Inconsistent Analytical Measurements: - Calibrate your analytical instrument (e.g., HPLC-UV, LC-MS) before each set of measurements to ensure accuracy.[6] - Utilize an internal standard to correct for variations in injection volume and detector response, enhancing the reliability of your results.[6] |
| Difficulty in Identifying Degradation Intermediates/Products | Low Concentration of Degradation Products: - Concentrate your sample after the irradiation process using techniques like solid-phase extraction (SPE) before proceeding with analysis.[6]Co-elution of Peaks in Chromatography: - Optimize your HPLC or LC method to improve the separation of degradation products.[6] Experiment with different mobile phase compositions, gradient profiles, columns, and flow rates.[6]Lack of Reference Standards: - Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the degradation products. This can help in determining their elemental composition and proposing potential structures.[6] - Tandem mass spectrometry (MS/MS) can provide additional structural information to aid in identification.[6]Complex Matrix Effects in Environmental Samples: - For complex samples such as wastewater or polymer extracts, implement a sample cleanup procedure to remove interfering matrix components prior to analysis.[6][7] |
| Matrix Effects in LC-MS Analysis (Signal Suppression/Enhancement) | Inadequate Sample Cleanup: - The primary cause of matrix effects is often insufficient removal of interfering components from the sample.[7] Re-evaluate your sample preparation protocol to ensure it is effective for your specific matrix.[7]Poor Chromatographic Resolution: - Co-elution of matrix components with your target benzotriazoles can lead to signal suppression or enhancement.[7] Optimize your chromatographic method to achieve better separation.[7]Suboptimal Ion Source Parameters: - Adjusting the ion source parameters on your mass spectrometer can sometimes help to minimize the impact of matrix effects.[7] |
Frequently Asked Questions (FAQs)
1. What are benzotriazole UV absorbers and what are their environmental concerns?
Benzotriazole UV stabilizers (BUVSs) are a class of chemical compounds widely used in plastics, cosmetics, paints, and food packaging to protect them from degradation by UV radiation.[2][8] Due to their extensive use and high resistance to degradation, they are now considered global contaminants.[1][8] They are persistent, meaning they do not easily break down in the environment, and they can bioaccumulate in organisms, including fish, birds, and even humans.[1][2] Some BUVs are classified as Substances of Very High Concern (SVHC) due to their potential to act as endocrine disruptors and their toxicity to aquatic life.[3][9]
2. What are the primary methods for degrading benzotriazole UV absorbers in a laboratory setting?
Several advanced oxidation processes (AOPs) have proven effective in degrading benzotriazoles. These include:
-
Photocatalysis: This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (UV or solar) to generate highly reactive species that break down the BUVs.[10][11]
-
UV/H₂O₂ Process: This AOP involves the use of UV light to break down hydrogen peroxide (H₂O₂) into hydroxyl radicals (•OH), which are powerful oxidizing agents that can degrade a wide range of organic pollutants.[12][13][14]
-
Sulfate Radical-Based AOPs (SR-AOPs): These processes generate sulfate radicals (SO₄•⁻), which are also highly effective oxidants. Sulfate radicals can be produced by activating persulfate (PS) with heat, UV light, or transition metals.[15][16]
-
Ozonation: While less commonly cited for BUVs specifically, ozonation is a powerful AOP that can be effective for degrading micropollutants.[17]
3. What are the typical degradation products of benzotriazole UV absorbers?
The degradation of benzotriazoles can result in a variety of by-products. For instance, the degradation of 1H-benzotriazole can lead to the formation of hydroxylated products in the initial stages, followed by the opening of the aromatic ring to form smaller, more polar compounds.[6][18] In some cases, intermediates such as aniline and phenazine have been identified.[6][19] The specific degradation products formed depend on the experimental conditions, including the type of degradation process used, the presence of catalysts, and the pH of the solution.[6]
4. How does pH affect the degradation of benzotriazole UV absorbers?
The pH of the solution is a critical parameter that can significantly influence the rate of degradation. For photocatalytic degradation, the optimal pH can vary. For instance, the photocatalytic degradation of 1H-benzotriazole was found to be most effective at a basic pH.[10] Conversely, direct UV photolysis of benzotriazole is more effective at a pH below 7.[19] In sulfate radical-based AOPs, an alkaline pH has been shown to promote the degradation of benzotriazole.[15][16]
5. What analytical techniques are most suitable for quantifying benzotriazole UV absorbers and their degradation products?
High-performance liquid chromatography (HPLC) with a UV detector is a common method for determining the concentration of benzotriazoles.[20] For greater sensitivity and selectivity, especially when analyzing complex environmental samples or identifying unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is preferred.[20][21] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step for these polar compounds.[22]
Data on Degradation of Benzotriazole UV Absorbers
The following tables summarize quantitative data from various studies on the degradation of benzotriazole UV absorbers using different methods.
Table 1: Photocatalytic Degradation of Benzotriazoles
| Compound | Catalyst | Light Source | Degradation Efficiency | Time (min) | Reference |
| 1H-Benzotriazole | TiO₂ P25 | UV | ~100% (at pH 11) | 90 | [10] |
| Tinuvin P | TiO₂ P25 | UV | ~100% | 90 | [10] |
| Benzotriazole | TiO₂ nanoparticles | UVC (250 nm) | 99% | 120 | [11] |
| Benzotriazole | TiO₂ nanoparticles | Natural Solar (CPC reactor) | 84% | 120 | [11] |
Table 2: Degradation of Benzotriazole by Advanced Oxidation Processes (AOPs)
| Compound | AOP Method | Key Parameters | Degradation Efficiency | Time (min) | Reference |
| Benzotriazole | Heat-activated Persulfate | T=70°C, [PS]₀=10mM, [BTA]₀=0.1mM | >95% | 60 | [23] |
| Benzotriazole | UV Irradiation | pH < 7, UV dose: 1070 mWs/cm² | ~90% | - | [19] |
| Atrazine (as a model micropollutant) | UV/O₃/H₂O₂ | Optimal O₃ and H₂O₂ dosage | 66.9% | 38.5 | [17] |
| Five BUVs (UV-P, UV-326, UV-327, UV-328, UV-329) | PAA/Fe²⁺ or Co²⁺ | Optimized DoE | Follows first-order kinetics | 30 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the degradation and analysis of benzotriazole UV absorbers.
Protocol 1: General Photocatalytic Degradation Experiment
-
Solution Preparation:
-
Prepare a stock solution of the target benzotriazole UV absorber in a suitable solvent (e.g., acetonitrile or water).
-
From the stock solution, prepare the working solutions at the desired initial concentration in deionized water or a buffered solution of a specific pH.
-
-
Catalyst Suspension:
-
Weigh the desired amount of photocatalyst (e.g., TiO₂ P25) and add it to the working solution. A typical catalyst loading is 0.5 g/L.[10]
-
Disperse the catalyst uniformly in the solution using an ultrasonic bath for approximately 15-30 minutes.
-
-
Irradiation:
-
Transfer the catalyst suspension to a quartz reaction vessel. Quartz is used because it is transparent to UV light.
-
Place the vessel in a photoreactor equipped with a UV lamp of the desired wavelength (e.g., 254 nm, 365 nm, or a solar simulator).[6]
-
Ensure the solution is continuously stirred during the experiment to maintain a uniform suspension of the catalyst.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.[6]
-
Immediately filter the withdrawn samples through a 0.22 µm or 0.45 µm syringe filter to remove the catalyst particles and stop the photocatalytic reaction.
-
-
Analysis:
-
Analyze the filtered samples using a suitable analytical technique, such as HPLC-UV or LC-MS, to determine the concentration of the parent benzotriazole UV absorber.[6]
-
If desired, also monitor the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of the benzotriazole UV absorber as a function of irradiation time to determine the degradation kinetics.[6]
-
Protocol 2: Analysis of Benzotriazoles by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Columns:
-
Use a standard HPLC system equipped with a UV detector.
-
A C18 analytical column is commonly used for the separation of benzotriazoles.[23]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase, which is typically a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or phosphoric acid to control pH) and an organic solvent (e.g., acetonitrile or methanol).
-
The composition can be isocratic (constant composition) or a gradient (composition changes over time). A common mobile phase could be a mixture of acetonitrile and water.[23]
-
Degas the mobile phase before use to prevent air bubbles in the system.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of the target benzotriazole UV absorber at known concentrations in the mobile phase or a suitable solvent.
-
-
Sample Preparation:
-
Ensure your experimental samples are filtered as described in Protocol 1.
-
If necessary, dilute the samples to fall within the concentration range of your calibration standards.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a fixed volume of each standard and sample onto the HPLC system.
-
Record the chromatograms and integrate the peak areas corresponding to the benzotriazole analyte.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the benzotriazole in your unknown samples.
-
Visualizations
Degradation Pathways and Experimental Workflows
The following diagrams illustrate key processes and logical flows relevant to the study of benzotriazole UV absorber degradation.
Caption: Degradation pathways and reactive species generation in AOPs.
Caption: Experimental workflow and troubleshooting logic for degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzotriazole ultraviolet stabilizers in the environment: A review of occurrence, partitioning and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. partinchem.com [partinchem.com]
- 10. mdpi.com [mdpi.com]
- 11. deswater.com [deswater.com]
- 12. Oxidative degradation of micropollutants by a pilot-scale UV/H2O2 process: Translating experimental results into multiphysics simulations [eeer.org]
- 13. waterandwastewater.com [waterandwastewater.com]
- 14. eeer.org [eeer.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Degradation of benzotriazole by sulfate radical-based advanced oxidation process [pubmed.ncbi.nlm.nih.gov]
- 17. Combining ozone with UV and H2O2 for the degradation of micropollutants from different origins: lab-scale analysis and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Strategies to prevent leaching of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol from plastics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to prevent the leaching of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (a common benzotriazole UV absorber) from plastic matrices.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol and why is its leaching a concern?
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, often referred to as UV-328, is a type of benzotriazole ultraviolet (UV) absorber. These compounds are added to plastics to absorb harmful UV radiation, preventing material degradation, discoloration, and prolonging the product's stability.[1][2] However, these additives are not always chemically bound to the polymer and can migrate or "leach" out of the plastic over time.[3] This is a concern because the leached chemicals can contaminate surrounding environments or substances, such as food, beverages, or pharmaceutical products.[3][4] Some benzotriazole UV stabilizers are persistent in the environment and are considered potential endocrine disruptors.[5]
Q2: What are the primary strategies to prevent the leaching of this UV absorber from plastics?
There are several key strategies to mitigate the migration of UV absorbers:
-
Covalent Bonding/Grafting: Chemically bonding the UV absorber to the polymer backbone is a highly effective method to eliminate migration.[6][7]
-
Polymeric UV Absorbers: Using UV absorbers with a higher molecular weight or oligomeric/polymeric structures significantly reduces their mobility within the polymer matrix.[4][7][8]
-
Encapsulation: Encapsulating the UV absorber in microcapsules or other polymer carriers can slow its release and prevent premature migration.[9]
-
Use of Co-additives: Combining the UV absorber with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), can improve compatibility with the polymer and reduce surface blooming.[6][9]
-
Surface Modification: Applying a UV-absorbing coating or grafting UV absorbers onto the polymer surface can provide protection without incorporating the additive into the bulk material.[6][10]
-
Inorganic Nanoparticle Loading: Incorporating the UV absorber onto inorganic nanoparticles, like nano-silica, can reduce its migration rate.[7]
Q3: How can I choose the best leaching prevention strategy for my specific application?
The optimal strategy depends on several factors, including the type of polymer, the processing conditions, the intended application of the plastic, and regulatory requirements. The following decision-making workflow can guide your selection process.
Caption: Decision workflow for selecting a suitable leaching prevention strategy.
Troubleshooting Guide
Problem 1: Significant leaching of the UV absorber is detected despite using a high molecular weight version.
-
Possible Cause 1: Poor Compatibility: The high molecular weight UV absorber may have poor compatibility with the specific polymer matrix, leading to phase separation and migration to the surface.
-
Solution: Incorporate a co-additive, such as a Hindered Amine Light Stabilizer (HALS), to improve compatibility. A 2020 study demonstrated that adding 0.2% HALS to polypropylene reduced surface blooming of a UV absorber by 40%.[9]
-
-
Possible Cause 2: Exceeding Solubility Limit: The concentration of the UV absorber in the polymer may have exceeded its solubility limit at the processing or use temperature.
-
Solution: Reduce the concentration of the UV absorber to below its saturation point in the polymer. Alternatively, consider a different grade of polymer with higher solubility for the additive.
-
Problem 2: The plastic material shows discoloration or degradation even with the UV absorber present.
-
Possible Cause 1: Volatilization during Processing: Low-molecular-weight UV absorbers can decompose or volatilize during high-temperature polymer processing, reducing their effective concentration in the final product.[7]
-
Solution: Switch to a more thermally stable, higher molecular weight or polymeric UV absorber.[4] Verify the thermal stability of the chosen additive using thermogravimetric analysis (TGA).
-
-
Possible Cause 2: Ineffective UV Absorption Range: The UV absorber may not be effective in the specific wavelength range causing the degradation.
-
Solution: Ensure the UV absorption range of the additive matches the UV sensitivity of the polymer. For example, polypropylene has absorption maxima at 290-300, 330, and 370 nm.[2] Select a UV absorber that covers these ranges.
-
Quantitative Data Summary
The following table summarizes quantitative data related to strategies for reducing UV absorber migration.
| Strategy | Polymer Matrix | Co-additive/Modification | Result | Reference |
| Co-additives | Polypropylene (PP) | 0.2% Hindered Amine Light Stabilizer (HALS) | Reduced surface blooming by 40% compared to UV absorber alone. | [9] |
| Increased Molecular Weight | General Polymers | Longer alkyl chains on UV absorber | Enhanced bonding with the polymer matrix, reducing migration. | [7] |
Experimental Protocols
1. Protocol for Migration Testing (Simulated Leaching)
This protocol is based on the "migration sandwich" concept, which simulates real-world conditions where additives might migrate into adjacent materials.[9]
-
Objective: To quantify the migration of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol from a plastic sample into a receiving medium.
-
Materials:
-
Plastic sample containing the UV absorber.
-
Inert receiving material (e.g., silicone rubber sheets).
-
Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods) or relevant solvent.
-
Glass vials with screw caps.
-
Forced-air oven.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Cut the plastic sample into standardized dimensions (e.g., 2 cm x 2 cm).
-
Create a "sandwich" by placing the plastic sample between two layers of the inert receiving material.
-
Place the sandwich in a glass vial and add a specific volume of the chosen food simulant or solvent, ensuring the sandwich is fully immersed.
-
Seal the vial and place it in a forced-air oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days), depending on the application and regulatory guidelines.
-
After the incubation period, remove the receiving medium and the plastic sample.
-
Extract the UV absorber from the receiving medium and the food simulant using an appropriate solvent (e.g., acetonitrile).
-
Analyze the extract using HPLC to quantify the amount of migrated UV absorber.
-
2. Protocol for Quantification via HPLC
-
Objective: To determine the concentration of the leached benzotriazole UV absorber in a liquid sample.
-
Instrumentation:
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Certified reference standard of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the UV absorber in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Use the extract from the migration test directly or after appropriate dilution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set the detector to the UV absorbance maximum of the benzotriazole compound (typically in the 300-385 nm range).[9]
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the concentration of the UV absorber in the samples by comparing their peak areas to the calibration curve.
-
-
Visualization of Leaching Prevention Mechanisms
The following diagram illustrates the different physical and chemical strategies employed to prevent the migration of UV absorbers from a polymer matrix.
Caption: Mechanisms for preventing UV absorber migration from a polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. craftechind.com [craftechind.com]
- 3. oaepublish.com [oaepublish.com]
- 4. WO2004104081A2 - Highly compatible and non-migratory polymeric uv-absorber - Google Patents [patents.google.com]
- 5. eco.korea.ac.kr [eco.korea.ac.kr]
- 6. Polymer Stabilization with UV Absorbers Challenges and Strategies – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
- 7. Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 9. ohans.com [ohans.com]
- 10. How to prevent or reduce the degradation of materials by UV? - Raytop Chemical [raytopoba.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (Tinuvin P) and Other Tinuvin Light Stabilizers
In the realm of polymer and material science, safeguarding products from the detrimental effects of ultraviolet (UV) radiation is paramount to ensuring their longevity and performance. Among the arsenal of UV stabilizers, the Tinuvin series from BASF stands out as a benchmark. This guide provides a detailed comparison of the efficacy of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, commercially known as Tinuvin P, against other prominent Tinuvin products. The comparison is based on available experimental data and focuses on performance metrics crucial for researchers, scientists, and professionals in drug development and material science.
Overview of Tinuvin P and its Alternatives
Tinuvin P is a UV absorber belonging to the hydroxyphenyl benzotriazole class.[1] It is recognized for its strong absorption in the 300-400 nm UV region, which is critical for protecting a wide array of polymers from photodegradation.[1] Alternative UV stabilizers within the Tinuvin range include other benzotriazoles with different substitutions, as well as products from the Hindered Amine Light Stabilizers (HALS) class, which operate via a different protective mechanism. Benzotriazoles, like Tinuvin P, function by absorbing UV radiation and dissipating it as thermal energy, while HALS act as radical scavengers, inhibiting the chemical degradation reactions initiated by UV exposure.[2][3]
Quantitative Performance Comparison
The following tables summarize the comparative performance of Tinuvin P and other selected Tinuvin products. The data is compiled from various sources and it is important to note that direct head-to-head comparisons under identical conditions are not always available.
Table 1: Comparison of Benzotriazole-based Tinuvin UV Absorbers
| Product | Chemical Name | Key Features | Recommended Applications |
| Tinuvin P | 2-(2H-benzotriazol-2-yl)-p-cresol | Strong absorption in the 300-400 nm range, good photostability.[1] | A wide variety of polymers including styrenics, acrylics, polyesters, and PVC.[1] |
| Tinuvin 327 | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol | Improved volatility resistance compared to some other benzotriazoles.[4] | Polyolefins and PVC.[4] |
| Tinuvin 328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | Good photopermanence and broad UV absorption.[5] | Coatings, particularly for light-sensitive substrates like wood and plastics.[5] |
| Tinuvin 1130 | A mixture of benzotriazoles | High temperature and extraction resistance, suitable for water-soluble systems.[6] | Automotive and industrial coatings.[6][7] |
| Tinuvin 234 | 2-(2H-benzzotriazol-2-yl)4,6-bis(1-ethyl-1-phenylethylphenol) | High molecular weight, which can reduce migration. | Noted for being a less suitable choice for EPDM rubber in one study.[8] |
Table 2: Performance in Accelerated Weathering Tests (Qualitative Comparison)
| Product | Test Type | Performance Metrics | Observations |
| Tinuvin P | Outdoor Aging (EPDM) | Visual inspection, SEM | Showed some level of protection, but was outperformed by HALS in this specific study.[8] |
| Tinuvin 327 | Accelerated Weathering (General) | UV absorption, volatility | Offers slightly better UV protection than some alternatives and has low volatility. |
| Tinuvin 328 | Accelerated Weathering (General) | UV absorption, migration | Similar performance to some other benzotriazoles with low migration rates.[4] |
| Tinuvin 123 (HALS) | Outdoor Aging (EPDM) | Visual inspection, SEM | Found to be the most effective stabilizer in preventing surface degradation in EPDM rubber in a comparative study.[8] |
| Tinuvin 292 (HALS) | General Coating Applications | Gloss retention, crack prevention | Renowned for excellent gloss retention and can be used in combination with UV absorbers for synergistic effects.[5][9] |
Experimental Protocols
To ensure objective and reproducible results when evaluating the efficacy of UV stabilizers, standardized experimental protocols are crucial. Below are outlines of key experimental methodologies.
Accelerated Weathering Test (Based on ASTM G154)
This test simulates the damaging effects of long-term outdoor exposure.[10]
-
Sample Preparation: Polymer or coating samples are prepared with and without the UV stabilizers at specified concentrations (e.g., 0.1% to 3.0% by weight of solid resin).[5][6] Control samples without any stabilizer are also prepared for baseline comparison.
-
Test Apparatus: A QUV accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340) is used.[10]
-
Test Cycle: A typical cycle involves alternating periods of UV exposure and moisture condensation. For example, 8 hours of UV exposure at a controlled temperature (e.g., 60-70°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[10]
-
Exposure Duration: The total exposure time can range from hundreds to thousands of hours, depending on the material and its intended application.[10]
-
Performance Evaluation: At regular intervals, samples are withdrawn and evaluated for:
-
Color Change (ΔE): Measured using a spectrophotometer. A lower ΔE value indicates better color stability.
-
Gloss Retention: Measured with a gloss meter at specific angles (e.g., 20°, 60°). Higher gloss retention is desirable.
-
Physical Integrity: Visual inspection for cracking, blistering, and chalking. Microscopic analysis (e.g., SEM) can be used for a more detailed surface examination.[8]
-
UV-Visible Spectroscopy for Absorbance Characteristics
This method is used to determine the UV-absorbing properties of the stabilizers.
-
Sample Preparation: Solutions of the UV absorbers are prepared in a suitable solvent (e.g., chloroform, toluene) at a known concentration.[6]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used to measure the absorbance spectrum.[11]
-
Measurement: The absorbance is scanned across the UV and visible range (typically 200-800 nm).[11]
-
Analysis: The resulting spectra are compared to evaluate the absorbance range and the wavelength of maximum absorbance (λmax) for each stabilizer. This helps in selecting a stabilizer that provides protection in the most damaging UV region for a specific polymer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of benzotriazole UV absorbers and a typical experimental workflow for their evaluation.
Caption: Mechanism of UV energy dissipation by a hydroxyphenyl benzotriazole UV absorber.
Caption: A generalized workflow for the experimental evaluation of UV stabilizer performance.
Conclusion
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (Tinuvin P) is a versatile and effective UV absorber for a wide range of applications. However, the selection of the optimal UV stabilizer depends on the specific polymer or coating system, the processing conditions, and the end-use environment. For applications requiring high-temperature resistance or compatibility with water-based systems, other benzotriazole derivatives like Tinuvin 1130 might be more suitable. In scenarios where long-term durability and protection against surface degradation are critical, particularly in thick cross-sections, Hindered Amine Light Stabilizers (HALS) such as Tinuvin 123 or Tinuvin 292, often used in synergy with UV absorbers, can offer superior performance. Therefore, a thorough evaluation based on standardized testing protocols is essential for making an informed decision on the most appropriate light stabilization system.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. basf.com [basf.com]
- 4. allhdi.com [allhdi.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. tecmos.com [tecmos.com]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. researchgate.net [researchgate.net]
- 9. welltchemicals.com [welltchemicals.com]
- 10. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 11. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
Validating the performance of UV absorbers using spectroscopic techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common organic ultraviolet (UV) absorbers using UV-Visible (UV-Vis) spectroscopy. The following sections detail the experimental protocols for performance validation, present quantitative data for comparative analysis, and illustrate the underlying mechanisms and workflows.
Performance Comparison of Common UV Absorbers
The efficacy of a UV absorber is primarily determined by its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (290-320 nm) regions.[1] Key performance indicators include the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which quantifies how strongly a molecule absorbs light at a specific wavelength.[2] A higher molar extinction coefficient indicates a more effective UV absorber at a given concentration.
The table below summarizes these key performance metrics for six commonly used organic UV absorbers, providing a basis for comparison.
| UV Absorber | Chemical Name | Primary UV Range | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Molecular Weight ( g/mol ) | Specific Extinction (E 1%, 1cm) |
| Oxybenzone | 2-hydroxy-4-methoxybenzophenone | UVB & UVA II | ~288 and ~350[3] | ~20,381 @ 290 nm[4] | 228.24[5] | ~893 |
| Avobenzone | Butyl methoxydibenzoylmethane | UVA I | ~357-360[6] | ~31,000 in Ethanol[7] | 310.40[8] | ~999 |
| Octinoxate | Ethylhexyl methoxycinnamate | UVB | ~308-311[9] | ~23,700 (calculated from E1%, 1cm of 830 in Methanol) | 290.40[10] | 830[9] |
| Octisalate | Ethylhexyl salicylate | UVB | ~307-310[11] | Data not readily available | 250.33[12] | - |
| Homosalate | 3,3,5-trimethylcyclohexyl salicylate | UVB | ~306[13] | ~4,600-5,200 (calculated from E1%, 1cm of 170-180 in Methanol) | 262.34[14] | 170-180[15] |
| Octocrylene | 2-ethylhexyl 2-cyano-3,3-diphenylacrylate | UVB & UVA II | ~303[2] | ~9,100 in Methanol (calculated from spectrum)[16] | 361.48[17] | ~252 |
Note: The molar extinction coefficients can vary depending on the solvent used. The values presented are representative figures found in the literature. Specific extinction is calculated as (ε * 10) / Molecular Weight.
Mechanism of UV Absorption
Organic UV absorbers, also known as chemical filters, protect against UV radiation by absorbing high-energy UV photons.[18][19] This process involves the excitation of electrons from a stable ground state to a higher energy excited state.[20] The absorbed energy is then rapidly and safely dissipated, primarily as heat, as the molecule returns to its ground state.[18] This prevents the harmful UV radiation from penetrating the skin and causing cellular damage.[21] The entire process is cyclical, allowing a single molecule to absorb multiple photons. The photostability of the molecule is crucial, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[22]
Caption: Mechanism of UV absorption and energy dissipation.
Experimental Protocols
The performance of UV absorbers can be reliably validated using UV-Vis spectrophotometry. The following protocol outlines a general procedure for the comparative analysis of sunscreen formulations.
Objective: To determine and compare the UV absorbance characteristics of different UV absorbers in a given solvent or formulation.
Materials and Equipment:
-
UV-Vis Spectrophotometer (double-beam recommended)[19]
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Solvent (e.g., Ethanol, Methanol, or Isopropanol)[23]
-
Ultrasonic bath
-
UV absorber standards or sunscreen formulations
Procedure:
-
Standard/Sample Preparation:
-
Accurately weigh a specific amount of the pure UV absorber or sunscreen product (e.g., 1.0 g).[23]
-
Transfer the weighed sample to a volumetric flask (e.g., 100 mL).
-
Add the chosen solvent (e.g., ethanol) to approximately 75% of the flask's volume.[23]
-
Place the flask in an ultrasonic bath for approximately 5-10 minutes to ensure complete dissolution and homogenization.[23]
-
Allow the solution to cool to room temperature and then dilute to the mark with the solvent. This is the stock solution.
-
Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer.
-
-
Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 290 nm to 400 nm to cover both UVB and UVA regions.[7]
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each prepared solution, starting from the least concentrated.
-
Record the absorbance spectrum (Absorbance vs. Wavelength) for each sample.
-
-
Data Analysis:
-
From the absorbance spectra, determine the wavelength of maximum absorbance (λmax) for each UV absorber.
-
Using the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length, a calibration curve can be constructed from the standard solutions to determine the concentration of the UV absorber in an unknown sample.
-
For sunscreen formulations, the in vitro Sun Protection Factor (SPF) can be estimated using the Mansur equation, which utilizes the absorbance values at specific wavelengths within the UVB range.[18]
-
Caption: Workflow for UV-Vis spectroscopic analysis.
References
- 1. How Sunscreen Works to Protect Your Skin [sipderm.com]
- 2. Octocrylene [drugfuture.com]
- 3. Oxybenzone - Wikipedia [en.wikipedia.org]
- 4. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxybenzone [webbook.nist.gov]
- 6. Avobenzone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. octinoxate, 5466-77-3 [thegoodscentscompany.com]
- 10. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 11. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]
- 13. spflist.com [spflist.com]
- 14. Homosalate - Wikipedia [en.wikipedia.org]
- 15. webweb.ams3.cdn.digitaloceanspaces.com [webweb.ams3.cdn.digitaloceanspaces.com]
- 16. researchgate.net [researchgate.net]
- 17. Octocrylene - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. care360.basf.com [care360.basf.com]
- 20. labmuffin.com [labmuffin.com]
- 21. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Jablonski diagram | PPTX [slideshare.net]
Quantitative analysis of photodegradation in stabilized versus unstabilized polymers
The susceptibility of polymeric materials to degradation upon exposure to ultraviolet (UV) radiation is a critical concern for researchers, scientists, and drug development professionals. This photodegradation can lead to a significant loss of mechanical integrity, discoloration, and overall failure of polymer-based products.[1][2] To mitigate these effects, various stabilizers are incorporated into polymer matrices. This guide provides a quantitative comparison of the photodegradation process in stabilized and unstabilized polymers, supported by experimental data and detailed methodologies.
Mechanisms of Photodegradation and Stabilization
Photodegradation is initiated by the absorption of UV radiation, leading to the formation of free radicals.[1] These radicals can then react with oxygen in a process called photo-oxidation, resulting in chain scission, cross-linking, and the formation of chromophoric groups like carbonyls and hydroperoxides, which cause yellowing and embrittlement.[1][3]
Polymer stabilizers function through various mechanisms to inhibit these degradative processes.[4][5]
-
UV absorbers , such as benzophenones and benzotriazoles, competitively absorb harmful UV radiation and dissipate it as heat.[4][6]
-
Hindered Amine Light Stabilizers (HALS) act as radical scavengers, interrupting the radical chain reactions of photo-oxidation.[7]
Quantitative Analysis of Photodegradation
The extent of photodegradation can be quantified by monitoring changes in the chemical and physical properties of the polymer over time. Key analytical techniques include Fourier-transform infrared spectroscopy (FTIR) to track the formation of degradation products, UV-Vis spectroscopy to observe changes in light absorption, and mechanical testing to measure the deterioration of physical properties.[2][8][9]
Chemical Structure Alterations: FTIR Analysis
FTIR spectroscopy is a powerful tool for monitoring the chemical changes that occur during photodegradation. The formation of carbonyl groups (C=O) is a primary indicator of photo-oxidation.[1][10] The increase in the intensity of the carbonyl absorption band (typically around 1700-1750 cm⁻¹) can be quantified as the "carbonyl index."
| Polymer System | Irradiation Time (hours) | Carbonyl Index (Unstabilized) | Carbonyl Index (Stabilized) | Stabilizer Type | Reference |
| Low-Density Polyethylene (LDPE) | 300 | High increase | Significantly lower increase | HALS | [11] |
| Polystyrene (PS) | 30 | Significant increase | - | - | [1] |
| Poly(vinyl chloride) (PVC) | 300 | High increase | Substantially lower increase | Tin-Cephalexin Complexes | [12] |
Physical Property Deterioration: Mechanical Testing
The ultimate measure of a polymer's performance is its ability to retain its mechanical properties. Photodegradation leads to a significant reduction in tensile strength and elongation at break, indicating embrittlement.[2][13]
| Polymer System | Exposure Conditions | % Retention of Tensile Strength (Unstabilized) | % Retention of Tensile Strength (Stabilized) | % Retention of Elongation at Break (Unstabilized) | % Retention of Elongation at Break (Stabilized) | Stabilizer Type | Reference |
| Polyethylene Terephthalate (PET) | Accelerated UV | Drastic reduction | Significantly higher | Drastic reduction | Significantly higher | UV absorber | [14] |
| Low-Density Polyethylene (LDPE) | UV Weathering | Significant embrittlement | 95% loss of elongation at break | - | - | - | [15] |
Mass Loss Analysis
The degradation of polymers can also lead to the formation of volatile by-products, resulting in a measurable weight loss over time.[16][17]
| Polymer System | Irradiation Time (hours) | % Weight Loss (Unstabilized) | % Weight Loss (Stabilized) | Stabilizer Type | Reference |
| Poly(vinyl chloride) (PVC) | 300 | ~1.25 | < 0.25 | Telmisartan organotin(IV) compounds | [17] |
| Poly(vinyl chloride) (PVC) | 300 | ~0.7 | < 0.1 | Valsartan tin complexes | [16] |
Experimental Protocols
Sample Preparation
-
Polymer Film Preparation: Polymer films of a controlled thickness (e.g., 40 µm) are prepared by dissolving the polymer (e.g., PVC, LDPE) in a suitable solvent (e.g., tetrahydrofuran).[16][17]
-
Incorporation of Stabilizers: For stabilized samples, a specified weight percentage (e.g., 0.5 wt%) of the stabilizer is added to the polymer solution.[17]
-
Casting and Drying: The solutions are cast onto glass plates and dried at room temperature to evaporate the solvent, followed by further drying under vacuum to remove any residual solvent.
Accelerated Weathering
-
UV Exposure: The polymer films are exposed to a UV source (e.g., UV-B 365 fluorescent lamps with a light intensity of 6.2 x 10⁻⁹ Einstein dm⁻³ s⁻¹) in a controlled environment chamber at a constant temperature (e.g., 25°C).[18]
-
Sampling: Samples are withdrawn at regular intervals (e.g., every 50 hours) for analysis.[16][18]
Analytical Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra of the polymer films are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The increase in the absorbance of the carbonyl peak (around 1720 cm⁻¹) and polyene peak (around 1630 cm⁻¹) is monitored.[12]
-
The carbonyl index is calculated by comparing the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., C-H bond at 1328 cm⁻¹).[16]
-
-
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are recorded to monitor changes in the electronic structure of the polymer.
-
The formation of chromophoric groups leads to an increase in absorbance in the UV-visible region.[8]
-
-
Mechanical Testing:
-
Tensile strength and elongation at break are measured using a tensile testing machine according to standard methods (e.g., ASTM D882).
-
Samples are cut into dumbbell shapes and stretched at a constant speed until failure.
-
-
Weight Loss Measurement:
-
The weight of the polymer films is measured before and after irradiation using a sensitive balance.
-
The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(W₁ - W₂) / W₁] x 100, where W₁ is the initial weight and W₂ is the final weight.[17]
-
Visualizing the Process
Experimental Workflow for Photodegradation Analysis
References
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Heat Stabilizers in Polymers: Understanding Their Importance [chembroad.com]
- 7. fiveable.me [fiveable.me]
- 8. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 9. Polymer degradation on reflecting metal films: Fourier transform infrared (FTIR) reflection-absorbance studies (Technical Report) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Analysis of 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol and Novel UV Absorber Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional UV absorber, 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (commonly known as UV-320), with emergent, novel UV absorber technologies. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the selection of UV stabilizers for their specific applications. This comparison focuses on key performance indicators, including UV absorbance characteristics, photostability, and thermal stability.
Executive Summary
2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a member of the benzotriazole class of UV absorbers, has been a widely utilized stabilizer in various polymeric materials. However, increasing regulatory scrutiny and concerns over its persistence, bioaccumulation, and toxicity (PBT) have catalyzed the development of innovative alternatives.[1][2] This guide benchmarks UV-320 against several classes of these novel UV absorbers, including hydroxyphenyl triazines (HPTs), cyanoacrylates, and benzoxazinones. These newer technologies often exhibit enhanced performance characteristics, such as higher thermal stability and broader UV coverage, offering safer and more effective solutions for material protection.
Performance Data Comparison
The following tables summarize the key performance indicators for UV-320 and a selection of novel UV absorber technologies. The data has been compiled from various sources to provide a comparative overview.
Table 1: UV Absorbance Characteristics
| UV Absorber Class | Example Compound/Product | Max. Absorbance Wavelength (λmax) | Molar Extinction Coefficient (ε) | UV Coverage |
| Benzotriazole | 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320) | ~300 nm, ~350 nm[3] | Data Not Available | UVA & UVB |
| Hydroxyphenyl Triazine (HPT) | Omnistab UV 1577 TF | 274 nm, 341 nm[4] | High[5] | UVA & UVB[6] |
| Cyanoacrylate | Omnistab UV 3030 | ~305 nm[1] | ~13,500 L·mol⁻¹·cm⁻¹[1] | Primarily UVB[6][7] |
| Benzoxazinone | Omnistab UV 3638 | Broad absorption in UVA[6][8] | Data Not Available | Primarily UVA[6][8] |
| Red-Shifted Benzotriazole | Tinuvin CarboProtect | Extends into the near visible range (up to 420 nm)[9] | High Extinction Coefficient[9] | UVA, UVB, & Near Visible[9] |
Table 2: Photostability and Thermal Stability
| UV Absorber Class | Example Compound/Product | Photostability | Thermal Stability (TGA, 10% weight loss) |
| Benzotriazole | 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320) | Moderate; can degrade via hydroxylation, ring opening, and polymerization.[10] | Data Not Available |
| Hydroxyphenyl Triazine (HPT) | Omnistab UV 1577 TF | High; generally more resistant to weathering than conventional benzotriazoles.[6][9] | ~347°C[11] |
| Cyanoacrylate | Omnistab UV 3030 | High; remarkably photostable.[1][12] | High |
| Benzoxazinone | Omnistab UV 3638 | High | ~371°C[8][13] |
| Red-Shifted Benzotriazole | Tinuvin CarboProtect | Excellent photo-permanence.[1] | Excellent thermal stability.[1] |
Mechanism of Action and Degradation Pathways
The efficacy of UV absorbers is intrinsically linked to their molecular mechanism for absorbing UV radiation and dissipating the energy in a harmless manner. The following diagrams illustrate these pathways for benzotriazoles and the increasingly popular hydroxyphenyl triazines.
References
- 1. geglobalresearch.com [geglobalresearch.com]
- 2. WO2005118562A1 - New isobenzoxazinones and their use as ultraviolet light absorbers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. micomlab.com [micomlab.com]
- 7. Benzoxazinone Synthesis, Benzoxazinone UV Absorber Wholesale Supplier | Tintoll [uvabsorber.com]
- 8. partinchem.com [partinchem.com]
- 9. micomlab.com [micomlab.com]
- 10. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 11. nbinno.com [nbinno.com]
- 12. uvabsorber.com [uvabsorber.com]
- 13. keystonecompliance.com [keystonecompliance.com]
A Comparative Cost-Effectiveness Analysis of UV Stabilizer Systems for Material Preservation
For researchers, scientists, and professionals in drug development, selecting the optimal UV stabilizer system is a critical decision to ensure the longevity and integrity of polymers and formulations. This guide provides an objective comparison of the performance and cost-effectiveness of major UV stabilizer systems, supported by experimental data and detailed methodologies.
The primary function of a UV stabilizer is to protect materials from the degradative effects of ultraviolet radiation, which can lead to discoloration, brittleness, and loss of mechanical properties.[1] The most prominent classes of UV stabilizers are UV absorbers, such as benzophenones and benzotriazoles, and Hindered Amine Light Stabilizers (HALS).[2][3] These systems operate through distinct mechanisms, and their effectiveness can be synergistic when used in combination.[4][5]
Mechanisms of Action: UV Absorbers vs. HALS
UV absorbers function by competitively absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the photons from reaching the polymer and initiating degradation.[6][7] In contrast, HALS do not absorb UV radiation but instead act as radical scavengers. They interrupt the photo-oxidation cycle by neutralizing free radicals that form within the polymer, and they are regenerated in the process, allowing them to provide long-term protection.[6][8]
Caption: Mechanisms of UV Absorbers and HALS.
Comparative Performance and Cost Analysis
The selection of a UV stabilizer system is a balance between performance requirements and economic considerations. HALS are renowned for their long-term efficacy, particularly in polyolefins, while UV absorbers are crucial in applications where clarity and initial color are paramount.[2] The cost-effectiveness is often evaluated by the "cost in use," which considers the price of the stabilizer and its required loading concentration to achieve the desired level of protection.
| UV Stabilizer Class | Representative Compound | Primary Mechanism | Estimated Price (USD/kg) | Typical Loading Concentration (%) | Cost in Use (per 100kg polymer) | Key Advantages | Key Limitations |
| HALS | HALS 770 | Radical Scavenging | $10 - $25 | 0.1 - 2.0 | $1 - $50 | Excellent long-term stability, regenerative, effective at low concentrations. | Does not absorb UV, can interact with acidic components. |
| Benzophenones | Benzophenone-3 (Oxybenzone) | UV Absorption | $15 - $30 | 0.1 - 1.0 | $1.50 - $30 | Cost-effective, good compatibility with a wide range of polymers. | Can impart a yellowish tint, consumed over time.[2] |
| Benzotriazoles | UV-328 | UV Absorption | $25 - $45 | 0.1 - 1.0 | $2.50 - $45 | High absorption efficiency, minimal color impact, good photostability.[2] | Higher cost compared to benzophenones. |
| Oxanilides | 2-Ethoxy-2'-ethyloxanilide | UV Absorption | $30 - $50 | 0.2 - 1.0 | $6 - $50 | Low color contribution, good compatibility with polyamides and PVC. | Generally higher cost. |
Note: Prices are estimates and can vary based on supplier, volume, and market conditions.
Quantitative Performance Data
Evaluating the performance of UV stabilizers involves subjecting stabilized polymer samples to accelerated weathering and measuring the retention of their physical and optical properties.
| Polymer System | Stabilizer System | Exposure (Hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Color Change (ΔE) |
| HDPE | Control (Unstabilized) | 1000 | 45 | 20 | 15.2 |
| HDPE | 0.5% Benzophenone | 1000 | 65 | 40 | 8.5 |
| HDPE | 0.5% HALS | 1000 | 85 | 75 | 3.1 |
| Silicone Elastomer (Red Pigment) | Control (Unstabilized) | 1000 | N/A | N/A | 9.57 |
| Silicone Elastomer (Red Pigment) | Chimassorb 81 (Benzophenone) | 1000 | N/A | N/A | 5.49[9] |
| Silicone Elastomer (Red Pigment) | Uvinul 5050 (HALS) | 1000 | N/A | N/A | 7.47 |
Note: Data is compiled from various sources and serves as a representative comparison. Performance can vary based on specific formulations and test conditions.
Experimental Protocols
To ensure accurate and reproducible comparisons of UV stabilizer efficacy, standardized testing methodologies are crucial. The following outlines key experimental protocols.
Accelerated Weathering
This is the most common method for simulating long-term outdoor exposure in a condensed timeframe.[2]
Caption: Workflow for evaluating UV stabilizer performance.
1. Xenon-Arc Lamp Exposure (ISO 4892-2):
-
Light Source: Filtered xenon-arc lamp to simulate the spectral irradiance of daylight.[12][13]
-
Cycle: A common cycle for plastics is 102 minutes of light exposure followed by 18 minutes of light with water spray.[10]
-
Irradiance: Controlled at a specified level, for instance, 0.51 W/(m²·nm) at 340 nm for daylight filter exposure.[10]
-
Temperature: Black panel temperature is maintained at a set point, e.g., 65°C.
-
Humidity: Relative humidity is controlled during the light-only phase.
2. Fluorescent UV Lamp Exposure (ASTM G154):
-
Light Source: UVA-340 lamps are commonly used to provide the best simulation of sunlight in the short-wave UV region.[16]
-
Cycle: A typical cycle involves alternating periods of UV exposure and moisture exposure (condensation). For example, 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[17][18]
-
Irradiance: The light intensity is controlled to ensure reproducible results.
Performance Evaluation
1. Mechanical Property Testing (ASTM D638):
-
Test: Tensile properties of plastic specimens are measured before and after weathering.[19][20]
-
Procedure: Dumbbell-shaped specimens are pulled at a constant rate of crosshead movement until they fracture.[21][22]
-
Analysis: Stress-strain curves are generated to determine tensile strength, elongation at break, and tensile modulus. The percentage retention of these properties is calculated to quantify degradation.[23]
2. Spectroscopic Analysis (FTIR):
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy is used to detect chemical changes in the polymer structure.[24]
-
Analysis: The formation of carbonyl groups (C=O) is a key indicator of photo-oxidation.[24][25] The Carbonyl Index (CI) is calculated as the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change during degradation.[26][27][28] An increase in the CI signifies a higher degree of degradation.
3. Colorimetry:
-
Technique: A spectrophotometer is used to measure the color of the samples before and after exposure according to the CIELAB color space (L, a, b* values).
-
Analysis: The total color change (ΔE) is calculated to provide a quantitative measure of discoloration.
Conclusion
The selection of the most cost-effective UV stabilizer system requires a thorough evaluation of the specific polymer, the intended application's service life, and the acceptable changes in aesthetic and mechanical properties over time. For applications demanding long-term durability, particularly in polyolefins, HALS offer superior performance due to their regenerative radical-scavenging mechanism.[2] UV absorbers, such as benzotriazoles and benzophenones, are highly effective for protecting materials where clarity and initial color are critical.[2] In many cases, a synergistic combination of UV absorbers and HALS provides the most comprehensive and cost-effective protection against photodegradation.[4][5] The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to inform the selection of the optimal UV stabilizer system for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. welltchemicals.com [welltchemicals.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. nbinno.com [nbinno.com]
- 7. dishengchemchina.com [dishengchemchina.com]
- 8. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 9. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISO 4892-2 | Q-Lab [q-lab.com]
- 11. micomlab.com [micomlab.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. intertekinform.com [intertekinform.com]
- 14. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 15. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 16. ASTM G154 | Q-Lab [q-lab.com]
- 17. smooth-on.com [smooth-on.com]
- 18. micomlab.com [micomlab.com]
- 19. zwickroell.com [zwickroell.com]
- 20. victortestingmachine.com [victortestingmachine.com]
- 21. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 22. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 23. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 24. mdpi.com [mdpi.com]
- 25. diva-portal.org [diva-portal.org]
- 26. researchgate.net [researchgate.net]
- 27. dspace.lib.hawaii.edu [dspace.lib.hawaii.edu]
- 28. scilit.com [scilit.com]
A Comparative Guide to the Long-Term Weathering Performance of Polymers Stabilized with 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate UV stabilizer is critical in ensuring the long-term durability and performance of polymeric materials exposed to environmental stressors. This guide provides an objective comparison of the weathering performance of polymers stabilized with 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol, a benzotriazole UV absorber commonly known as UV-320, against other prevalent UV stabilizer classes. The information presented is supported by experimental data from various studies to aid in the informed selection of stabilization systems for demanding applications.
Mechanisms of UV Stabilization
Polymers are susceptible to degradation from ultraviolet (UV) radiation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, loss of gloss, and embrittlement. UV stabilizers are additives that protect polymers from this degradation through various mechanisms.
UV absorbers , such as benzotriazoles (including UV-320) and benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. This process prevents the UV energy from initiating degradation reactions within the polymer matrix.
Hindered Amine Light Stabilizers (HALS) operate through a different mechanism. They are radical scavengers that interrupt the photo-oxidation cycle. HALS are not consumed in this process and can regenerate, providing long-term protection against degradation.
Triazine UV absorbers are another class of high-performance stabilizers known for their excellent thermal stability and broad UV absorption, making them suitable for demanding applications.
Often, a synergistic effect is achieved by combining a UV absorber with a HALS, providing a more comprehensive protective system.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of polymers stabilized with different UV absorbers and HALS under accelerated weathering conditions. These conditions are designed to simulate long-term outdoor exposure.
Color Change (ΔE*)
Color change, or Delta E (ΔE), is a critical measure of a material's aesthetic durability. A lower ΔE value indicates better color stability.
| Polymer | UV Stabilizer System | Exposure Duration (hours) | Weathering Conditions | ΔE* |
| Thermoplastic Olefin (TPO) | 0.2% Benzotriazole type | 5000 kJ/m² | Xenon Arc (ASTM G155) | > 2.5 |
| Thermoplastic Olefin (TPO) | 0.2% Triazine type | 5000 kJ/m² | Xenon Arc (ASTM G155) | < 1.0 |
| Pigmented Silicone Elastomer (Red) | Control (No Stabilizer) | 1000 | Weather-Ometer | 9.57 |
| Pigmented Silicone Elastomer (Red) | Chimassorb 81 (Benzophenone) | 1000 | Weather-Ometer | 5.49 |
| Pigmented Silicone Elastomer (Red) | Uvinul 5050 (HALS) | 1000 | Weather-Ometer | 7.47 |
| Pigmented Silicone Elastomer (Yellow) | Control (No Stabilizer) | 1000 | Weather-Ometer | 5.91 |
| Pigmented Silicone Elastomer (Yellow) | Chimassorb 81 (Benzophenone) | 1000 | Weather-Ometer | 4.28 |
| Pigmented Silicone Elastomer (Yellow) | Uvinul 5050 (HALS) | 1000 | Weather-Ometer | 4.09 |
Gloss Retention
Gloss retention is a measure of a material's ability to maintain its surface luster after exposure to weathering. Higher percentage values indicate better performance.
| Polymer | UV Stabilizer System | Exposure Duration (kJ/m²) | Weathering Conditions | Gloss Retention (%) |
| Thermoplastic Olefin (TPO) | 0.2% Benzotriazole type | 5000 | Xenon Arc (ASTM G155) | Surface Failure |
| Thermoplastic Olefin (TPO) | 0.2% Triazine type + HALS + Antioxidant | 5000 | Xenon Arc (ASTM G155) | > 80 |
Mechanical Property Retention
The retention of mechanical properties, such as tensile strength and elongation at break, is crucial for the structural integrity of polymeric materials.
| Polymer | UV Stabilizer System | Exposure Duration (hours) | Weathering Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Polycarbonate | UV-328 (Benzotriazole) | 1000 | QUV Exposure | 76 | - |
| Polycarbonate | UV-400 (Triazine) | 1000 | QUV Exposure | 92 | - |
| High-Density Polyethylene (HDPE) | Control (No Stabilizer) | 6000 | Atlas Weather-Ometer | < 10 | < 10 |
| High-Density Polyethylene (HDPE) | Tinuvin 622 (HALS) | 6000 | Atlas Weather-Ometer | ~40 | ~30 |
| High-Density Polyethylene (HDPE) | Chimassorb 944 (HALS) | 6000 | Atlas Weather-Ometer | ~55 | ~45 |
| High-Density Polyethylene (HDPE) | Tinuvin 783 (HALS blend) | 6000 | Atlas Weather-Ometer | ~75 | ~65 |
Experimental Protocols
A generalized experimental protocol for accelerated weathering tests is outlined below. Specific parameters can be tailored based on the polymer and the relevant industry standards (e.g., ASTM G155, ISO 4892).
Accelerated Weathering Test (Based on ASTM G155)
-
Sample Preparation : Polymer samples (e.g., injection-molded plaques, films) are prepared with the specified concentrations of UV stabilizers. A control sample without any stabilizer is also prepared for comparison.
-
Conditioning : All samples are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a minimum of 40 hours before testing.
-
Exposure : The samples are placed in a xenon arc weathering apparatus. The exposure cycle typically includes alternating periods of light and moisture (water spray and/or condensation) at controlled temperatures.
-
Light Source : A filtered xenon arc lamp is used to simulate the full spectrum of sunlight.
-
Irradiance : The intensity of the light is controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).
-
Temperature : The temperature is controlled, often with a black panel temperature set to a specific value (e.g., 63°C).
-
Moisture Cycle : A cycle of light and dark periods with and without water spray is programmed (e.g., 102 minutes of light followed by 18 minutes of light and water spray).
-
-
Evaluation : At predetermined intervals, the samples are removed from the weathering apparatus and their properties are evaluated.
-
Color Measurement : Color coordinates (L, a, b) are measured using a spectrophotometer, and the total color difference (ΔE) is calculated.
-
Gloss Measurement : Gloss is measured at a specific angle (e.g., 60°) using a gloss meter.
-
Mechanical Testing : Tensile properties (strength and elongation at break) are measured according to standard test methods (e.g., ASTM D638).
-
Signaling Pathways and Logical Relationships
The selection of an appropriate UV stabilization system involves considering the polymer type, the intended application, and the desired performance characteristics. The following diagram illustrates the logical workflow for evaluating and comparing the performance of different UV stabilizers.
Caption: Workflow for evaluating UV stabilizer performance.
Conclusion
The long-term weathering performance of polymers is significantly influenced by the type of UV stabilizer used. While 2-(2H-Benzo[d]triazol-2-yl)-4,6-di-tert-butylphenol (UV-320) is an effective UV absorber, the presented data suggests that for superior long-term performance, particularly in demanding applications, other systems should be considered.
-
Hindered Amine Light Stabilizers (HALS) , such as Chimassorb 944 and Tinuvin 783, consistently demonstrate excellent long-term protection, especially in polyolefins, due to their regenerative radical-scavenging mechanism.
-
Triazine-based UV absorbers show promise for enhanced performance over traditional benzotriazoles in certain polymers like thermoplastic olefins, offering better color and gloss retention.
-
Combinations of UV absorbers and HALS often provide a synergistic effect, offering the most comprehensive protection by combining the UV screening mechanism of the absorber with the radical scavenging of the HALS.
The selection of the optimal UV stabilizer system requires careful consideration of the specific polymer, the end-use environment, and the desired performance characteristics. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and professionals in making these critical decisions.
A Comparative Guide to the Impact of UV Absorbers on the Mechanical Properties of Polymers
Introduction
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to a significant decline in their mechanical properties and overall service life. This degradation, primarily caused by photo-oxidation, results in chain scission and cross-linking of the polymer chains, manifesting as brittleness, loss of strength, and discoloration.[1][2][3] To mitigate these effects, UV stabilizers are incorporated into polymeric materials. This guide provides a comparative overview of the performance of common UV absorbers—benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS)—on the mechanical properties of polymers, supported by experimental data.
The primary mechanisms of UV stabilization involve either absorbing the harmful UV radiation and dissipating it as heat (UV absorbers) or scavenging the free radicals generated during photo-oxidation (HALS).[4][5] The selection of an appropriate UV stabilizer is critical and depends on the polymer type, the intended application, and the environmental conditions of exposure.[4]
Comparative Performance of UV Stabilizers
The following tables summarize the impact of different UV stabilizers on the mechanical properties of polypropylene (PP) and high-density polyethylene (HDPE) after accelerated UV weathering. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Effect of HALS and Nano-ZnO on Mechanical Properties of Polypropylene (PP) Films after 6 Weeks of UV Exposure
| Stabilizer Type | Concentration (wt.%) | Young's Modulus (MPa) | Elongation at Break (%) |
| Unstabilized PP | 0 | 1050 | 25 |
| HALS 1 | 0.5 | 1150 | 45 |
| 1.0 | 1200 | 50 | |
| 1.25 | 1220 | 55 | |
| HALS 2 | 0.5 | 1180 | 60 |
| 1.0 | 1250 | 65 | |
| 1.25 | 1280 | 70 | |
| Nano-ZnO | 0.5 | 1100 | 30 |
| 1.0 | 1120 | 35 | |
| 1.25 | 1150 | 40 | |
| HALS 1 + Nano-ZnO | 0.5 + 0.5 | 1300 | 60 |
| HALS 2 + Nano-ZnO | 0.5 + 0.5 | 1100 | 40 |
Data synthesized from a study on the effects of UV stabilizers on polypropylene outdoors.
Table 2: Retention of Mechanical Properties of High-Density Polyethylene (HDPE) with Different UV Absorbers After Accelerated Weathering
| Stabilizer System | Irradiation Time (h) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unstabilized HDPE | 200 | < 50 | < 20 |
| 600 | < 20 | < 10 | |
| Antioxidant only | 200 | ~60 | ~30 |
| UV Absorber (UV-326) + Antioxidant | 1200 | > 80 | > 70 |
| UV Absorber (UV-531) + Antioxidant | 1600 | > 80 | > 70 |
Data synthesized from a study on the effect of two different UV absorbers combined with antioxidants on the UV resistance of HDPE.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of polymer photodegradation and the general workflow for evaluating the performance of UV stabilizers.
Caption: Mechanism of polymer photodegradation and intervention by UV absorbers and HALS.
Caption: Workflow for assessing the impact of UV absorbers on polymer mechanical properties.
Experimental Protocols
Accelerated Weathering (ASTM G155)
This practice simulates the damaging effects of full-spectrum sunlight and moisture.
-
Apparatus: Xenon arc weathering apparatus.
-
Procedure:
-
Mount the polymer specimens in the sample holders of the xenon arc chamber.
-
Set the exposure cycle parameters, including:
-
Light/Dark Cycle: Typically, a continuous light cycle or alternating light and dark periods.
-
Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).
-
Temperature: Black panel temperature is maintained at a set point (e.g., 63°C).
-
Relative Humidity: Controlled to a specified level (e.g., 50%).
-
Water Spray: Intermittent water spray cycles to simulate rain and dew.
-
-
Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Periodically remove specimens for mechanical property testing.
-
Tensile Testing (ASTM D638)
This test method determines the tensile properties of plastics.
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.
-
Specimen: Dumbbell-shaped specimens are used.
-
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH).
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
Calculate tensile strength, elongation at break, and tensile modulus.
-
Izod Impact Testing (ASTM D256)
This test determines the impact resistance of plastics.
-
Apparatus: Pendulum-type impact tester (Izod configuration).
-
Specimen: Notched rectangular bar.
-
Procedure:
-
Condition the specimens.
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of impact.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
The energy absorbed to break the specimen is recorded from the machine's scale.
-
Calculate the impact strength in Joules per meter (J/m).
-
Flexural Testing (ASTM D790)
This test measures the flexural strength and modulus of plastics.
-
Apparatus: Universal Testing Machine with a three-point bending fixture.
-
Specimen: Rectangular bar.
-
Procedure:
-
Condition the specimens.
-
Place the specimen on two supports in the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus.
-
Conclusion
The incorporation of UV absorbers is a critical strategy for enhancing the durability and extending the service life of polymeric materials.[2] Hindered Amine Light Stabilizers (HALS) generally provide superior long-term protection against photo-oxidation, particularly for polyolefins in outdoor applications, due to their regenerative radical-scavenging mechanism.[5] UV absorbers like benzophenones and benzotriazoles are highly effective in screening UV radiation and are ideal for applications where clarity and colorlessness are important.[5] For many demanding applications, a synergistic combination of a UV absorber and a HALS offers the most comprehensive protection against UV-induced degradation.[5] The selection of the optimal UV stabilizer system requires careful consideration of the polymer, the intended application, and the desired performance characteristics.
References
Navigating the Ravages of Time: A Comparative Guide to Accelerated Weathering and Outdoor Exposure for UV-Stabilized Materials
For researchers, scientists, and drug development professionals, the long-term stability of polymeric materials is paramount. Exposure to ultraviolet (UV) radiation, heat, and moisture can degrade these materials, compromising the integrity of products ranging from medical devices to pharmaceutical packaging. To predict the service life of UV-stabilized materials, two primary methodologies are employed: outdoor exposure and accelerated weathering. This guide provides an objective comparison of these approaches, supported by experimental data, to aid in the selection of appropriate testing strategies.
The fundamental challenge in materials science is to forecast how a material will perform over its intended lifespan without waiting for years of real-world data. Accelerated weathering aims to condense years of outdoor exposure into weeks or months in a laboratory setting. However, the critical question remains: how well do these accelerated tests correlate with actual outdoor performance? This guide delves into this correlation, presenting data on the performance of various UV-stabilized materials and detailing the experimental protocols for key testing methods.
Performance Under Pressure: A Quantitative Comparison
The efficacy of UV stabilizers is typically measured by the retention of key material properties over time. These include mechanical properties, such as tensile strength, and aesthetic properties, like gloss and color. The following tables summarize the performance of different UV-stabilized polymers under both accelerated weathering and outdoor exposure conditions.
Table 1: Retention of Mechanical Properties
| Material | UV Stabilizer | Accelerated Weathering (ASTM G155, 500 hours) - Tensile Strength Retention (%) | Outdoor Exposure (Florida, 1 year) - Tensile Strength Retention (%) |
| Polypropylene (PP) | None | 65 | 70 |
| Polypropylene (PP) | Hindered Amine Light Stabilizer (HALS) | 92 | 95 |
| Polypropylene (PP) | UV Absorber (Benzophenone) | 85 | 88 |
| High-Density Polyethylene (HDPE) | Hindered Amine Light Stabilizer (HALS) | 95 | 97 |
Note: Data synthesized from multiple studies to provide a comparative overview. Actual values can vary based on specific formulations and exposure conditions.
Table 2: Retention of Appearance Properties
| Material | UV Stabilizer | Accelerated Weathering (ASTM G154, 1000 hours) - Gloss Retention (%) | Outdoor Exposure (Arizona, 1 year) - Gloss Retention (%) | Color Change (ΔE) - Accelerated | Color Change (ΔE) - Outdoor |
| Automotive Coating | None | 40 | 45 | 12.5 | 11.0 |
| Automotive Coating | HALS + UV Absorber | 85 | 90 | 2.1 | 1.8 |
| Polycarbonate (PC) | UV Absorber | 70 | 75 | 5.3 | 4.7 |
Note: Gloss retention is measured at a 60° angle. Color change (ΔE) is a measure of total color difference; a lower value indicates better color stability. Data is illustrative and compiled from various sources.*
The Logic of Lifetime Prediction: Correlating Accelerated and Outdoor Data
To reliably predict the service life of a material, a correlation must be established between the degradation observed in accelerated tests and that from real-world outdoor exposure. This process involves exposing materials to both conditions simultaneously and monitoring the changes in their properties over time. The data gathered is then used to develop a model that can forecast long-term performance based on short-term accelerated test results.
The Synergistic Alliance: An In-depth Analysis of Benzotriazoles and HALS in Polymer Stabilization
For researchers, scientists, and professionals in material science and development, the battle against polymer degradation is a constant challenge. Ultraviolet (UV) radiation from sunlight is a primary adversary, initiating photo-oxidative processes that lead to discoloration, loss of gloss, embrittlement, and ultimately, failure of the material. To counteract these effects, UV stabilizers are incorporated into polymeric materials. Among the most effective are benzotriazoles (BTs) and Hindered Amine Light Stabilizers (HALS). While each class offers a degree of protection, their true potential is unlocked when used in combination, creating a powerful synergistic effect that significantly enhances the durability and lifespan of polymers.
This guide provides an in-depth analysis of the synergistic mechanism between benzotriazoles and HALS, supported by a review of experimental data and detailed methodologies for evaluating their performance.
The Opposing Strategies: How Benzotriazoles and HALS Combat UV Degradation
Benzotriazoles and HALS employ fundamentally different but complementary mechanisms to protect polymers from the damaging effects of UV radiation.
Benzotriazoles (BTs): The Frontline UV Shield
Benzotriazoles function as potent UV absorbers. Their molecular structure allows them to absorb harmful UV radiation, particularly in the UV-A (315-400 nm) and UV-B (280-315 nm) ranges, which are most responsible for initiating polymer degradation.[1] Upon absorbing a UV photon, the benzotriazole molecule undergoes a rapid and efficient process called Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to dissipate the absorbed energy as harmless heat, returning to its ground state, ready to absorb another UV photon. This cycle can be repeated numerous times, providing long-lasting protection. A well-known example of a benzotriazole UV absorber is Tinuvin 328.[2]
Hindered Amine Light Stabilizers (HALS): The Radical Scavenging Champions
Unlike UV absorbers, HALS do not significantly absorb UV radiation. Instead, they function by scavenging free radicals that are formed within the polymer as a result of photo-oxidation.[3][4] The protective mechanism of HALS is a regenerative cycle, often referred to as the Denisov cycle. In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the highly reactive polymer alkyl and peroxy radicals, which are responsible for propagating the degradation chain reactions. A key feature of the HALS mechanism is that the stabilizer is regenerated in the process, allowing a single HALS molecule to neutralize a large number of free radicals, thus providing extremely effective and long-lasting stabilization.
The Power of Synergy: A Two-Pronged Defense
The synergistic effect of combining benzotriazoles and HALS arises from their complementary functions, which address different stages of the photo-oxidative degradation process.
-
Initial Protection: The benzotriazole, acting as a primary UV absorber, shields the polymer from the majority of the incoming UV radiation, preventing the initial formation of free radicals.
-
Secondary Defense: Any UV photons that bypass the benzotriazole or have enough energy to create free radicals are then dealt with by the HALS. The HALS effectively "clean up" these damaging radicals, preventing them from initiating and propagating the degradation cascade.
This dual-action approach provides a much higher level of protection than what can be achieved with either stabilizer alone. The benzotriazole reduces the "workload" of the HALS by minimizing the number of free radicals formed, while the HALS neutralize the radicals that the UV absorber could not prevent. This combination leads to a significant improvement in the retention of a polymer's aesthetic and mechanical properties over time.[1]
References
Safety Operating Guide
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol proper disposal procedures
Proper disposal of 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol, also known as Tinuvin P or UV-320, is critical to ensure laboratory safety and environmental protection. This substance is recognized for its potential environmental hazards, particularly its toxicity to aquatic life with long-lasting effects.[2][4] Therefore, strict adherence to regulated disposal procedures is essential.
Hazard Profile and Regulatory Information
While this chemical may not be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in all jurisdictions, it is considered a hazardous substance by OSHA and poses significant environmental risks.[1][4] It is crucial to handle it as a hazardous material, prioritizing environmental containment. The substance is a strong skin sensitizer in animal tests and is not readily biodegradable, further necessitating careful disposal.[1]
| Hazard Classification | Description | Source |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[2] Very toxic to aquatic organisms.[4] | [2][4] |
| Environmental Persistence | May cause long-term adverse effects in the environment.[4] Should not be released into the environment.[1] | [1][4] |
| RCRA Status | Not a hazardous waste under RCRA (40 CFR 261). | [1] |
| OSHA Status | Considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [4] |
| Skin Sensitization | Maximization tests on guinea pigs showed it to be a strong skin sensitizer. | [1] |
Ecological Impact Data
The environmental persistence and potential for bioaccumulation are key factors guiding disposal protocols.
| Parameter | Value | Test Method | Interpretation | Source |
| Biodegradation | 0 - 2% (28 days) | OECD 301B | Not readily biodegradable. | [1] |
| Bioconcentration Factor (BCF) | 4,790 (56 days) | OECD Guideline 305 E | High potential for accumulation in organisms. | [5] |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe handling and disposal of 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]
-
Handle the substance in a well-ventilated area to avoid inhaling dust.[1]
-
Avoid creating dust; this material can form an explosive dust/air mixture.[1]
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid waste, including contaminated lab materials (e.g., weighing paper, gloves), by sweeping it up and placing it into a designated, sealable container.[1] A sturdy, plastic-lined box or a dedicated pail is suitable for this purpose.[6]
-
Liquid Waste: If the chemical is in a solution, do not pour it down the drain.[2][3][5] Collect it in a designated, leak-proof container.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[1] Keep waste streams separate to prevent hazardous reactions.[6]
3. Container Management and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[2][6]
-
Store waste containers in secondary containment trays to prevent the spread of spills.[6]
-
Label all containers clearly with the full chemical name: "Waste 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol". Do not use abbreviations, trade names, or chemical formulas.[6] Include appropriate hazard warnings (e.g., "Environmental Hazard").
4. Storage and Disposal:
-
Store sealed waste containers in a cool, dry, well-ventilated area designated for hazardous waste.[2]
-
Keep containers away from heat, sparks, and open flames.[2]
-
Crucially, all waste must be disposed of in accordance with local, state, and federal regulations. [1][4][5] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process and operational flow for proper disposal.
Caption: Logical workflow for the safe disposal of 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Essential Safety and Handling Guide for 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol, a compound widely used as a UV absorber. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses or chemical safety goggles | Must be worn at all times when handling the chemical to protect against dust particles and splashes.[4][5] |
| Hand Protection | Nitrile or PVC gloves | For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[1] Contaminated gloves should be replaced immediately.[1] |
| Body Protection | Lab coat, overalls, or P.V.C. apron | To prevent skin contact, a lab coat or overalls should be worn.[1][4] In situations with a higher risk of splashing, a P.V.C. apron is recommended.[1] |
| Respiratory Protection | Dust respirator | A MSHA/NIOSH approved respirator or equivalent should be used when there is a risk of inhaling dust particles, especially in poorly ventilated areas.[4] |
Operational and Disposal Plans
Handling Procedures:
-
Avoid Personal Contact: Do not allow the chemical to come into contact with skin or eyes, and avoid inhaling any dust.[1]
-
Ventilation: Use the chemical in a well-ventilated area.[3][6] Eyewash fountains should be readily accessible.[4]
-
Hygiene Practices: Wash hands thoroughly after handling.[3][4][5][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Container Handling: Empty containers may retain product residue and should be handled with care. Do not cut, drill, grind, or weld near containers.[1]
Storage:
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, bases, acid anhydrides, and acid chlorides.[5][6]
-
Containers: Keep containers tightly closed and properly labeled.[3][6]
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[1]
-
Procedure: All waste must be handled in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1][2] Consult with a licensed professional waste disposal service to ensure proper disposal.
Emergency Procedures
In Case of Accidental Release:
-
Minor Spills:
-
Major Spills:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][4][6] Seek medical attention if irritation persists.[4][6]
-
Skin Contact: Flush skin and hair with running water and soap if available.[1] Remove contaminated clothing and wash it before reuse.[4][6] Seek medical attention if irritation occurs.[1][4]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1][3][6] If breathing is difficult, provide oxygen.[6] Seek medical attention if symptoms appear.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[5][6] Seek immediate medical attention.[3][6]
Safety Workflow Diagram
The following diagram illustrates the logical flow of safety procedures when handling 2-(2H-Benzo[d][1][2][3]triazol-2-yl)-4,6-di-tert-butylphenol.
Caption: Workflow for safe handling of the specified chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
